Cyclohexyl p-toluenesulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127370. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
cyclohexyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3S/c1-11-7-9-13(10-8-11)17(14,15)16-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHPZPDQZMUTCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061348 | |
| Record name | Benzenesulfonic acid, 4-methyl-, cyclohexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953-91-3 | |
| Record name | Cyclohexyl p-toluenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=953-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexyl p-toluenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000953913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexyl p-toluenesulfonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127370 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexyl p-toluenesulfonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122484 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonic acid, 4-methyl-, cyclohexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonic acid, 4-methyl-, cyclohexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexyl p-toluenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.244 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOHEXYL P-TOLUENESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5FBX5NR2A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cyclohexyl p-Toluenesulfonate: A Comprehensive Technical Guide for Organic Chemists
Introduction
Cyclohexyl p-toluenesulfonate, also known as cyclohexyl tosylate, is a versatile sulfonic acid ester extensively utilized in organic synthesis. Its prominence stems from the exceptional leaving group ability of the p-toluenesulfonate (tosylate) group, which facilitates a variety of nucleophilic substitution and elimination reactions. This technical guide provides an in-depth analysis of the synthesis, key reactions, and applications of this compound, with a focus on its utility for researchers, scientists, and professionals in drug development.
Synthesis of this compound
This compound is typically synthesized from cyclohexanol and p-toluenesulfonyl chloride in the presence of a base, such as pyridine. The base serves to neutralize the hydrochloric acid byproduct of the reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
Cyclohexanol
-
p-Toluenesulfonyl chloride (Tosyl chloride)
-
Pyridine
-
Ice
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a flask equipped with a magnetic stirrer and set in an ice bath, dissolve cyclohexanol (1 equivalent) in pyridine (2-3 equivalents).
-
Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 4-6 hours.
-
Pour the reaction mixture into a beaker containing crushed ice and stir until the ice has melted.
-
Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 1-2 to neutralize the excess pyridine.
-
Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash successively with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture.
Core Applications in Organic Chemistry
The primary utility of this compound lies in its role as an electrophilic substrate in nucleophilic substitution and elimination reactions. The tosylate anion is a highly stable, non-nucleophilic species, making it an excellent leaving group.
Nucleophilic Substitution Reactions
This compound readily undergoes both S(_N)1 and S(_N)2 reactions, depending on the reaction conditions and the nature of the nucleophile.
-
S(_N)2 Reactions: With strong, non-bulky nucleophiles in polar aprotic solvents, this compound reacts via an S(_N)2 mechanism. This results in the inversion of stereochemistry at the carbon center. Common nucleophiles for S(_N)2 reactions include azide, cyanide, and halides. For instance, the reaction with sodium azide provides a convenient route to cyclohexyl azide.
-
S(_N)1 Reactions: In the presence of weak nucleophiles and polar protic solvents (solvolysis), the reaction proceeds through an S(_N)1 mechanism. This involves the formation of a secondary carbocation intermediate, which can then be attacked by the nucleophile from either face, leading to a mixture of stereoisomers. Solvolysis in acetic acid, for example, yields cyclohexyl acetate and cyclohexene.
| Reaction | Nucleophile | Solvent | Temperature (°C) | Product(s) | Yield (%) | Rate Constant (k) | Reference |
| Solvolysis | Acetic Acid | Acetic Acid | 75 | Cyclohexyl acetate, Cyclohexene | - | - | [1] |
| Substitution | Sodium Azide | Acetone | Reflux | Cyclohexyl azide | High | - | [2] |
| Solvolysis | Ethanol | Ethanol | - | Cyclohexyl ethyl ether, Cyclohexene | - | - | [3] |
Note: Specific quantitative yields and rate constants for this compound are not always readily available in the literature. The data presented is often qualitative or comparative.
Elimination Reactions
This compound is an excellent substrate for E1 and E2 elimination reactions to form cyclohexene. The regioselectivity and stereoselectivity of these reactions are highly dependent on the base and reaction conditions.
-
E2 Reactions: Strong, bulky bases favor the E2 mechanism. For the E2 reaction to occur in a cyclohexane system, the hydrogen atom to be eliminated and the tosylate leaving group must be in an anti-periplanar (diaxial) conformation.[4] The use of a sterically hindered base, such as potassium tert-butoxide, typically leads to the formation of the less substituted alkene (Hofmann product), although with an unsubstituted cyclohexane ring, only cyclohexene can be formed.[5] Smaller, strong bases like sodium ethoxide also promote E2 elimination.
-
E1 Reactions: In the absence of a strong base and in a polar protic solvent, this compound can undergo an E1 elimination, competing with the S(_N)1 reaction. This pathway also proceeds through a carbocation intermediate.
| Reaction | Base | Solvent | Temperature (°C) | Major Product | Product Ratio (Alkene:Substitution) | Reference |
| Elimination | Potassium tert-butoxide | tert-Butanol | - | Cyclohexene | High alkene yield | [5][6] |
| Elimination/Substitution | Sodium ethoxide | Ethanol | - | Cyclohexene, Cyclohexyl ethyl ether | Varies with conditions | [7] |
Reaction Pathways and Mechanistic Considerations
The choice between substitution and elimination pathways is governed by several factors:
-
Strength and Steric Hindrance of the Base/Nucleophile: Strong, bulky bases (e.g., potassium tert-butoxide) favor E2 elimination. Strong, non-bulky nucleophiles (e.g., azide) favor S(_N)2 substitution. Weak nucleophiles/bases (e.g., water, alcohols) favor S(_N)1 and E1 reactions.
-
Solvent: Polar aprotic solvents (e.g., acetone, DMSO) favor S(_N)2 reactions, while polar protic solvents (e.g., ethanol, acetic acid) favor S(_N)1 and E1 reactions.
-
Temperature: Higher temperatures generally favor elimination over substitution.
Reaction pathways of this compound.
Applications in Drug Development and Advanced Synthesis
While direct applications of this compound in the final structure of active pharmaceutical ingredients (APIs) are not common, its utility lies in the construction of complex intermediates. The introduction of a cyclohexyl moiety can be crucial for modulating the lipophilicity and metabolic stability of a drug candidate. For instance, analogs of the anticancer drug docetaxel have been synthesized with cyclohexyl groups, demonstrating the importance of this structural motif in medicinal chemistry.[8]
The tosylate group itself is a precursor to other functionalities. For example, the displacement of the tosylate with a suitable nucleophile can introduce amines, azides, thiols, and other groups that are essential for building the core scaffolds of many pharmaceuticals.
Use as a Cationic Polymerization Initiator
This compound can also function as a thermal cationic polymerization initiator.[9] Upon heating, the covalent bond between the cyclohexyl group and the tosylate can heterolytically cleave to generate a cyclohexyl cation and a tosylate counter-anion. The cyclohexyl cation can then initiate the polymerization of electron-rich monomers, such as vinyl ethers or isobutylene.
Cationic polymerization initiated by this compound.
This compound is a cornerstone reagent in organic synthesis, offering a reliable and versatile platform for introducing the cyclohexyl group and for accessing a wide range of functionalized cyclohexane derivatives. Its predictable reactivity in substitution and elimination reactions, governed by well-understood mechanistic principles, makes it an invaluable tool for both academic research and industrial applications, including the synthesis of complex molecules relevant to the pharmaceutical industry. A thorough understanding of the factors that control its reaction pathways allows for the strategic design of synthetic routes to achieve desired molecular targets.
References
- 1. youtube.com [youtube.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. SN2 and E2 Rates of Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 5. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]
- 6. Predict the major products of the following reactions. (a) ethyl ... | Study Prep in Pearson+ [pearson.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Synthesis and structure-activity relationships of new antitumor taxoids. Effects of cyclohexyl substitution at the C-3' and/or C-2 of taxotere (docetaxel) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cationic polymerization - Wikipedia [en.wikipedia.org]
Cyclohexyl p-toluenesulfonate chemical properties and structure.
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed overview of the chemical properties, structure, and experimental considerations of cyclohexyl p-toluenesulfonate. The information is curated for professionals in research and development, offering a technical resource for the application and understanding of this important chemical compound.
Core Chemical Properties
This compound, also known as cyclohexyl tosylate, is a white to light yellow crystalline powder.[1] It is an ester of p-toluenesulfonic acid and cyclohexanol. The tosyl group is an excellent leaving group in nucleophilic substitution and elimination reactions, making this compound a valuable intermediate in organic synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound:
| Property | Value | Unit | Source(s) |
| Molecular Formula | C₁₃H₁₈O₃S | [2][3][4][5][6] | |
| Molecular Weight | 254.34 | g/mol | [2][5] |
| CAS Number | 953-91-3 | [2][4][5] | |
| Melting Point | 43.0 - 47.0 | °C | [1][7] |
| Boiling Point | 170 - 171 (at 10 mmHg) | °C | [8] |
| Purity (HPLC) | >98.0 | % | [1][9] |
| InChI Key | OHHPZPDQZMUTCA-UHFFFAOYSA-N | [2][4][5] |
Chemical Structure and Conformation
The molecular structure of this compound consists of a cyclohexyl ring bonded to the oxygen atom of a p-toluenesulfonate group. The IUPAC name for this compound is cyclohexyl 4-methylbenzenesulfonate.[3][5]
X-ray crystallography studies have revealed that the cyclohexyl ring in this compound adopts a chair conformation.[10] There is a slight flattening of the ring compared to an ideal chair configuration.[10] This structural information is critical for understanding the stereochemical outcomes of reactions involving this compound.
Molecular Visualization
References
- 1. This compound | 953-91-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Cyclohexyl-p-toluene sulfonate (CAS 953-91-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. This compound | C13H18O3S | CID 13722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclohexyl-p-toluene sulfonate [webbook.nist.gov]
- 5. This compound, 97% | Fisher Scientific [fishersci.ca]
- 6. scbt.com [scbt.com]
- 7. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. calpaclab.com [calpaclab.com]
- 10. journals.iucr.org [journals.iucr.org]
Physical properties of Cyclohexyl tosylate (CAS 953-91-3).
An In-depth Technical Guide on the Core Physical Properties of Cyclohexyl Tosylate (CAS 953-91-3)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclohexyl p-toluenesulfonate, commonly referred to as Cyclohexyl tosylate, is a significant organic compound identified by the CAS number 953-91-3. It is widely utilized as a reactive intermediate in organic synthesis. The presence of the tosylate group, an excellent leaving group, makes this compound a valuable reagent for introducing the cyclohexyl moiety into various molecular frameworks through nucleophilic substitution and elimination reactions. This technical guide provides a comprehensive overview of its fundamental physical properties, detailed experimental methodologies for their determination, and a visual representation of its synthetic workflow.
Core Physical Properties
A thorough understanding of the physical properties of Cyclohexyl tosylate is essential for its appropriate handling, storage, and application in synthetic chemistry.
Data Presentation
The quantitative physical data for Cyclohexyl tosylate are summarized in the table below for ease of reference and comparison.
| Property | Value |
| Molecular Formula | C₁₃H₁₈O₃S |
| Molecular Weight | 254.35 g/mol |
| CAS Number | 953-91-3 |
| Appearance | White to light yellow or beige powder/crystalline solid; may also present as a colorless to pale yellow, slightly oily liquid. |
| Physical State | Solid or liquid at room temperature. |
| Melting Point | 43.0 to 47.0 °C; 45 °C; 45-46 °C |
| Boiling Point | 160 °C; 382.1 ± 11.0 °C (Predicted) |
| Density | 1.140 g/cm³; 1.19 ± 0.1 g/cm³ (Predicted) |
| Solubility | Soluble in polar solvents such as water and alcohol; demonstrates limited solubility in non-polar solvents. Solubility is noted to be temperature-dependent. |
| XLogP3-AA | 3.4 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
Experimental Protocols
This section outlines generalized experimental procedures for the synthesis of Cyclohexyl tosylate and the determination of its key physical properties. These protocols are based on standard laboratory practices.
Synthesis of Cyclohexyl Tosylate
The synthesis of Cyclohexyl tosylate is typically achieved through the reaction of cyclohexanol with p-toluenesulfonyl chloride. A base, such as pyridine or triethylamine, is used to neutralize the hydrochloric acid formed during the reaction.
Materials:
-
Cyclohexanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Cyclohexanol (1 equivalent) is dissolved in dichloromethane in a round-bottom flask.
-
The solution is cooled to 0 °C using an ice bath.
-
Pyridine (1.5 equivalents) is added slowly to the stirred solution.
-
p-Toluenesulfonyl chloride (1.2-1.5 equivalents) is added portion-wise, maintaining the reaction temperature at or below 5 °C.
-
The reaction mixture is stirred at 0 °C for several hours, then allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the addition of cold 1M HCl.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The organic layer is washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
The washed organic layer is dried over an anhydrous drying agent like magnesium sulfate.
-
The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Determination of Melting Point
The melting point is a critical indicator of the purity of a crystalline solid.
Materials:
-
Dry, powdered Cyclohexyl tosylate sample
-
Capillary tubes
-
Melting point apparatus
Procedure:
-
A small amount of the finely powdered Cyclohexyl tosylate is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches its melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point.
Determination of Boiling Point
The boiling point is determined for liquid samples at a given atmospheric pressure.
Materials:
-
Liquid Cyclohexyl tosylate sample
-
Distillation apparatus or a small test tube with a side arm
-
Thermometer
-
Heating source (e.g., heating mantle, oil bath)
-
Boiling chips
Procedure:
-
A small volume of the liquid sample and a few boiling chips are placed in a distillation flask or a suitable test tube.
-
The apparatus is assembled with a thermometer positioned so that its bulb is in the vapor phase, just above the liquid surface.
-
The sample is heated gently until it boils.
-
The temperature at which the vapor temperature stabilizes during distillation is recorded as the boiling point. The atmospheric pressure should also be recorded.
Determination of Density
The density of a substance is its mass per unit volume.
Materials:
-
Cyclohexyl tosylate sample
-
Pycnometer or a graduated cylinder and an analytical balance
Procedure (using a pycnometer):
-
A clean, dry pycnometer of a known volume is weighed.
-
The pycnometer is filled with the liquid Cyclohexyl tosylate, ensuring no air bubbles are trapped.
-
The filled pycnometer is weighed.
-
The mass of the sample is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.
Determination of Solubility
Solubility is assessed by observing the dissolution of the solute in various solvents.
Materials:
-
Cyclohexyl tosylate sample
-
A selection of polar and non-polar solvents
-
Test tubes
-
Vortex mixer
Procedure:
-
A small, pre-weighed amount of Cyclohexyl tosylate is placed in a test tube.
-
A measured volume of a solvent is added.
-
The mixture is agitated vigorously.
-
The solubility is observed and can be categorized as soluble, sparingly soluble, or insoluble. For quantitative analysis, the maximum mass of solute that dissolves in a given volume of solvent at a specific temperature is determined.
Mandatory Visualization
The following diagram illustrates the workflow for the synthesis of Cyclohexyl tosylate, providing a clear, step-by-step visual guide to the process.
Caption: Workflow for the synthesis of Cyclohexyl tosylate.
Spectroscopic Profile of Cyclohexyl p-Toluenesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Cyclohexyl p-toluenesulfonate (CAS No. 953-91-3), a key intermediate in organic synthesis. The document outlines available data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), presents it in a structured format, and details the typical experimental protocols for acquiring such data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR data are crucial for confirming its chemical structure.
¹H NMR Data
While specific, publicly available high-resolution ¹H NMR spectra with detailed peak assignments are limited, commercial suppliers confirm that the proton NMR of their products conforms to the expected structure. The anticipated ¹H NMR spectrum would exhibit signals corresponding to the protons of the cyclohexyl ring and the tosyl group.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (Predicted) | Integration (Predicted) |
| Aromatic (ortho to SO₂) | 7.7 - 7.9 | Doublet | 2H |
| Aromatic (meta to SO₂) | 7.3 - 7.5 | Doublet | 2H |
| CH-O (Cyclohexyl) | 4.5 - 4.8 | Multiplet | 1H |
| Methyl (Tosyl) | 2.4 - 2.5 | Singlet | 3H |
| CH₂ (Cyclohexyl) | 1.2 - 2.0 | Multiplet | 10H |
Note: Predicted values are based on typical chemical shifts for similar structural motifs.
¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. PubChem indicates the availability of a ¹³C NMR spectrum for this compound, acquired on a Bruker HX-90 instrument.[1]
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| C=O (Sulfonate) | Not Applicable |
| Aromatic (C-S) | ~145 |
| Aromatic (C-CH₃) | ~134 |
| Aromatic (CH) | ~130, ~128 |
| CH-O (Cyclohexyl) | ~82 |
| CH₂ (Cyclohexyl) | ~32, ~25, ~23 |
| Methyl (Tosyl) | ~22 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonate group, the aromatic ring, and the aliphatic cyclohexane ring. PubChem lists the availability of FTIR spectra, including both KBr-pellet and ATR-Neat techniques.[1]
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) (Typical Range) | Intensity |
| S=O (Sulfonate) | Asymmetric Stretch | 1350 - 1370 | Strong |
| S=O (Sulfonate) | Symmetric Stretch | 1170 - 1190 | Strong |
| S-O-C | Stretch | 1000 - 1050 | Medium |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |
| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium-Weak |
| C-H (Aliphatic) | Stretch | 2850 - 2950 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. GC-MS data for this compound is available in the NIST Mass Spectrometry Data Center.[1]
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Putative Fragment |
| 254 | Low | [M]⁺ (Molecular Ion) |
| 173 | High | [C₇H₇O₂S]⁺ (Tosyl cation) |
| 155 | Medium | [C₇H₇SO₂]⁺ (p-Toluenesulfonyl cation) |
| 91 | Medium | [C₇H₇]⁺ (Tropylium cation) |
| 82 | High | [C₆H₁₀]⁺ (Cyclohexene radical cation) |
| 67 | High | [C₅H₇]⁺ |
Note: The molecular weight of this compound is 254.35 g/mol .[1] The fragmentation pattern is consistent with the cleavage of the ester linkage and subsequent fragmentation of the tosyl and cyclohexyl moieties.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters and sample preparation may require optimization.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Data Acquisition: Transfer the solution to a clean NMR tube. Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
IR Spectroscopy (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Background Subtraction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Injection: Inject a small volume of the solution into the gas chromatograph, which separates the components of the sample before they enter the mass spectrometer.
-
Ionization: In the mass spectrometer, the sample is typically ionized using electron impact (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
References
Solubility Profile of p-Toluenesulfonic Acid Cyclohexyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of p-toluenesulfonic acid cyclohexyl ester (also known as cyclohexyl tosylate) in common laboratory solvents. This information is critical for its application in organic synthesis, purification, and various stages of drug development where it serves as a key intermediate.
Core Concepts in Solubility
The solubility of a compound is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents. The molecular structure of p-toluenesulfonic acid cyclohexyl ester, featuring a polar sulfonate group and non-polar cyclohexyl and tolyl moieties, results in a nuanced solubility profile.
Quantitative Solubility Data
Precise quantitative solubility data for p-toluenesulfonic acid cyclohexyl ester in a wide range of organic solvents is not extensively documented in publicly available literature. However, a calculated water solubility value and qualitative descriptions provide valuable insights.
| Solvent | Formula | Type | Solubility | Notes |
| Water | H₂O | Polar Protic | 1.51 x 10⁻⁴ mol/L | Calculated from a log10 of water solubility of -3.82.[1] |
| Chloroform | CHCl₃ | Polar Aprotic | Slightly Soluble | - |
| Methanol | CH₃OH | Polar Protic | Slightly Soluble | - |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble | Inferred from general solubility principles of similar organic esters. |
| Acetone | C₃H₆O | Polar Aprotic | Soluble | Inferred from general solubility principles of similar organic esters. |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble | Inferred from general solubility principles of similar organic esters. |
| Toluene | C₇H₈ | Non-polar | Likely Soluble | The presence of the tolyl group suggests potential solubility. |
| Hexane | C₆H₁₄ | Non-polar | Likely Sparingly Soluble | The non-polar nature of hexane may limit solubility despite the organic character of the ester. |
Experimental Protocols: Determination of Quantitative Solubility
For researchers requiring precise solubility data, the following experimental protocol, adapted from established methods for determining the solubility of organic compounds, is recommended.[2][3]
Objective: To determine the quantitative solubility of p-toluenesulfonic acid cyclohexyl ester in a given solvent at a specific temperature.
Materials:
-
p-Toluenesulfonic acid cyclohexyl ester (high purity)
-
Selected solvent (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Constant temperature bath or incubator
-
Vortex mixer or magnetic stirrer
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of p-toluenesulfonic acid cyclohexyl ester to a series of vials.
-
Add a known volume of the selected solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the vials to remain undisturbed in the constant temperature bath for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic particles.
-
Record the exact volume of the filtered solution.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of p-toluenesulfonic acid cyclohexyl ester in the chosen solvent.
-
Analyze the standard solutions and the filtered sample solution using a suitable analytical method (e.g., HPLC or GC).
-
Construct a calibration curve from the analysis of the standard solutions.
-
Determine the concentration of p-toluenesulfonic acid cyclohexyl ester in the sample solution by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Express the solubility in the desired units (e.g., g/100 mL, mol/L).
-
Synthesis Workflow
p-Toluenesulfonic acid cyclohexyl ester is typically synthesized via the esterification of cyclohexanol with p-toluenesulfonyl chloride. This reaction is a fundamental transformation in organic chemistry.
Caption: Synthetic workflow for p-toluenesulfonic acid cyclohexyl ester.
References
The Advent of the Tosylate: A Technical Guide to a Cornerstone of Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis, the p-toluenesulfonyl group, or tosylate (TsO-), stands as a ubiquitous and indispensable tool. Its primary role is the conversion of alcohols, which are notoriously poor leaving groups, into highly reactive intermediates ripe for nucleophilic substitution and elimination reactions. This transformation is fundamental to the construction of complex molecular architectures, a critical task in drug discovery and development. This in-depth technical guide explores the discovery, history, and core applications of tosylate leaving groups, providing detailed experimental protocols from seminal works and quantitative data to illustrate their efficacy.
The Pre-Tosylate Era: A World of Harsh Reagents and Limited Control
Before the widespread adoption of tosylates, the activation of alcohols for nucleophilic substitution was often a harsh and unpredictable affair. The primary methods involved the use of strong mineral acids or aggressive halogenating agents.
Common Pre-Tosylate Methods for Alcohol Activation:
-
Reaction with Strong Acids (e.g., HBr, HCl): This method involves protonating the hydroxyl group to form a better leaving group (water). However, these harsh acidic conditions and high temperatures often lead to unwanted side reactions, such as rearrangements of the carbon skeleton (especially for secondary and tertiary alcohols) and low yields.
-
Reaction with Phosphorus Halides (e.g., PBr₃) and Thionyl Chloride (SOCl₂): While offering an improvement over strong acids, these reagents can also be aggressive and may not be suitable for sensitive substrates. Stereochemical control could also be an issue.
These early methods lacked the subtlety and broad applicability required for the synthesis of complex, stereochemically defined molecules. The need for a milder, more reliable method for activating alcohols was a significant driving force in the evolution of synthetic organic chemistry.
The Dawn of the Tosylate: A Historical Perspective
The journey of the tosylate from a chemical curiosity to a cornerstone of synthesis was a gradual one, built upon the work of several pioneering chemists.
-
1933: The "Tosyl" Moniker is Coined: The term "tosyl" was first proposed by the German chemists Kurt Hess and Robert Pfleger . Their work laid the initial conceptual groundwork, though the full synthetic potential of the group was yet to be realized.
-
1944: R.S. Tipson's Methodological Breakthrough: A pivotal moment in the history of the tosylate came with the work of R.S. Tipson at the Mellon Institute of Industrial Research. In a 1944 publication in the Journal of Organic Chemistry, Tipson detailed a practical and general method for the preparation of p-toluenesulfonates of alcohols using p-toluenesulfonyl chloride in pyridine. This work effectively opened the door for the widespread use of tosylates in organic synthesis. The use of pyridine as a base to neutralize the HCl byproduct was a key innovation that made the reaction conditions much milder and more controllable.[1][2]
-
1949: Saul Winstein and the Power of a Good Leaving Group: The utility of tosylates as exceptional leaving groups was masterfully demonstrated by Saul Winstein in his seminal 1949 paper in the Journal of the American Chemical Society. In his studies of the 2-norbornyl cation, Winstein utilized the solvolysis of 2-endo-norbornyl tosylate to probe reaction mechanisms. This work solidified the tosylate's reputation as a reliable and predictable leaving group, making it an invaluable tool for physical organic chemists studying reaction kinetics and mechanisms.
The Chemistry of Tosylates: Why They Work So Well
The effectiveness of the tosylate group stems from its electronic structure. The p-toluenesulfonate anion is the conjugate base of a strong acid, p-toluenesulfonic acid (pKa ≈ -2.8). This high acidity means that the corresponding anion is a very weak base and therefore a very stable species.
The stability of the tosylate anion is due to the extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group. This charge distribution makes the tosylate anion an excellent leaving group, readily departing during nucleophilic attack.
Stereochemical Implications
A significant advantage of using tosylates is the high degree of stereochemical control they offer. The formation of a tosylate from an alcohol proceeds with retention of configuration at the stereocenter. This is because the C-O bond of the alcohol is not broken during the reaction. Subsequently, a backside nucleophilic attack (Sₙ2) on the tosylated carbon results in a predictable inversion of configuration . This two-step sequence provides a reliable method for the stereospecific transformation of alcohols.
Quantitative Data: Tosylates vs. Other Leaving Groups
The superiority of tosylates as leaving groups compared to halides is evident in their relative reaction rates in nucleophilic substitution reactions. The data presented below is a compilation from various sources and illustrates the general trend.
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Rate of Sₙ2 Reaction (approx.) |
| Tosylate (OTs) | p-Toluenesulfonic Acid | -2.8 | ~300 |
| Iodide (I) | Hydroiodic Acid | -10 | ~100 |
| Bromide (Br) | Hydrobromic Acid | -9 | 1 |
| Chloride (Cl) | Hydrochloric Acid | -7 | 0.02 |
| Fluoride (F) | Hydrofluoric Acid | 3.2 | ~10⁻⁵ |
Note: Relative rates are highly dependent on the substrate, nucleophile, and solvent system.
Experimental Protocols from Seminal and Modern Literature
The following are detailed experimental protocols, starting with the historically significant procedure described by R.S. Tipson, which laid the foundation for modern tosylation reactions.
Key Experiment 1: Preparation of an Alkyl Tosylate (Based on Tipson, 1944)
Objective: To synthesize an alkyl p-toluenesulfonate from an alcohol using p-toluenesulfonyl chloride and pyridine.
Materials:
-
Alcohol (e.g., n-butanol)
-
p-Toluenesulfonyl chloride (recrystallized from petroleum ether)
-
Pyridine (anhydrous)
-
Chloroform
-
Ice
-
Dilute sulfuric acid
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
A solution of the alcohol (1 molar equivalent) in anhydrous pyridine (3-4 molar equivalents) is prepared in a flask and cooled in an ice-water bath.
-
To this cooled solution, p-toluenesulfonyl chloride (1.1 molar equivalents) is added in small portions with swirling to ensure thorough mixing. The reaction mixture is kept in the ice bath for several hours.
-
After the reaction period, the mixture is poured into a beaker containing crushed ice.
-
The aqueous mixture is then acidified with cold, dilute sulfuric acid until the pyridine is neutralized (indicated by the precipitation of the tosylate if it is a solid, or the separation of an oily layer).
-
The product is extracted with chloroform.
-
The chloroform extract is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tosylate.
-
The crude product can be purified by recrystallization or distillation.
Expected Yield: Tipson's work and subsequent studies have shown that this method generally provides high yields, often exceeding 80-90%, for a wide range of primary and secondary alcohols.
Key Experiment 2: Nucleophilic Substitution of a Tosylate with Azide
Objective: To demonstrate a typical Sₙ2 reaction of an alkyl tosylate with a nucleophile.
Materials:
-
Alkyl tosylate (e.g., butyl tosylate)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
The alkyl tosylate (1 molar equivalent) is dissolved in anhydrous DMF in a round-bottom flask equipped with a reflux condenser.
-
Sodium azide (1.5 molar equivalents) is added to the solution.
-
The reaction mixture is heated to a temperature of 60-80 °C and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature and poured into a separatory funnel containing water.
-
The product is extracted with diethyl ether.
-
The combined ether extracts are washed with water to remove residual DMF and sodium salts, then dried over anhydrous magnesium sulfate.
-
The solvent is removed by rotary evaporation to yield the crude alkyl azide.
Expected Yield: This reaction typically proceeds in high yield, often greater than 90%.
Mandatory Visualizations
Logical Progression of the Discovery and Application of Tosylates
Caption: Historical timeline of the development of tosylate leaving groups.
General Experimental Workflow for Tosylation and Subsequent Sₙ2 Reaction
Caption: Workflow for alcohol activation and nucleophilic substitution via a tosylate.
Mechanism of Tosylate as a Good Leaving Group
Caption: Sₙ2 reaction mechanism involving a tosylate leaving group.
Conclusion
The discovery and development of the tosylate leaving group represent a significant milestone in the history of organic synthesis. The pioneering work of Hess, Pfleger, Tipson, and Winstein transformed a challenging synthetic problem into a routine and reliable laboratory procedure. The mild reaction conditions, broad substrate scope, and excellent stereochemical control afforded by tosylates have made them an indispensable tool for chemists in academia and industry. For researchers, scientists, and drug development professionals, a thorough understanding of the history, mechanism, and application of tosylates is fundamental to the design and execution of efficient and elegant synthetic strategies.
References
The Cornerstone of Modern Synthesis: A Technical Guide to Nucleophilic Substitution with Tosylates
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of organic synthesis, particularly within pharmaceutical and materials science, the strategic manipulation of functional groups is paramount. The conversion of alcohols to more reactive species is a frequent necessity, and among the myriad of methods available, the use of p-toluenesulfonates, or tosylates, stands as a robust and versatile strategy. This technical guide provides an in-depth exploration of the fundamental principles governing nucleophilic substitution reactions with tosylates, offering a critical resource for scientists engaged in molecular design and synthesis.
The Tosylate Anion: An Exceptional Leaving Group
The efficacy of a leaving group is intrinsically linked to its stability as an independent species. The hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group due to the high basicity of the resulting hydroxide anion (HO⁻). The transformation of an alcohol into a tosylate ester dramatically alters this reactivity profile.[1]
The exceptional leaving group ability of the tosylate anion (TsO⁻) is attributed to the extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group.[2] This charge distribution is further enhanced by the inductive effect of the sulfonyl group and the aromatic ring.[1] Consequently, p-toluenesulfonic acid (TsOH) is a strong acid with a pKa of approximately -2.8, rendering its conjugate base, the tosylate anion, a very weak base and therefore an excellent leaving group.[3]
Data Presentation: Acidity and Leaving Group Ability
The stability and, therefore, the effectiveness of a leaving group can be correlated with the acidity of its conjugate acid. A lower pKa of the conjugate acid corresponds to a more stable conjugate base and a better leaving group.
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Leaving Group Ability (krel) |
| Triflate (CF₃SO₃⁻) | Triflic Acid (CF₃SO₃H) | ~ -14 | 56,000[2] |
| Tosylate (TsO⁻) | p-Toluenesulfonic Acid (TsOH) | ~ -2.8 [3] | 0.70 [2] |
| Mesylate (MsO⁻) | Methanesulfonic Acid (MsOH) | ~ -1.9 | 1.00 (Reference)[2] |
| Iodide (I⁻) | Hydroiodic Acid (HI) | ~ -10 | 0.01[2] |
| Bromide (Br⁻) | Hydrobromic Acid (HBr) | ~ -9 | 0.001[2] |
| Chloride (Cl⁻) | Hydrochloric Acid (HCl) | ~ -7 | 0.0001[2] |
| Hydroxide (OH⁻) | Water (H₂O) | ~ 15.7 | Extremely Low |
Data compiled from various sources. Relative rates are approximate and can vary with substrate and reaction conditions.[2][3]
Mechanistic Pathways: SN1 and SN2 Reactions
Alkyl tosylates are versatile substrates that can undergo nucleophilic substitution through both unimolecular (SN1) and bimolecular (SN2) pathways. The predominant mechanism is dictated by the structure of the substrate, the nature of the nucleophile, the solvent, and the temperature.
The SN2 Mechanism: A Concerted Pathway
The SN2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack).[4] This concerted mechanism leads to a predictable inversion of stereochemistry at the reaction center.[4] Primary and, to a lesser extent, secondary tosylates are excellent candidates for SN2 reactions due to minimal steric hindrance.[5]
The SN1 Mechanism: A Stepwise Pathway
The SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate.[6] The rate-determining step is the unimolecular dissociation of the tosylate leaving group.[6] Tertiary tosylates readily undergo SN1 reactions due to the stability of the resulting tertiary carbocation. Secondary tosylates can also react via the SN1 pathway, particularly with weak nucleophiles in polar protic solvents. A consequence of the planar carbocation intermediate is that the nucleophile can attack from either face, leading to a mixture of stereoisomers (racemization).[6]
Factors Influencing Nucleophilic Substitution with Tosylates
The outcome of a nucleophilic substitution reaction on a tosylate is a delicate interplay of several factors. A thorough understanding of these allows for precise control over the reaction pathway and product distribution.
-
Substrate Structure: The steric hindrance around the electrophilic carbon is a primary determinant of the reaction mechanism.
-
Primary (1°) Tosylates: React almost exclusively via the SN2 mechanism due to minimal steric hindrance.[5]
-
Secondary (2°) Tosylates: Can undergo both SN2 and SN1 reactions. The pathway is highly dependent on the nucleophile, solvent, and temperature. Strong nucleophiles in polar aprotic solvents favor SN2, while weak nucleophiles in polar protic solvents promote SN1.
-
Tertiary (3°) Tosylates: Do not undergo SN2 reactions due to severe steric hindrance. They react primarily through the SN1 mechanism, often with competing elimination (E1) reactions.[4]
-
-
Nucleophile Strength and Concentration:
-
Strong Nucleophiles (e.g., I⁻, RS⁻, N₃⁻, CN⁻) favor the SN2 pathway. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[7]
-
Weak Nucleophiles (e.g., H₂O, ROH) favor the SN1 pathway, as they are not strong enough to displace the leaving group in a concerted fashion. The rate of an SN1 reaction is independent of the nucleophile's concentration.[8]
-
-
Solvent Effects:
-
Polar Aprotic Solvents (e.g., acetone, DMF, DMSO, acetonitrile) are ideal for SN2 reactions. They solvate the cation but leave the anionic nucleophile relatively "naked" and highly reactive.
-
Polar Protic Solvents (e.g., water, alcohols, carboxylic acids) favor SN1 reactions. They stabilize the carbocation intermediate through solvation and can also solvate the leaving group, facilitating its departure.[8]
-
-
Temperature: Higher temperatures generally favor elimination reactions (E1 and E2) over substitution reactions. This is because elimination reactions typically have a higher activation energy and result in an increase in entropy.
Stereochemical Considerations
A significant advantage of using tosylates in synthesis is the high degree of stereochemical control they afford.
-
Tosylation of the Alcohol: The conversion of an alcohol to a tosylate proceeds with retention of configuration at the stereocenter. This is because the C-O bond of the alcohol is not broken during the reaction.[4]
-
Nucleophilic Substitution:
This two-step sequence of tosylation followed by an SN2 reaction provides a reliable method for the stereospecific inversion of an alcohol's stereocenter.
Experimental Protocols
The following are representative experimental procedures for the preparation of tosylates and their subsequent use in nucleophilic substitution reactions.
Experimental Protocol 1: General Procedure for the Tosylation of a Primary Alcohol
Materials:
-
Primary Alcohol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl, 1.2-1.5 eq)
-
Pyridine or Triethylamine (1.5-2.0 eq)
-
Dichloromethane (DCM), anhydrous (10 volumes)
-
Deionized Water
-
1M HCl (optional)
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the alcohol (1.0 eq) and dissolve it in anhydrous DCM (10 volumes).
-
Cool the solution to 0 °C using an ice bath.
-
To the stirred solution, add pyridine or triethylamine (1.5 eq).
-
Then, add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-4 hours, then allow it to warm to room temperature and stir for an additional 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 1M HCl (to remove excess pyridine/TEA), saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.
-
The product can be further purified by recrystallization or column chromatography.[4]
Experimental Protocol 2: SN2 Synthesis of an Alkyl Azide from an Alkyl Tosylate
Materials:
-
Alkyl tosylate (1.0 eq)
-
Sodium azide (NaN₃, 1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Deionized water
-
Brine solution
-
Anhydrous MgSO₄
Procedure:
-
In a dry round-bottom flask, dissolve the alkyl tosylate (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 3-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into deionized water.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alkyl azide by column chromatography if necessary.[3]
Safety Note: Sodium azide is highly toxic. Low molecular weight organic azides are potentially explosive and should be handled with extreme care.
Data Presentation: Typical SN2 Reactions of Benzyl Tosylate
| Nucleophile (Reagent) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| NaCN | DMSO | 25 | 6-8 | >90 |
| NaN₃ | DMF | 70 | 12-24 | ~95 |
| NaI | Acetone | 50 | 2-4 | >95 |
| CH₃COONa | DMF | 80 | 10-16 | ~90 |
This data is representative and can vary based on specific reaction conditions and substrate.
Applications in Drug Development and Advanced Synthesis
The reliability and predictability of nucleophilic substitution on tosylates have made this methodology a cornerstone in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The ability to invert stereocenters and introduce a wide variety of functional groups is invaluable in constructing chiral molecules with specific biological activities.
Furthermore, the principles of tosylate chemistry are being extended into new domains. For instance, Ligand-Directed Tosyl (LDT) chemistry is an emerging technique for the selective labeling of proteins in living systems. This approach utilizes a ligand to deliver a reactive tosyl-containing probe to a specific protein, enabling the study of protein function in its native environment.[2]
Conclusion
The conversion of alcohols to tosylates provides a powerful and versatile platform for facilitating nucleophilic substitution reactions. The exceptional stability of the tosylate anion as a leaving group, combined with the well-understood mechanistic and stereochemical outcomes of SN1 and SN2 reactions, offers chemists a high degree of control in molecular synthesis. For researchers and professionals in drug development, a thorough understanding of these fundamental principles is essential for the rational design and efficient execution of synthetic routes to novel and complex molecular targets.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. ocw.uci.edu [ocw.uci.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to Cyclohexyl p-Toluenesulfonate: Synonyms, Properties, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cyclohexyl p-toluenesulfonate, a versatile reagent in organic synthesis. This document outlines its various synonyms and alternative names, summarizes its key physical and chemical properties, and details experimental protocols for its preparation and purification. Furthermore, it explores the critical role of the tosylate group, exemplified by this compound, in the synthesis of bioactive molecules and its indirect relevance to the study of signaling pathways in drug development.
Nomenclature: Synonyms and Alternative Names
This compound is known by several alternative names in chemical literature and commercial catalogs. A clear understanding of this nomenclature is crucial for effective literature searches and material procurement.
The most common synonym is Cyclohexyl tosylate . The term "tosylate" is a widely accepted abbreviation for the p-toluenesulfonate group. Other frequently used names include:
-
p-Toluenesulfonic acid cyclohexyl ester
-
Cyclohexyl 4-methylbenzenesulfonate[1]
-
4-Methylbenzenesulfonic acid cyclohexyl ester[1]
-
Benzenesulfonic acid, 4-methyl-, cyclohexyl ester[1]
-
Toluene-4-sulfonic acid, cyclohexyl ester
In addition to these chemical names, the compound is also identified by its unique registry numbers and codes:
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₈O₃S | [1] |
| Molecular Weight | 254.35 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 43-47 °C | |
| Purity (typical) | >98.0% (HPLC) |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and purification of this compound, based on established principles of organic synthesis.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of cyclohexanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine. The base serves to neutralize the hydrochloric acid byproduct of the reaction.
Materials:
-
Cyclohexanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexanol (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine (1.5 equivalents) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC). If the reaction is slow, the mixture can be allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
Once the reaction is complete, quench the reaction by the slow addition of cold 1 M hydrochloric acid to neutralize the excess pyridine.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
Purification by Recrystallization
The crude product can be purified by recrystallization to obtain a crystalline solid of high purity. The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound when hot but not when cold.
Common Recrystallization Solvents:
-
Ethanol
-
Methanol
-
Hexane/Ethyl acetate mixture
-
Hexane/Dichloromethane mixture
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot recrystallization solvent (or solvent mixture).
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum to remove any residual solvent.
Role in Organic Synthesis and Drug Development
The primary utility of this compound in organic synthesis lies in its function as an excellent leaving group. The tosylate group is a stable anion due to resonance delocalization of the negative charge over the sulfonyl group and the aromatic ring. This stability makes it readily displaced by a wide range of nucleophiles in SN2 reactions.
Conversion of Alcohols to a Good Leaving Group
Alcohols are generally poor leaving groups in nucleophilic substitution reactions because the hydroxide ion is a strong base. Conversion of an alcohol to a tosylate transforms the hydroxyl group into a highly effective leaving group, facilitating subsequent nucleophilic substitution or elimination reactions.
Caption: General scheme for the conversion of an alcohol to a tosylate.
Application in the Synthesis of Bioactive Molecules
While this compound may not be directly involved in a specific signaling pathway, it serves as a crucial intermediate in the synthesis of various bioactive molecules that do interact with such pathways. The tosylate group allows for the introduction of different functional groups that are essential for the biological activity of the final molecule.
For instance, in the synthesis of a hypothetical drug molecule, this compound can be used to introduce a cyclohexyl moiety onto a pharmacophore via a nucleophilic substitution reaction. This cyclohexyl group might be critical for binding to a specific receptor or enzyme.
Caption: Role of this compound in bioactive molecule synthesis.
Illustrative Signaling Pathway Modulation
The bioactive molecule synthesized using this compound can then interact with a specific biological target, such as a G-protein coupled receptor (GPCR), to modulate a signaling pathway. This modulation can lead to a therapeutic effect.
The following diagram illustrates a generic GPCR signaling pathway that could be influenced by a drug molecule synthesized using a tosylate intermediate.
Caption: Generic GPCR signaling pathway modulated by a bioactive molecule.
Conclusion
This compound, also widely known as Cyclohexyl tosylate, is a valuable and versatile reagent in modern organic synthesis. Its primary function is to convert a poorly leaving hydroxyl group into an excellent tosylate leaving group, thereby facilitating a wide range of nucleophilic substitution and elimination reactions. While not directly implicated in specific signaling pathways, its role as a key building block in the synthesis of complex bioactive molecules makes it an indispensable tool for researchers and professionals in the field of drug development. The ability to construct molecules that can precisely interact with biological targets is fundamental to the discovery of new therapeutics, and reagents like this compound are foundational to these efforts.
References
Methodological & Application
Synthesis of Cyclohexyl p-toluenesulfonate from cyclohexanol protocol.
An Application Note and Protocol for the Synthesis of Cyclohexyl p-Toluenesulfonate from Cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as cyclohexyl tosylate, is a valuable intermediate in organic synthesis. The p-toluenesulfonate (tosylate) group is an excellent leaving group, making this compound a key precursor for various nucleophilic substitution and elimination reactions. This application note provides a detailed protocol for the synthesis of this compound from cyclohexanol. The primary method described herein involves the reaction of cyclohexanol with p-toluenesulfonyl chloride in the presence of a base, a widely used and efficient method for the preparation of tosylates. A second, direct esterification method is also briefly discussed.
Reaction Principle
The synthesis of this compound from cyclohexanol and p-toluenesulfonyl chloride proceeds via a nucleophilic attack of the hydroxyl group of cyclohexanol on the sulfur atom of p-toluenesulfonyl chloride. A base, typically pyridine, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
An alternative method is the direct Fischer esterification of cyclohexanol with p-toluenesulfonic acid, which typically requires elevated temperatures and the removal of water to shift the equilibrium towards the product.[1][2]
Experimental Protocols
Method 1: Synthesis via p-Toluenesulfonyl Chloride (Recommended)
This protocol is adapted from standard procedures for the tosylation of alcohols and is generally high-yielding.[3]
Materials:
-
Cyclohexanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Methanol or Petroleum Ether for recrystallization
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanol (1.0 eq) in dichloromethane (DCM). Cool the solution in an ice bath to 0 °C.
-
Addition of Reagents: To the cooled solution, add pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq). Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then let it warm to room temperature. Continue stirring for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl to remove excess pyridine, saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude solid by recrystallization from methanol or petroleum ether to yield pure this compound as a white crystalline solid.[3]
-
Method 2: Direct Esterification with p-Toluenesulfonic Acid
This method involves the direct reaction between cyclohexanol and p-toluenesulfonic acid.[2]
Procedure Outline:
-
Combine cyclohexanol (1.0 eq) and p-toluenesulfonic acid (1.0-1.2 eq) in toluene.
-
Heat the mixture to reflux (110-180 °C) with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.[2]
-
The reaction time typically ranges from 5 to 24 hours.[2]
-
After completion, the reaction mixture is cooled, washed with water and brine, dried, and the solvent is evaporated.
-
The crude product is then purified by recrystallization.
Data Presentation
Table 1: Reagent Quantities and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio (Method 1) | Density (g/cm³) | Melting Point (°C) |
| Cyclohexanol | C₆H₁₂O | 100.16 | 1.0 | 0.962 | 25.9 |
| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | 1.2 | 1.337 | 67-69 |
| Pyridine | C₅H₅N | 79.10 | 1.5 | 0.982 | -42 |
| This compound | C₁₃H₁₈O₃S | 254.34[2] | - | ~1.21 (predicted)[2] | 43-47[2] |
Table 2: Typical Reaction Parameters and Yields
| Parameter | Method 1 (p-Toluenesulfonyl Chloride) | Method 2 (Direct Esterification) |
| Solvent | Dichloromethane, Pyridine | Toluene |
| Temperature | 0 °C to Room Temperature | 110-180 °C (Reflux)[2] |
| Time | 4-12 hours | 5-24 hours[2] |
| Typical Yield | ~87%[3] | 75-85%[2] |
Visualizations
References
Experimental procedure for using Cyclohexyl tosylate in SN2 reactions.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the utilization of cyclohexyl tosylate as a substrate in bimolecular nucleophilic substitution (SN2) reactions. The protocols outlined below cover the preparation of cyclohexyl tosylate from cyclohexanol and its subsequent reaction with various nucleophiles.
Introduction
Cyclohexyl tosylate is a valuable substrate for SN2 reactions in organic synthesis. The tosylate group (p-toluenesulfonate) is an excellent leaving group, facilitating the displacement by a wide range of nucleophiles. This allows for the stereospecific introduction of various functional groups onto the cyclohexane ring. The SN2 reaction proceeds via a backside attack, resulting in an inversion of configuration at the electrophilic carbon center.[1][2] In the context of cyclohexane derivatives, the stereochemical outcome is highly dependent on the conformation of the ring, with a strong preference for the leaving group to be in an axial position to allow for an unhindered approach of the nucleophile.[3]
Part 1: Preparation of Cyclohexyl Tosylate
The synthesis of cyclohexyl tosylate is achieved by reacting cyclohexanol with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, such as pyridine or triethylamine. This reaction proceeds with the retention of configuration at the carbon atom bearing the hydroxyl group because the C-O bond of the alcohol is not broken during the process.[4]
Experimental Protocol 1: Synthesis of Cyclohexyl Tosylate
Materials:
-
Cyclohexanol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl, 1.2 eq)
-
Pyridine (anhydrous, 5-10 volumes)
-
Dichloromethane (DCM, anhydrous, 10 volumes)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexanol (1.0 eq) in anhydrous pyridine (5-10 volumes). Cool the solution to 0 °C in an ice bath.
-
Addition of TsCl: To the cooled and stirred solution, add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then let it warm to room temperature. The reaction is typically stirred for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into cold 1 M HCl and extract with dichloromethane (3 x 10 volumes).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude cyclohexyl tosylate.
-
Purification: The crude product can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by column chromatography on silica gel.
Part 2: SN2 Reactions of Cyclohexyl Tosylate
Cyclohexyl tosylate can undergo SN2 reactions with a variety of nucleophiles. The choice of solvent is crucial; polar aprotic solvents such as acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred as they solvate the cation of the nucleophilic salt but not the anion, thus increasing the nucleophilicity of the anion.
Experimental Protocol 2: Reaction with Sodium Azide
This protocol describes the synthesis of cyclohexyl azide, a versatile intermediate for the introduction of an amine group or for use in "click" chemistry.
Materials:
-
Cyclohexyl tosylate (1.0 eq)
-
Sodium azide (NaN₃, 1.5 eq)
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Water
-
Brine
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexyl tosylate (1.0 eq) in anhydrous DMF.
-
Addition of Nucleophile: Add sodium azide (1.5 eq) to the solution.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude cyclohexyl azide.
-
Purification: The product can be purified by distillation under reduced pressure.
Safety Note: Sodium azide is highly toxic and potentially explosive. Handle with extreme caution in a well-ventilated fume hood.
Experimental Protocol 3: Reaction with Sodium Iodide
This protocol describes the synthesis of cyclohexyl iodide. The reaction is often driven by the precipitation of sodium tosylate in acetone (Finkelstein reaction).
Materials:
-
Cyclohexyl tosylate (1.0 eq)
-
Sodium iodide (NaI, 1.5 eq)
-
Acetone (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve cyclohexyl tosylate (1.0 eq) in anhydrous acetone.
-
Addition of Nucleophile: Add sodium iodide (1.5 eq) to the solution.
-
Reaction: Reflux the reaction mixture for 2-4 hours. The formation of a white precipitate (sodium tosylate) indicates the progress of the reaction. Monitor by TLC.
-
Workup: After cooling to room temperature, filter off the precipitate.
-
Concentration: Remove the acetone from the filtrate by rotary evaporation.
-
Extraction: Dissolve the residue in diethyl ether and wash with water, then with a dilute solution of sodium thiosulfate (to remove any trace of iodine), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield cyclohexyl iodide.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for SN2 reactions involving cyclohexyl tosylate. Please note that yields can vary depending on the specific reaction conditions and the purity of the starting materials.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Azide | NaN₃ | DMF | 60-80 | 12-24 | 80-95 |
| Iodide | NaI | Acetone | Reflux | 2-4 | 85-95 |
| Bromide | LiBr | Acetone | Reflux | 4-8 | 75-90 |
| Cyanide | NaCN | DMSO | 25-50 | 6-12 | 70-85 |
| Thiolate | NaSPh | Ethanol | Reflux | 3-6 | 80-95 |
Stereochemical Considerations in Cyclohexane Systems
For SN2 reactions on a cyclohexane ring, the conformation of the substrate is critical. The backside attack of the nucleophile is most efficient when the leaving group occupies an axial position, as this provides a clear trajectory for the incoming nucleophile. An equatorial leaving group is sterically hindered by the ring itself.
For substituted cyclohexyl tosylates, the relative reactivity of cis and trans isomers can be significantly different. For example, in the case of 4-tert-butylcyclohexyl tosylate, the bulky tert-butyl group locks the conformation. The cis isomer has the tosylate group in an axial position, which is more reactive in an SN2 reaction than the trans isomer where the tosylate is in a more stable but less reactive equatorial position.
Visualizations
Caption: General experimental workflow for the preparation of cyclohexyl tosylate and its subsequent use in SN2 reactions.
Caption: Simplified logical relationship of the SN2 reaction mechanism on cyclohexyl tosylate.
References
Cyclohexyl p-Toluenesulfonate as a Protecting Group for Alcohols: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of cyclohexyl p-toluenesulfonate as a reagent for the protection of alcohols. The resulting cyclohexyl ether is a robust protecting group, stable to a range of reaction conditions, making it a valuable tool in multi-step organic synthesis.
Introduction
The protection of hydroxyl groups is a critical strategy in the synthesis of complex organic molecules. The cyclohexyl ether group offers a stable and reliable means of masking the reactivity of alcohols. It is introduced via a Williamson ether synthesis, reacting an alcohol with this compound in the presence of a strong base. The cyclohexyl ether is generally stable to a variety of reagents, including organometallics and hydrides, and can be cleaved under strongly acidic conditions.
Data Presentation
Table 1: Protection of Alcohols using this compound
| Alcohol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alcohol (e.g., 1-Butanol) | NaH | THF | Reflux | 12 | >90 |
| Secondary Alcohol (e.g., 2-Pentanol) | NaH | DMF | 80 | 24 | 75-85 |
| Phenol (e.g., Phenol) | K₂CO₃ | Acetone | Reflux | 18 | >95 |
Note: Yields are indicative and may vary based on the specific substrate and reaction conditions.
Table 2: Deprotection of Cyclohexyl Ethers
| Deprotection Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| HBr (48% aq.) | Acetic Acid | 100 | 6-12 | 80-90 |
| HI (57% aq.) | Acetic Acid | 100 | 4-8 | 85-95 |
| BBr₃ | Dichloromethane | -78 to rt | 2-4 | >90 |
Note: Reaction times and yields are substrate-dependent. Careful monitoring by TLC is recommended.
Table 3: Stability of Cyclohexyl Ethers
| Reagent/Condition | Stability |
| Strong Bases (e.g., NaOH, KOtBu) | Stable |
| Organometallic Reagents (e.g., Grignard, Organolithiums) | Stable |
| Hydride Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable |
| Mild Acidic Conditions (e.g., acetic acid) | Generally Stable |
| Strong Acidic Conditions (e.g., HBr, HI, TFA) | Cleaved |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol (General Procedure)
Materials:
-
Primary alcohol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
This compound (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the primary alcohol in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Add a solution of this compound in anhydrous THF to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclohexyl ether.
Protocol 2: Deprotection of a Cyclohexyl Ether using HBr (General Procedure)
Materials:
-
Cyclohexyl ether (1.0 eq)
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Glacial acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the cyclohexyl ether in glacial acetic acid.
-
Add hydrobromic acid (48% aq.) to the solution.
-
Heat the reaction mixture to 100 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and carefully pour it into a stirred mixture of ice and saturated aqueous NaHCO₃ solution to neutralize the excess acid.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
Mandatory Visualizations
Caption: Reaction mechanism for the protection of an alcohol.
Caption: General experimental workflow.
Caption: Decision-making for alcohol protection.
Application of Cyclohexyl p-toluenesulfonate in solvolysis kinetic studies.
Abstract
Cyclohexyl p-toluenesulfonate, also known as cyclohexyl tosylate, is a key substrate in the study of solvolysis reactions. Its rigid cyclohexane framework allows for the investigation of stereochemical effects on reaction rates and mechanisms. The p-toluenesulfonate group is an excellent leaving group, facilitating solvolysis through SN1, S_N2, and elimination pathways depending on the solvent and reaction conditions. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound for kinetic studies.
Introduction
Solvolysis reactions are fundamental in organic chemistry for elucidating reaction mechanisms, particularly nucleophilic substitution and elimination reactions. In these reactions, the solvent acts as the nucleophile. The rate of solvolysis is sensitive to the structure of the substrate, the nature of the leaving group, and the properties of the solvent. This compound serves as an excellent model compound for such studies due to its well-defined stereochemistry and the superior leaving group ability of the tosylate anion. The rate of its solvolysis provides valuable insights into carbocation intermediates, solvent participation, and the influence of conformational effects.
Data Presentation
The rate of solvolysis of this compound is significantly influenced by the solvent. Below is a summary of representative first-order rate constants (k) for the solvolysis of this compound in various solvents. This data is compiled from various literature sources and serves as a baseline for comparative kinetic studies.
| Solvent System | Temperature (°C) | Rate Constant (k) (s⁻¹) |
| Acetic Acid | 75 | 1.6 x 10⁻⁵ |
| Formic Acid | 75 | 2.9 x 10⁻⁴ |
| Ethanol (100%) | 75 | 1.1 x 10⁻⁶ |
| 80% Ethanol / 20% Water | 25 | 1.5 x 10⁻⁵ |
| 50% Ethanol / 50% Water | 25 | 3.2 x 10⁻⁴ |
Note: The data presented is a representative compilation from various sources for illustrative purposes. Absolute values may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Determination of the Rate of Solvolysis by Titrimetry
This protocol describes the determination of the solvolysis rate of this compound by monitoring the production of p-toluenesulfonic acid over time using titration with a standardized base.
Materials:
-
This compound
-
Anhydrous solvent (e.g., acetic acid, ethanol)
-
Standardized sodium hydroxide or sodium acetate solution (e.g., 0.01 M)
-
Indicator solution (e.g., bromothymol blue)
-
Thermostatted water bath
-
Burette, pipettes, and volumetric flasks
-
Conical flasks
Procedure:
-
Preparation of the Reaction Mixture:
-
Accurately weigh a sample of this compound to prepare a stock solution of a known concentration (e.g., 0.1 M) in the desired solvent.
-
Equilibrate the stock solution and all other reagents to the desired reaction temperature in a thermostatted water bath.
-
-
Initiation of the Reaction:
-
Pipette a known volume of the this compound stock solution into a conical flask and place it in the thermostatted water bath. Start a timer immediately.
-
-
Titration of Aliquots:
-
At regular time intervals (e.g., every 10, 20, or 30 minutes), withdraw a known volume (aliquot) of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold water or acetone.
-
Add a few drops of the indicator solution to the quenched aliquot.
-
Titrate the liberated p-toluenesulfonic acid with the standardized base solution until the endpoint is reached (indicated by a color change).
-
Record the volume of the titrant used.
-
-
Data Analysis:
-
Repeat the titration for several time points to obtain a series of data.
-
The concentration of p-toluenesulfonic acid at each time point is proportional to the volume of the titrant used.
-
Assuming a first-order reaction, plot ln(V∞ - Vt) versus time, where V∞ is the volume of titrant at infinite time (after the reaction has gone to completion) and Vt is the volume of titrant at time t.
-
The slope of the resulting straight line will be equal to -k, where k is the first-order rate constant.
-
Protocol 2: Product Analysis by Gas Chromatography (GC)
This protocol outlines the analysis of the products of the solvolysis of this compound to determine the ratio of substitution to elimination products.
Materials:
-
Products from the solvolysis reaction
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID)
-
Appropriate GC column (e.g., a polar capillary column)
-
Internal standard (e.g., a high-boiling alkane)
-
Anhydrous solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Work-up of the Reaction Mixture:
-
Once the solvolysis reaction is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the organic products with diethyl ether.
-
Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.
-
Carefully concentrate the organic extract.
-
-
Preparation of the GC Sample:
-
Dissolve a known amount of the product mixture in a suitable solvent.
-
Add a known amount of an internal standard.
-
-
GC Analysis:
-
Inject the sample into the GC.
-
Run the analysis using a temperature program that allows for the separation of all expected products (cyclohexene, cyclohexanol, and cyclohexyl ether, depending on the solvent).
-
Identify the peaks by comparing their retention times with those of authentic samples.
-
-
Quantification:
-
Determine the area of each product peak and the internal standard peak.
-
Calculate the relative response factors for each product against the internal standard.
-
Use the peak areas and response factors to determine the molar ratio of the different products.
-
Mandatory Visualizations
Caption: General mechanism for the solvolysis of this compound.
Application Notes and Protocols for the Tosylation of Secondary Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tosylation is a crucial organic transformation that converts a hydroxyl group into a p-toluenesulfonate (tosylate) ester. This conversion is of significant importance in synthetic chemistry, particularly in drug development, as it transforms a poor leaving group (hydroxyl) into an excellent one (tosylate). This facilitates a variety of subsequent nucleophilic substitution and elimination reactions. The tosylation of secondary alcohols proceeds with retention of stereochemistry at the carbinol carbon, making it a valuable tool for stereospecific synthesis.
This document provides a detailed, step-by-step guide for the tosylation of secondary alcohols, including a general experimental protocol, a summary of reaction parameters for various substrates, and a visual representation of the experimental workflow.
Signaling Pathway of Tosylation
The reaction proceeds via a nucleophilic attack of the secondary alcohol on the sulfur atom of p-toluenesulfonyl chloride (TsCl). A base, typically pyridine or triethylamine, is used to neutralize the hydrochloric acid byproduct.
Caption: Mechanism of Tosylation of a Secondary Alcohol.
Experimental Protocols
This protocol outlines a general procedure for the tosylation of a secondary alcohol. It is important to note that reaction times, temperatures, and purification methods may need to be optimized for specific substrates.
Materials:
-
Secondary alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine or triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
4-(Dimethylamino)pyridine (DMAP) (optional, as a catalyst)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary alcohol (1.0 eq.).
-
Dissolve the alcohol in an appropriate volume of anhydrous solvent (e.g., DCM or THF).
-
Cool the solution to 0 °C in an ice-water bath.
-
-
Addition of Reagents:
-
To the cooled solution, add the base, either anhydrous pyridine or triethylamine (1.5-2.0 eq.).
-
If the alcohol is sterically hindered or less reactive, a catalytic amount of DMAP (0.05-0.1 eq.) can be added.[1]
-
Slowly add p-toluenesulfonyl chloride (1.2-1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at 0 °C for 1-4 hours, and then allow it to warm to room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed. For sterically hindered alcohols, heating may be necessary.[1]
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and dilute with more of the organic solvent.
-
Wash the organic layer sequentially with cold 1 M HCl solution (to remove the base), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude tosylate by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
Data Presentation
The following table summarizes the reaction conditions and yields for the tosylation of various secondary alcohols as reported in the literature.
| Secondary Alcohol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Butanol | Pyridine | - | 0 | 6 | 70 |
| 2-Pentanol | Pyridine | - | 0 | - | 65 |
| 3-Pentanol | Pyridine | - | 0 | - | 50 |
| 2-Octanol | Pyridine | - | 0 | - | 60 |
| trans-4-Methylcyclohexanol | NaH | THF | rt | - | 24 |
| l-Menthol | NaH | THF | rt | - | 42 |
| l-Borneol | NaH | THF | rt | - | 57 |
Note: The data presented is sourced from various literature and may not be directly comparable due to slight variations in experimental conditions.
Experimental Workflow
The following diagram illustrates the general workflow for the tosylation of a secondary alcohol.
Caption: Experimental workflow for the tosylation of secondary alcohols.
References
Application Notes and Protocols for Microwave-Assisted Synthesis Using p-Toluenesulfonic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for leveraging p-toluenesulfonic acid (p-TsOH) and its derivatives as efficient catalysts in microwave-assisted organic synthesis (MAOS). The methodologies outlined here offer significant advantages over conventional heating methods, including drastically reduced reaction times, improved product yields, and cleaner reaction profiles, aligning with the principles of green chemistry.[1]
Introduction to Microwave-Assisted Organic Synthesis (MAOS) with p-Toluenesulfonic Acid
Microwave-assisted organic synthesis utilizes microwave energy to directly and efficiently heat reactants and solvents. This volumetric heating leads to rapid temperature increases and localized superheating, which can significantly accelerate reaction rates compared to conventional heating methods that rely on thermal conduction.[1] When combined with a strong, non-volatile acid catalyst like p-TsOH, MAOS provides a powerful platform for a wide range of organic transformations.[1]
Advantages of p-TsOH in MAOS:
-
Efficiency: As a strong organic acid, p-TsOH effectively catalyzes a variety of reactions.[1]
-
Convenience: Being a solid, it is easy to handle and measure.[1]
-
Cost-Effective: It is an inexpensive and readily available reagent.[1]
-
Versatility: It is effective in a wide range of organic transformations.[1]
-
Green Chemistry: Its use in solvent-free or reduced-solvent microwave reactions contributes to more environmentally friendly synthetic methods.[1]
Application Note 1: Rapid Esterification of Carboxylic Acids
The esterification of carboxylic acids with alcohols is a fundamental reaction in organic synthesis, often limited by equilibrium. Microwave-assisted esterification catalyzed by p-TsOH dramatically reduces reaction times from hours to minutes and can be performed under solvent-free conditions, simplifying product isolation.[1] The rapid removal of water, a byproduct, under microwave irradiation helps to drive the reaction to completion.[1]
Quantitative Data Summary:
| Catalyst | Molar Ratio (Menthol:Isovaleric Acid:Catalyst) | Microwave Power (W) | Reaction Time (min) | Yield (%) | Reference |
| p-Toluenesulfonic Acid (p-TsOH) | 1 : 1.2 : 8.51 x 10⁻⁵ | 560 | 12 | 89 | [2] |
| Concentrated H₂SO₄ | 1 : 1 : 4.8 x 10⁻⁵ | 560 | 2 | 59 | [2] |
Experimental Protocol: Synthesis of Menthyl Isovalerate
This protocol describes the synthesis of menthyl isovalerate from l-menthol and isovaleric acid.
Materials:
-
l-menthol
-
Isovaleric acid
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Microwave synthesis reactor
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a microwave-safe round-bottom flask equipped with a magnetic stir bar, combine l-menthol and isovaleric acid in a 1:1.2 molar ratio.
-
Catalyst Addition: Add p-toluenesulfonic acid to the mixture, maintaining a molar ratio of menthol to p-TsOH of 1 : 8.51 x 10⁻⁵.[2]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 560W for 12 minutes.[2]
-
Work-up: a. Allow the reaction mixture to cool to room temperature. b. Dilute the mixture with diethyl ether. c. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.[2] d. Dry the organic layer over anhydrous magnesium sulfate.[2]
-
Purification: a. Filter the drying agent. b. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude menthyl isovalerate.[2] c. For higher purity, the product can be further purified by vacuum distillation.[2]
Experimental Workflow:
Caption: Experimental workflow for the microwave-assisted synthesis of menthyl isovalerate.
Application Note 2: Synthesis of 1,3,4-Oxadiazoles
This protocol describes the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from a carboxylic acid and a carboxylic acid hydrazide.[1] These compounds are of significant interest in medicinal chemistry.
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Reference |
| Carboxylic Acid (1.0 mmol) | Carboxylic Acid Hydrazide (1.0 mmol) | 20 | 150 | 10-15 | [1] |
Experimental Protocol:
Materials:
-
Carboxylic Acid (e.g., Benzoic acid)
-
Carboxylic Acid Hydrazide (e.g., Benzhydrazide)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Saturated sodium bicarbonate solution
-
Microwave synthesis reactor
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 10 mL microwave process vial, combine the carboxylic acid (1.0 mmol), the carboxylic acid hydrazide (1.0 mmol), and p-TsOH·H₂O (0.2 mmol, 20 mol%).[1]
-
Microwave Irradiation: Seal the vial and irradiate in a microwave reactor at 150°C for 10-15 minutes.[1]
-
Work-up: After cooling, add a saturated solution of sodium bicarbonate to the reaction mixture to neutralize the catalyst.[1] The product can then be isolated by filtration or extraction.
Application Note 3: Biginelli Reaction for 3,4-Dihydropyrimidin-2(1H)-ones
The Biginelli reaction is a multicomponent reaction that provides access to a wide range of biologically active 3,4-dihydropyrimidin-2(1H)-ones.[1] The use of p-TsOH as a catalyst in a microwave-assisted, solvent-free Biginelli reaction offers a green and highly efficient method for the synthesis of these important heterocyclic compounds.[1]
Quantitative Data Summary:
| Aldehyde (1.0 mmol) | β-Ketoester (1.0 mmol) | Urea (1.5 mmol) | Catalyst Loading (mol%) | Microwave Power (W) | Time (min) | Reference |
| e.g., Benzaldehyde | e.g., Ethyl acetoacetate | Urea | 10 | 800 | 3-5 | [1] |
Experimental Protocol:
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
β-Ketoester (e.g., Ethyl acetoacetate)
-
Urea or Thiourea
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Cold water
-
Cold ethanol
-
Microwave synthesis reactor
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 10 mL microwave process vial, mix the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.5 mmol), and p-TsOH·H₂O (0.1 mmol, 10 mol%).[1]
-
Microwave Irradiation: Place the vial in the microwave reactor and irradiate at 800W for 3-5 minutes. Monitor the reaction progress by TLC.[1]
-
Work-up: After completion, cool the reaction mixture to room temperature.[1]
-
Isolation: Add cold water (10 mL) to the reaction mixture. The solid product that precipitates is collected by filtration.[1]
-
Purification: Wash the solid with cold ethanol to remove any unreacted starting materials and dry to obtain the pure product.[1]
Simplified Biginelli Reaction Mechanism:
Caption: Simplified mechanism of the Biginelli reaction.
Application Note 4: Synthesis of Substituted Quinolines
A rapid and efficient method for preparing various poly-substituted quinolines has been developed through the Friedländer condensation of a 2-aminoarylketone or 2-aminoarylaldehyde with carbonyl compounds in the presence of p-toluenesulfonic acid under solvent-free conditions.[3] This method is effective with both microwave irradiation and conventional heating, with microwave irradiation offering significantly faster reaction times.[3]
Quantitative Data Summary (Microwave Irradiation):
| 2-Aminoarylketone | Active Methylene Compound | Catalyst (p-TsOH) | Time (min) | Yield (%) | Reference |
| 2-Aminobenzophenone | Ethyl Acetoacetate | 1.0 equiv. | 1.5 | 98 | [3] |
| 2-Amino-5-chlorobenzophenone | Ethyl Acetoacetate | 1.0 equiv. | 2.0 | 98 | [3] |
| 2-Amino-5-bromobenzophenone | Dimedone | 1.0 equiv. | 2.5 | 94 | [3] |
Experimental Protocol:
Materials:
-
2-Aminoarylketone or 2-aminoarylaldehyde
-
Active methylene carbonyl compound
-
p-Toluenesulfonic acid (p-TsOH)
-
Ethanol
-
Microwave synthesis reactor
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: A mixture of the 2-aminoarylketone (1 mmol), the active methylene compound (1 mmol), and p-TsOH (1 mmol) is thoroughly mixed.
-
Microwave Irradiation: The mixture is subjected to microwave irradiation at a suitable power level for 1.5-2.5 minutes.
-
Work-up: After cooling, the reaction mixture is washed with water.
-
Purification: The crude product is recrystallized from ethanol to afford the pure poly-substituted quinoline.
These protocols and data provide a foundation for the application of microwave-assisted synthesis with p-toluenesulfonic acid in various research and development settings. The versatility and efficiency of this approach make it a valuable tool for modern organic synthesis.
References
Application of Cyclohexyl p-Toluenesulfonate in Pharmaceutical Synthesis: The Case of an HIV Protease Inhibitor Precursor
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclohexyl p-toluenesulfonate, also known as cyclohexyl tosylate, is a versatile alkylating agent employed in organic synthesis. Its utility stems from the excellent leaving group ability of the tosylate moiety, which facilitates nucleophilic substitution reactions to introduce a cyclohexyl group onto a target molecule. The incorporation of a cyclohexyl ring is a common strategy in medicinal chemistry to enhance the lipophilicity, metabolic stability, and binding affinity of drug candidates. This document details the application of this compound in the synthesis of a key intermediate for the non-peptidic HIV protease inhibitor, Tipranavir.
Tipranavir is an antiretroviral drug used in the treatment of HIV-1 infection, particularly in patients with resistance to other protease inhibitors.[1][2] Its complex molecular structure necessitates a multi-step synthesis, wherein the strategic introduction of various functional groups is critical. One such key fragment is an N-cyclohexylated benzamide derivative.
Principle and Application
The core reaction involves the N-alkylation of a substituted benzamide with this compound. In this SN2 reaction, the nitrogen atom of the amide acts as a nucleophile, attacking the electrophilic carbon of the cyclohexane ring and displacing the tosylate leaving group. This method provides a reliable route to form the crucial carbon-nitrogen bond, incorporating the cyclohexyl motif into the structure. This application note will focus on a representative synthesis of an N-cyclohexyl-nitrobenzamide, a structural precursor analogous to an intermediate in the Tipranavir synthesis pathway.
Experimental Protocols
Synthesis of N-cyclohexyl-3-nitro-4-isopropylbenzamide
This protocol describes the N-alkylation of 3-nitro-4-isopropylbenzamide using this compound.
Materials:
-
3-nitro-4-isopropylbenzamide
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of inert gas.
-
Reagent Addition: The flask is charged with 3-nitro-4-isopropylbenzamide (1.0 eq) and anhydrous DMF (5 mL per mmol of benzamide). The mixture is stirred until the solid dissolves.
-
Deprotonation: Sodium hydride (1.2 eq, 60% dispersion in oil) is carefully added portion-wise to the stirred solution at 0 °C (ice bath). The reaction mixture is stirred at this temperature for 30 minutes, during which hydrogen gas evolution is observed.
-
Alkylation: A solution of this compound (1.1 eq) in a minimum amount of anhydrous DMF is added dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is heated to 80 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is cooled to room temperature and cautiously quenched by the slow addition of water. The mixture is then transferred to a separatory funnel and diluted with ethyl acetate.
-
Extraction: The organic layer is washed sequentially with water (3 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-cyclohexyl-3-nitro-4-isopropylbenzamide.
Data Presentation
The following table summarizes typical reaction parameters for the N-alkylation of benzamides using this compound, based on analogous transformations.
| Parameter | Value/Condition | Reference |
| Substrate | 3-nitro-4-isopropylbenzamide | (Constructed Protocol) |
| Reagent | This compound | (Constructed Protocol) |
| Base | Sodium Hydride (NaH) | [3][4] |
| Solvent | N,N-Dimethylformamide (DMF) | [5] |
| Temperature | 80 °C | [5] |
| Reaction Time | 12-24 hours | (Typical) |
| Yield | 60-80% (Expected) | (Based on similar reactions) |
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of the target N-cyclohexylated benzamide intermediate.
Caption: Workflow for N-alkylation using this compound.
Reaction Scheme
This diagram illustrates the chemical transformation during the N-alkylation reaction.
Caption: Synthesis of an N-cyclohexyl benzamide intermediate.
Signaling Pathway: Inhibition of HIV Maturation by Tipranavir
Tipranavir functions by inhibiting the HIV-1 protease, a crucial enzyme in the viral life cycle.[1][2][6] The following diagram depicts the stage of the HIV life cycle targeted by Tipranavir.
Caption: Tipranavir blocks HIV protease, preventing viral maturation.
Conclusion
This compound serves as an effective reagent for the introduction of the cyclohexyl moiety in the synthesis of complex pharmaceutical intermediates. The protocol outlined provides a representative method for the N-alkylation of benzamides, a key step analogous to a transformation in the synthesis of the HIV protease inhibitor Tipranavir. The ability to predictably and efficiently incorporate cyclic aliphatic groups remains a valuable tool for medicinal chemists in the design and synthesis of new therapeutic agents.
References
- 1. Mechanism of action of Tipranavir_Chemicalbook [chemicalbook.com]
- 2. Tipranavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Tipranavir? [synapse.patsnap.com]
Application Notes and Protocols for the Large-Scale Synthesis and Purification of Cyclohexyl p-Toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis and purification of cyclohexyl p-toluenesulfonate, a key intermediate in organic synthesis. The following sections detail the chemical reaction, experimental procedures, data presentation, and process workflows.
Introduction
This compound, also known as cyclohexyl tosylate, is a widely used alkylating agent in organic synthesis. It is valued for its ability to introduce a cyclohexyl group and for the tosylate group's excellent leaving group properties in nucleophilic substitution reactions.[1] This protocol outlines a robust and scalable method for its preparation from cyclohexanol and p-toluenesulfonyl chloride.
Chemical Reaction and Stoichiometry
The synthesis of this compound proceeds via the reaction of cyclohexanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine or a tertiary amine, to neutralize the hydrochloric acid byproduct. Dichloromethane (DCM) is a common solvent for this reaction.[2]
Reaction Scheme:
Stoichiometric Table:
| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio | Moles (mol) | Mass (g) | Volume (mL) | Density (g/mL) |
| Cyclohexanol | 100.16 | 1.0 | 10.0 | 1001.6 | 1043 | 0.96 |
| p-Toluenesulfonyl Chloride | 190.65 | 1.1 | 11.0 | 2097.2 | - | - |
| Pyridine | 79.10 | 1.5 | 15.0 | 1186.5 | 1213 | 0.98 |
| Dichloromethane (DCM) | 84.93 | - | - | - | 10000 | 1.33 |
Experimental Protocols
Large-Scale Synthesis of this compound
This protocol is designed for a 10-mole scale synthesis.
Materials:
-
Cyclohexanol (10.0 mol, 1001.6 g)
-
p-Toluenesulfonyl chloride (11.0 mol, 2097.2 g)
-
Pyridine (15.0 mol, 1186.5 g, 1213 mL)
-
Dichloromethane (DCM) (10 L)
-
Deionized water
-
Brine solution (saturated NaCl)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
20 L three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Large separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Equip a 20 L three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice bath.
-
Reactant Charging: Charge the flask with cyclohexanol (10.0 mol) and dichloromethane (10 L). Begin stirring and cool the mixture to 0-5 °C.
-
Addition of Pyridine: Slowly add pyridine (15.0 mol) to the stirred solution, ensuring the temperature remains below 10 °C.
-
Addition of p-Toluenesulfonyl Chloride: Add p-toluenesulfonyl chloride (11.0 mol) portion-wise to the reaction mixture over a period of 1-2 hours. Maintain the temperature between 0-5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]
-
Workup - Quenching: Slowly pour the reaction mixture into a larger vessel containing 10 L of cold water with vigorous stirring.
-
Workup - Extraction: Transfer the mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 2 L).
-
Workup - Washing: Combine the organic layers and wash successively with 1 M HCl (2 x 5 L) to remove pyridine, followed by saturated sodium bicarbonate solution (2 x 5 L), and finally with brine (1 x 5 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Methanol (or other suitable solvent like hexane or isopropanol)
-
Large Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Solvent Selection: Determine a suitable solvent for recrystallization. Methanol is often a good choice. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: Transfer the crude product to a large Erlenmeyer flask and add a minimal amount of hot methanol to dissolve the solid completely. Use a boiling stick or magnetic stirring to facilitate dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath will maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to a constant weight. The expected product is a white to off-white crystalline solid.[3]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 953-91-3 | [4][5] |
| Molecular Formula | C13H18O3S | [4][6] |
| Molecular Weight | 254.34 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | [3][7] |
| Melting Point | 43-47 °C | [7] |
| Purity (Typical) | >98% (HPLC) | [7][8] |
Table 2: Summary of a Typical Large-Scale Synthesis
| Parameter | Value |
| Scale | 10.0 mol (Cyclohexanol) |
| Theoretical Yield | 2543.4 g |
| Actual Yield (after purification) | 2160 g |
| Percent Yield | 85% |
Visualizations
Chemical Synthesis Pathway
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step workflow for synthesis and purification.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US5194651A - Tosylation of alcohols - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction of Cyclohexyl p-Toluenesulfonate with Diverse Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reactivity of cyclohexyl p-toluenesulfonate with a variety of nucleophiles. This versatile substrate serves as a valuable intermediate in organic synthesis, allowing for the introduction of diverse functional groups onto a cyclohexane scaffold. The following sections detail reaction pathways, quantitative data, and experimental protocols for key transformations relevant to pharmaceutical and chemical research.
Introduction
This compound, also known as cyclohexyl tosylate, is an excellent substrate for nucleophilic substitution and elimination reactions. The tosylate group is a superb leaving group due to the resonance stabilization of the resulting anion, facilitating reactions with a wide range of nucleophiles. The stereochemical outcome of these reactions is a critical consideration, particularly in the synthesis of chiral molecules. This document focuses on the predominant S(_N)2 and E2 reaction pathways.
Reaction Mechanisms: Substitution vs. Elimination
The reaction of this compound with nucleophiles is primarily governed by a competition between bimolecular substitution (S(_N)2) and bimolecular elimination (E2) pathways. The outcome is influenced by the nature of the nucleophile (i.e., its basicity and steric bulk), the solvent, and the reaction temperature.
A strong, non-bulky nucleophile will favor the S(_N)2 pathway, leading to an inversion of stereochemistry at the carbon center. Conversely, a strong, sterically hindered base will favor the E2 pathway, resulting in the formation of cyclohexene.
Quantitative Data on Nucleophilic Substitution and Elimination Reactions
The following table summarizes the reaction conditions and yields for the reaction of this compound and analogous cyclohexyl halides with various nucleophiles. The data for cyclohexyl bromide and iodide are included to provide a comparative reference for the expected reactivity, as specific quantitative data for all nucleophiles with cyclohexyl tosylate is not always readily available.
| Nucleophile | Substrate | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reaction Type |
| N₃⁻ | Cyclohexyl Bromide | DMF | Room Temp. | 18 | Cyclohexyl azide | ~99 (inferred) | S(_N)2 |
| CN⁻ | 1-Chlorobutane (analogous) | DMSO | 120-140 | 0.5-2 | Valeronitrile | >90 | S(_N)2 |
| PhS⁻ | Cyclohexyl Tosylate | Ethanol | Reflux | N/A | Cyclohexyl phenyl sulfide | N/A | S(_N)2 |
| I⁻ | Cyclohexyl Tosylate | Acetone | Reflux | 4 | Cyclohexyl iodide | High (inferred) | S(_N)2 |
| Br⁻ | Cyclohexyl Tosylate | Acetone | Reflux | N/A | Cyclohexyl bromide | N/A | S(_N)2 |
| EtO⁻ | Cyclohexyl Bromide | Ethanol | N/A | N/A | Cyclohexene | Major Product | E2 |
| t-BuO⁻ | Cyclohexyl Tosylate | t-Butanol | N/A | N/A | Cyclohexene | High (inferred) | E2 |
| Piperidine | Tosylated Alcohol (general) | Ethanol | Reflux | N/A | N-Cyclohexylpiperidine | N/A | S(_N)2 |
| CH₃COO⁻ | Cyclohexyl Tosylate | Acetic Acid | 75 | N/A | Cyclohexyl acetate | N/A | Solvolysis (S(_N)1/E1) |
| EtOH | Cyclohexyl Bromide | Ethanol | N/A | N/A | Cyclohexyl ethyl ether & Cyclohexene | Mixture | Solvolysis (S(_N)1/E1) |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the starting material, this compound, from cyclohexanol.
Materials:
-
Cyclohexanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve cyclohexanol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or TEA (1.5 eq) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-4 hours, then allow it to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, 1M HCl (to remove excess pyridine/TEA), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield this compound. A yield of 86% can be expected under solvent-free conditions as a point of reference.[1]
Protocol 2: General Procedure for S(_N)2 Reaction with an Anionic Nucleophile (e.g., Azide)
This protocol provides a general method for the substitution reaction of this compound with a strong, non-bulky nucleophile.
Materials:
-
This compound
-
Sodium azide (NaN₃) (or other sodium/potassium salt of the nucleophile)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF or DMSO.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C) for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product (e.g., cyclohexyl azide).
-
Purify the product by column chromatography or distillation as necessary.
Protocol 3: General Procedure for E2 Reaction with a Bulky Base (e.g., Potassium tert-butoxide)
This protocol outlines the elimination reaction of this compound to form cyclohexene.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
tert-Butanol or Tetrahydrofuran (THF), anhydrous
-
Pentane
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous tert-butanol or THF.
-
Add potassium tert-butoxide (1.2-1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux for 1-4 hours. Monitor the formation of cyclohexene by Gas Chromatography (GC) or TLC analysis of the reaction mixture (visualizing with a stain like potassium permanganate).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the aqueous layer with pentane (3x).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation to obtain cyclohexene. Caution: Cyclohexene is volatile.
Signaling Pathways and Logical Relationships
The choice of nucleophile and reaction conditions dictates the reaction pathway. The following diagram illustrates the decision-making process for predicting the major product.
Conclusion
This compound is a highly effective substrate for introducing a wide array of functional groups onto a cyclohexane ring via nucleophilic substitution, or for the synthesis of cyclohexene through elimination. A careful consideration of the nucleophile's properties and the reaction conditions allows for the selective control of the reaction outcome, making it a valuable tool in the synthesis of complex molecules for drug discovery and other applications.
References
Application Notes and Protocols: Cyclohexyl p-Toluenesulfonate as a Versatile Intermediate in Fine Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cyclohexyl p-toluenesulfonate as a key intermediate in the synthesis of fine chemicals and pharmaceutically relevant scaffolds. This document details the underlying chemical principles, provides specific experimental protocols, and presents quantitative data for key transformations.
Introduction
This compound, also known as cyclohexyl tosylate, is a valuable reagent in organic synthesis. It serves as an effective cyclohexylating agent, enabling the introduction of a cyclohexyl moiety into a variety of molecules. The utility of this compound stems from the excellent leaving group ability of the p-toluenesulfonate (tosylate) group. This property facilitates nucleophilic substitution reactions (SN2) with a wide range of nucleophiles, including amines, phenols, and thiols, to form C-N, C-O, and C-S bonds, respectively. The incorporation of a cyclohexyl group can significantly influence the lipophilicity, metabolic stability, and pharmacological activity of a molecule, making it a crucial building block in drug discovery and development.
Core Applications in Fine Chemical Synthesis
The primary application of this compound is as an electrophile in nucleophilic substitution reactions. The tosylate group, being the conjugate base of a strong acid (p-toluenesulfonic acid), is a very stable anion and therefore an excellent leaving group. This allows for the efficient displacement by even weak nucleophiles under relatively mild conditions.
A general schematic for the application of this compound is presented below:
Caption: General workflow for the synthesis and application of this compound.
Experimental Protocols
The following sections provide detailed experimental protocols for the preparation of this compound and its subsequent use in the synthesis of N-cyclohexylamines, a common structural motif in pharmacologically active compounds.
Protocol 1: Synthesis of this compound from Cyclohexanol
This protocol describes a general method for the tosylation of cyclohexanol.
Materials:
-
Cyclohexanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve cyclohexanol (1.0 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add pyridine (1.5 eq.) to the cooled solution.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a white solid.
Caption: Experimental workflow for the synthesis of this compound.
Protocol 2: Synthesis of N-Cyclohexylaniline
This protocol details the nucleophilic substitution of this compound with aniline to produce N-cyclohexylaniline.
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), aniline (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add acetonitrile or DMF as the solvent.
-
Heat the mixture to reflux (for acetonitrile) or to 80-100 °C (for DMF) and stir vigorously.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford pure N-cyclohexylaniline.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of cyclohexylated compounds using this compound. Yields are highly dependent on the specific substrate and reaction conditions.
| Product | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| N-Cyclohexylaniline | Aniline | Acetonitrile | K₂CO₃ | Reflux | 12 | 75-85 |
| Cyclohexyl phenyl ether | Phenol | DMF | K₂CO₃ | 100 | 8 | 80-90 |
| Cyclohexyl phenyl sulfide | Thiophenol | Ethanol | NaOEt | Reflux | 6 | 85-95 |
Signaling Pathways and Relevance in Drug Development
The introduction of a cyclohexyl group can be a critical step in the synthesis of various drug candidates. For instance, the cyclohexyl moiety is present in a number of approved drugs and clinical candidates, where it often contributes to improved oral bioavailability and metabolic stability by increasing lipophilicity and sterically shielding metabolically labile sites.
The synthesis of N-substituted cyclohexylamines, as described in Protocol 2, is a key step in the preparation of various classes of therapeutic agents, including but not limited to:
-
Analgesics: Certain opioid and non-opioid analgesics incorporate a cyclohexyl ring to enhance their interaction with target receptors.
-
Anticonvulsants: The cyclohexyl group is a feature in some anticonvulsant drugs, where it is believed to modulate the drug's interaction with ion channels or enzymes in the central nervous system.
Caption: Role of this compound in generating bioactive scaffolds.
Conclusion
This compound is a highly effective and versatile intermediate for the introduction of the cyclohexyl group in the synthesis of fine chemicals. Its application in nucleophilic substitution reactions provides a reliable method for the formation of C-N, C-O, and C-S bonds, which are prevalent in many active pharmaceutical ingredients. The protocols and data presented herein offer a foundational guide for researchers and scientists in the development of novel chemical entities with potential therapeutic applications.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclohexyl p-Toluenesulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of cyclohexyl p-toluenesulfonate synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Problem 1: Low or No Yield of this compound
A low yield of the desired product is a frequent issue. Several factors can contribute to this problem, from the quality of reagents to the reaction conditions.
| Potential Cause | Recommended Solution |
| Degraded p-Toluenesulfonyl Chloride (TsCl) | Use freshly purified TsCl. Technical grade TsCl can be purified by recrystallization from petroleum ether or by dissolving in benzene, washing with 5% aqueous sodium hydroxide, drying, and distilling under reduced pressure.[1] |
| Presence of Water in the Reaction | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inadequate Base | Use a sufficient amount of a suitable base to neutralize the HCl generated during the reaction. Pyridine is often used and can increase the yield to as high as 86%.[1] Other non-nucleophilic bases can also be effective. |
| Suboptimal Reaction Temperature | Maintain the recommended reaction temperature. For many tosylation reactions, a low temperature (e.g., 0-15°C) is crucial to minimize side reactions.[1] |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction should be allowed to proceed until the starting material (cyclohexanol) is consumed. |
Problem 2: Presence of Significant Byproducts
The formation of byproducts can significantly reduce the yield of the desired this compound and complicate purification.
| Common Byproduct | Formation Mechanism | Mitigation Strategy |
| Cyclohexene | E2 elimination of the tosylate group, often promoted by the base at elevated temperatures. | Maintain a low reaction temperature (e.g., 0°C). Use a non-nucleophilic, sterically hindered base. |
| Dicyclohexyl Ether | Williamson ether synthesis-type reaction between unreacted cyclohexanol and the product, this compound. | Use a slight excess of p-toluenesulfonyl chloride to ensure complete consumption of the cyclohexanol. |
| Cyclohexyl Chloride | Nucleophilic substitution of the tosylate group by chloride ions. | Use p-toluenesulfonic anhydride instead of p-toluenesulfonyl chloride to avoid the generation of chloride ions. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
A1: The optimal temperature for the tosylation of alcohols is typically low to minimize side reactions, particularly elimination. For the reaction of n-butyl alcohol with p-toluenesulfonyl chloride using sodium hydroxide, the temperature is maintained below 15°C.[1] It is recommended to start the reaction at 0°C and allow it to slowly warm to room temperature while monitoring its progress.
Q2: Which base is most effective for this synthesis?
A2: Pyridine is a commonly used and effective base for tosylation reactions, often leading to high yields.[1] It acts as a nucleophilic catalyst and also neutralizes the HCl byproduct. Other tertiary amines, such as triethylamine, can also be used. The choice of base can influence the reaction rate and the profile of byproducts.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. The product, this compound, is less polar than the starting material, cyclohexanol, and will therefore have a higher Rf value on the TLC plate. By comparing the spots of the reaction mixture with the starting material, you can determine when the cyclohexanol has been completely consumed.
Q4: What is the best work-up procedure to purify the product?
A4: A typical work-up procedure involves quenching the reaction with water or a dilute acid to remove the excess base and its salt. The product is then extracted into an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with water, a dilute acid (like HCl) to remove any remaining pyridine, a saturated sodium bicarbonate solution to neutralize any acidic impurities, and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure. Further purification can be achieved by recrystallization or column chromatography.
Q5: My p-toluenesulfonyl chloride is old. Can I still use it?
A5: Old p-toluenesulfonyl chloride can degrade due to moisture, forming p-toluenesulfonic acid. This will reduce the yield of your reaction. It is highly recommended to use freshly purified TsCl for the best results. You can purify old TsCl by recrystallization or distillation as mentioned in the troubleshooting guide.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound using Pyridine
This protocol is adapted from general procedures for the tosylation of alcohols.
Materials:
-
Cyclohexanol
-
p-Toluenesulfonyl chloride (freshly purified)
-
Anhydrous pyridine
-
Anhydrous diethyl ether
-
5% Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve cyclohexanol (1.0 eq) in anhydrous pyridine (3.0 eq) at 0°C (ice bath).
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10°C.
-
After the addition is complete, continue stirring at 0°C for 1 hour, and then let the reaction warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by TLC until the cyclohexanol is consumed.
-
Pour the reaction mixture into ice-cold 5% hydrochloric acid to neutralize the pyridine.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash successively with 5% HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or ethanol/water mixture).
Data Presentation
The following table summarizes the effect of different bases on the yield of p-toluenesulfonate esters, based on literature data for analogous reactions.
| Base | Substrate | Yield (%) | Reference |
| Sodium Hydroxide | n-Butyl alcohol | 50-54 | [1] |
| Pyridine | n-Butyl alcohol | 86 | [1] |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A troubleshooting decision tree for low yield in this compound synthesis.
References
Common side reactions in the tosylation of cyclohexanol and how to avoid them.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the tosylation of cyclohexanol. Our aim is to help you navigate common challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of tosylating cyclohexanol?
The tosylation of cyclohexanol is a crucial transformation in organic synthesis. It converts the hydroxyl (-OH) group, which is a poor leaving group, into a p-toluenesulfonate or "tosylate" (-OTs) group. The tosylate is an excellent leaving group, readily displaced in subsequent nucleophilic substitution (SN2) or elimination (E2) reactions, thus facilitating the synthesis of a wide range of cyclohexyl derivatives.[1]
Q2: What are the most common side reactions observed during the tosylation of cyclohexanol?
The two most prevalent side reactions that compete with the desired tosylation are:
-
Elimination (E2): Formation of cyclohexene.
These side reactions can significantly diminish the yield of the desired cyclohexyl tosylate.
Q3: What is the role of pyridine in this reaction?
Pyridine is commonly used as a base in tosylation reactions and serves two primary functions:
-
Acid Scavenger: It neutralizes the hydrochloric acid (HCl) generated as a byproduct of the reaction between cyclohexanol and p-toluenesulfonyl chloride (TsCl).
-
Nucleophilic Catalyst: Pyridine can react with TsCl to form a highly reactive N-tosylpyridinium salt. This intermediate is more susceptible to nucleophilic attack by cyclohexanol, which can accelerate the rate of the desired tosylation reaction.
Troubleshooting Guide
Problem 1: Low yield of cyclohexyl tosylate and a significant amount of cyclohexene.
Question: My reaction is producing a high percentage of cyclohexene, resulting in a low yield of the desired tosylate. What is causing this, and how can I minimize it?
Answer: The formation of cyclohexene is due to an E2 elimination side reaction. The tosylate, being an excellent leaving group, can be eliminated in the presence of a base. Pyridine, while necessary for the reaction, can also act as the base that promotes this elimination. Several factors can favor this side reaction.
Troubleshooting Steps:
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C). Higher temperatures provide the activation energy needed for the elimination pathway to compete more effectively with tosylation.
-
Choice of Base: While pyridine is common, a bulkier, less nucleophilic base might reduce the rate of elimination. However, this could also slow down the desired reaction. Alternatively, using a non-nucleophilic amine base in conjunction with a catalyst like 4-dimethylaminopyridine (DMAP) can be effective.[2]
-
Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Prolonged reaction times, especially at elevated temperatures, can lead to the decomposition of the product into the elimination byproduct.
-
Order of Addition: Adding the tosyl chloride solution dropwise to the mixture of cyclohexanol and pyridine at a low temperature can help to keep the concentration of the reactive tosylating agent low, potentially favoring the desired reaction.
Problem 2: Presence of cyclohexyl chloride as a major byproduct.
Question: My final product is contaminated with a significant amount of cyclohexyl chloride. How is this formed and how can it be avoided?
Answer: The formation of cyclohexyl chloride is a result of an SN2 reaction where the chloride ion, generated from the tosyl chloride, acts as a nucleophile and displaces the newly formed tosylate group. The pyridinium hydrochloride salt formed during the reaction can serve as a source of nucleophilic chloride ions.
Troubleshooting Steps:
-
Use of Alternative Bases: Employing a base that does not form a soluble chloride salt in the reaction medium can help. For instance, using a solid-supported base or a biphasic system with an inorganic base like potassium carbonate can sequester the chloride ion away from the organic phase.
-
Temperature Control: As with the elimination reaction, lower temperatures will disfavor the SN2 substitution reaction.
-
Alternative Sulfonylating Agents: In some cases, using p-toluenesulfonic anhydride (Ts2O) instead of tosyl chloride can circumvent the introduction of chloride ions altogether.
Quantitative Data Summary
While comprehensive quantitative data for the tosylation of cyclohexanol under various conditions is dispersed throughout the literature, the following table summarizes expected trends and reported yields for secondary alcohols, which can be extrapolated to cyclohexanol.
| Condition | Base | Temperature (°C) | Expected Major Product | Expected Side Products | Reported Yield of Tosylate (%) |
| Standard | Pyridine | 0 to RT | Cyclohexyl Tosylate | Cyclohexene, Cyclohexyl Chloride | 60-80% |
| Elevated Temp. | Pyridine | > RT | Cyclohexene | Cyclohexyl Tosylate, Cyclohexyl Chloride | < 50% |
| Alternative Base | Triethylamine/DMAP | 0 | Cyclohexyl Tosylate | Cyclohexene, Cyclohexyl Chloride | ~70-85%[2] |
| Alternative Reagent | p-TsOH/Silica Chloride | Reflux in CH2Cl2 | Cyclohexyl Tosylate | Minimal | 95%[4] |
Note: Yields are highly dependent on the specific reaction conditions, purity of reagents, and work-up procedures.
Experimental Protocols
Key Experiment: Tosylation of Cyclohexanol using p-Toluenesulfonyl Chloride and Pyridine
Objective: To synthesize cyclohexyl tosylate from cyclohexanol while minimizing the formation of cyclohexene and cyclohexyl chloride.
Materials:
-
Cyclohexanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Equipment for column chromatography (optional)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexanol (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
To the cooled solution, add anhydrous pyridine (1.5 equivalents).
-
Slowly, add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the temperature remains at or below 5 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane or methanol) or by column chromatography on silica gel.[5]
Visualizations
Caption: Main and side reaction pathways in the tosylation of cyclohexanol.
Caption: Troubleshooting workflow for low yield in cyclohexanol tosylation.
References
Technical Support Center: Purification of Cyclohexyl p-Toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Cyclohexyl p-toluenesulfonate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: Common impurities include unreacted starting materials such as cyclohexanol and p-toluenesulfonyl chloride. Side products can also be present, such as dicyclohexyl ether, and the hydrolysis product of p-toluenesulfonyl chloride, which is p-toluenesulfonic acid. The presence of water in the reaction mixture can lead to the formation of p-toluenesulfonic acid, which can complicate purification.
Q2: My crude this compound is an oil instead of a solid. What could be the reason?
A2: this compound has a relatively low melting point (around 45-46°C).[1][2] The presence of impurities can further depress the melting point, causing the product to appear as an oil or a waxy solid at room temperature. Incomplete removal of solvents used in the workup can also lead to an oily product.
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store this compound in a cool, dry place under an inert atmosphere.[1][2] It is sensitive to moisture, which can lead to hydrolysis back to cyclohexanol and p-toluenesulfonic acid.
Troubleshooting Guides
Recrystallization Issues
Problem: Difficulty in finding a suitable recrystallization solvent.
| Possible Cause | Solution |
| The compound is too soluble in the chosen solvent at room temperature. | Select a less polar solvent. For tosylates, common solvent systems include ethanol, ethanol/water, or mixed solvent systems like hexane/ethyl acetate.[3] |
| The compound is not soluble enough in the chosen solvent even at elevated temperatures. | Choose a more polar solvent or a solvent mixture. Ensure you are using a sufficient volume of solvent. |
| The compound "oils out" instead of forming crystals. | This happens when the boiling point of the solvent is higher than the melting point of the solute. Use a lower-boiling point solvent or a solvent mixture. You can also try adding a small seed crystal to induce crystallization. |
Problem: Low recovery of purified product after recrystallization.
| Possible Cause | Solution |
| Too much solvent was used, leading to significant loss of product in the mother liquor. | Use the minimum amount of hot solvent required to dissolve the crude product completely. |
| The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| The product is significantly soluble in the cold washing solvent. | Wash the crystals with a minimal amount of ice-cold recrystallization solvent. |
Column Chromatography Issues
Problem: Poor separation of this compound from impurities.
| Possible Cause | Solution |
| Inappropriate eluent system (polarity is too high or too low). | Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for tosylates is a mixture of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate or diethyl ether.[4] Aim for an Rf value of 0.2-0.4 for the desired compound. |
| Column overloading. | Use an appropriate amount of silica gel relative to the amount of crude product (typically a 30:1 to 50:1 ratio by weight). |
| Co-elution of impurities with similar polarity. | Consider using a different stationary phase (e.g., alumina) or a different solvent system. A gradient elution (gradually increasing the polarity of the eluent) might also improve separation. |
Problem: The compound is not eluting from the column.
| Possible Cause | Solution |
| The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. |
| The compound has decomposed on the silica gel. | Tosylates can be sensitive to acidic conditions. If the silica gel is too acidic, consider neutralizing it by pre-treating with a base like triethylamine in the eluent system. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 953-91-3 | [5][6][7][8][9][10] |
| Molecular Formula | C13H18O3S | [5][9][10] |
| Molecular Weight | 254.35 g/mol | [5][9][10] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 45-46 °C | [1] |
| Boiling Point (Predicted) | 382.1 ± 11.0 °C | [1] |
| Solubility | Slightly soluble in chloroform and methanol. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline. The ideal solvent and conditions should be determined on a small scale first.
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, and mixtures thereof) at room temperature and upon heating.
-
A suitable solvent will dissolve the compound when hot but will result in poor solubility when cold. Ethanol or a hexane/ethyl acetate mixture are good starting points.[3]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture with stirring (e.g., on a hot plate) until the solid just dissolves. Avoid adding excess solvent.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will prevent contamination and slow down evaporation.
-
Once the solution has reached room temperature, cool it further in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum or in a desiccator to a constant weight.
-
Protocol 2: Purification by Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it with different eluent systems (e.g., varying ratios of hexane/ethyl acetate).
-
Visualize the spots under UV light. The ideal eluent system should give the product an Rf value of approximately 0.2-0.4 and show good separation from impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into a chromatography column and allow the silica to settle, ensuring a flat, even bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the purified product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Recrystallization Workflow for this compound.
Caption: Troubleshooting Logic for Purification Challenges.
References
- 1. This compound, 97% | Fisher Scientific [fishersci.ca]
- 2. Column Chromatography | Operation Guide for Chemistry Experiments | Kyoto University [chem.zenkyo.h.kyoto-u.ac.jp]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. sciencemadness.org [sciencemadness.org]
- 5. rsc.org [rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. fiveable.me [fiveable.me]
Stability of Cyclohexyl tosylate under different reaction conditions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclohexyl tosylate. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction with cyclohexyl tosylate is giving a mixture of substitution and elimination products. How can I control the outcome?
A1: The ratio of substitution to elimination products is highly dependent on the reaction conditions, particularly the nature of the nucleophile/base and the solvent.
-
For substitution (SN1/SN2):
-
Use a good, non-basic nucleophile. Thiolates, for example, are weak bases and favor nucleophilic attack.[1]
-
For SN2 reactions, polar aprotic solvents like acetone or DMSO are preferred as they solvate the cation but leave the nucleophile relatively free.[2]
-
SN1 reactions are favored by polar protic solvents (e.g., water, ethanol) that can stabilize the intermediate carbocation.[3]
-
-
For elimination (E1/E2):
-
Use a strong, sterically hindered base. Potassium tert-butoxide (t-BuOK) is a classic example that favors the formation of the less substituted (Hofmann) alkene product due to steric hindrance.[4][5][6]
-
Strong, non-bulky bases like sodium ethoxide also promote E2 elimination, typically favoring the more substituted (Zaitsev) alkene.[3][5]
-
Higher temperatures generally favor elimination over substitution.[3]
-
Q2: I am observing low reactivity or incomplete conversion in my reaction involving cyclohexyl tosylate. What could be the issue?
A2: Several factors can contribute to low reactivity:
-
Poor Leaving Group Ability: While tosylate is generally a good leaving group, its departure can be hindered. Ensure the reaction conditions are appropriate to facilitate this.
-
Steric Hindrance: The cyclohexane ring can present significant steric bulk, particularly for SN2 reactions which require backside attack.
-
Reagent Quality: Ensure your cyclohexyl tosylate and other reagents are pure and anhydrous. Moisture can hydrolyze the tosylate or react with strong bases.
-
Solvent Choice: The solvent plays a crucial role. For bimolecular reactions (SN2/E2), the solvent must effectively dissolve both the substrate and the nucleophile/base.
Q3: How does the stereochemistry of the cyclohexyl tosylate (axial vs. equatorial) affect its reactivity?
A3: The conformation of the tosylate group on the cyclohexane ring significantly impacts reaction rates and pathways.
-
E2 Elimination: This reaction requires an anti-periplanar arrangement between the leaving group and a proton on an adjacent carbon. This geometry is only achieved when both the tosylate and the proton are in axial positions. Therefore, cyclohexyl tosylates with an axial leaving group will undergo E2 elimination much more readily.[7]
-
SN2 Substitution: Backside attack is sterically more hindered for an equatorial tosylate compared to an axial one.
-
SN1/E1 Reactions: These reactions proceed through a carbocation intermediate, so the initial stereochemistry has a less direct, but still influential, role on the rate-determining step.
Q4: Under what pH conditions is cyclohexyl tosylate stable?
A4: Cyclohexyl tosylate is susceptible to hydrolysis under both acidic and basic conditions, although the mechanisms differ.
-
Acidic Conditions: Acid-catalyzed hydrolysis proceeds via an SN1-like mechanism where the ether oxygen of the tosylate is protonated, making it a better leaving group.
-
Neutral Conditions: Solvolysis can occur in neutral protic solvents like water or ethanol, proceeding through an SN1/E1 pathway.
-
Basic Conditions: In the presence of strong bases like sodium hydroxide, both SN2 and E2 reactions can occur. The rate of hydroxide-promoted elimination is significant.
Troubleshooting Guides
Problem: Predominance of Undesired Elimination Product
| Potential Cause | Troubleshooting Step |
| Strong, sterically unhindered base | Switch to a less basic, more nucleophilic reagent (e.g., azide, cyanide, or a thiol). |
| High reaction temperature | Lower the reaction temperature. Substitution reactions generally have a lower activation energy than elimination reactions. |
| Protic solvent with a strong base | Consider switching to a polar aprotic solvent (e.g., DMF, DMSO, acetone) to favor SN2.[8] |
Problem: Predominance of Undesired Substitution Product
| Potential Cause | Troubleshooting Step |
| Weakly basic or non-basic nucleophile | Use a strong, sterically hindered base like potassium tert-butoxide to promote E2 elimination.[6] |
| Low reaction temperature | Increase the reaction temperature, as elimination is generally favored entropically. |
| Aprotic solvent | Use a protic solvent if a strong base is employed, as this can favor elimination. |
Quantitative Data on Stability and Reactivity
The stability and reactivity of cyclohexyl tosylate are highly dependent on the specific reaction conditions. Below are tables summarizing available quantitative data.
Table 1: Solvolysis Rate Constants of Cyclohexyl Tosylates in Different Solvents
| Solvent | Temperature (°C) | Substrate | Relative Rate | Product Distribution (%) |
| Phenol-Benzene (1:1 wt) | 75 | trans-4-t-Butylcyclohexyl Tosylate (equatorial) | 1 | Cyclohexene (72.5), Phenyl Ether (9.4), Cyclohexylphenol (4.4) |
| Phenol-Benzene (1:1 wt) | 75 | cis-4-t-Butylcyclohexyl Tosylate (axial) | 3.08 | Cyclohexene (87), Phenyl Ether (8.7), Cyclohexylphenol (1.6) |
| Acetic Acid | Not specified | 2-Methyl-4-t-butylcyclohexyl Tosylates | - | Olefins (73-87) |
| Ethanol | Not specified | 2-Methyl-4-t-butylcyclohexyl Tosylates | - | - |
Data extracted from a study on the phenolysis of 4-t-butylcyclohexyl p-toluenesulfonates and solvolysis of 2-methyl-4-t-butylcyclohexyl tosylates.[9][10]
Table 2: Product Distribution in Elimination Reactions
| Substrate | Base | Solvent | Temperature (°C) | Major Product(s) | Notes |
| Cyclohexyl Tosylate | Potassium tert-butoxide | Not specified | Not specified | Cyclohexene (Hofmann product favored) | Bulky base leads to the less substituted alkene.[4][5][6] |
| Cyclohexyl Bromide | Sodium Ethoxide | Ethanol | Not specified | Cyclohexene (Zaitsev product) | Strong, non-bulky base favors the more substituted alkene.[11] |
Experimental Protocols
General Procedure for Alcohol Tosylation
This protocol describes a general method for the synthesis of a tosylate from an alcohol.
-
A round-bottomed flask is charged with the alcohol (1.00 eq.) and dichloromethane.
-
The resulting solution is stirred and cooled to 0 °C.
-
Sequentially, 4-dimethylaminopyridine (DMAP) (0.60 eq.), p-toluenesulfonyl chloride (1.20 eq.) portionwise, and triethylamine (1.00 eq.) dropwise are added.
-
The reaction is stirred at room temperature until completion, as monitored by TLC.
-
Upon completion, the reaction is quenched, and the product is extracted and purified.[12]
General Procedure for Monitoring Reaction Kinetics by HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method can be used to monitor the degradation of cyclohexyl tosylate.
-
Method Development: Develop an HPLC method that can separate cyclohexyl tosylate from its potential degradation products (e.g., cyclohexene, cyclohexanol, and substitution products). A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is a common starting point.
-
Forced Degradation Studies: Subject samples of cyclohexyl tosylate to stress conditions (e.g., acidic, basic, oxidative, thermal) to generate degradation products and confirm the method's ability to resolve them.[13]
-
Kinetic Runs:
-
Prepare solutions of cyclohexyl tosylate in the desired reaction medium (e.g., buffered solutions of different pH, various solvents).
-
Maintain the solutions at a constant temperature.
-
At specified time intervals, withdraw aliquots, quench the reaction if necessary (e.g., by neutralization or dilution), and analyze by the validated HPLC method.
-
-
Data Analysis: Plot the concentration of cyclohexyl tosylate versus time to determine the rate of decomposition and calculate rate constants and half-life.
Reaction Pathways and Mechanisms
The following diagrams illustrate the key reaction pathways for cyclohexyl tosylate.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]
- 7. SN2 and E2 Rates of Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. researchgate.net [researchgate.net]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. rsc.org [rsc.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Nucleophilic Substitution with Cyclohexyl p-Toluenesulfonate
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with nucleophilic substitution reactions on cyclohexyl p-toluenesulfonate.
Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding. I have recovered most of my starting this compound. What could be the issue?
A1: Failure for the reaction to initiate is typically due to insufficient reactivity of the nucleophile or suboptimal reaction conditions.
-
Nucleophile Potency: Ensure your nucleophile is strong enough for an SN2 reaction. While tosylate is an excellent leaving group, the secondary carbon of the cyclohexane ring presents moderate steric hindrance.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt, leaving the anionic nucleophile "naked" and more reactive.[1][2] Polar protic solvents (e.g., ethanol, water) can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the substrate and slowing the reaction.[2][3]
-
Temperature: While higher temperatures can increase reaction rates, they can also favor elimination. If no reaction is observed, a modest increase in temperature may be necessary. However, this should be done cautiously.
Q2: My main product is cyclohexene, not the desired substitution product. Why is elimination dominating?
A2: This is a classic issue of SN2 versus E2 competition. This compound is a secondary tosylate, making it highly susceptible to E2 elimination, especially under unfavorable conditions.[4][5]
-
Nucleophile/Base Strength: The primary determinant is often the nature of your nucleophile. Strongly basic nucleophiles heavily favor the E2 pathway.[5][6] For example, alkoxides (like ethoxide or t-butoxide) and hydroxide are strong bases and will almost exclusively yield cyclohexene.[5] In contrast, good nucleophiles that are weak bases, such as azide (N₃⁻), cyanide (CN⁻), and halides (I⁻, Br⁻), are more likely to result in the desired SN2 product.[5][7]
-
Steric Hindrance: Bulky nucleophiles/bases will preferentially act as bases, abstracting a proton from the beta-carbon rather than attacking the sterically hindered electrophilic carbon.
-
Temperature: Higher reaction temperatures strongly favor elimination over substitution. E2 reactions have a higher activation energy but are more entropically favored. If elimination is a problem, consider running the reaction at a lower temperature for a longer period.
-
Conformational Effects: For an E2 reaction to occur, the beta-proton and the tosylate leaving group must be in an anti-periplanar (180°) arrangement. In the chair conformation of cyclohexane, this requires both groups to be in axial positions.[8] If the molecule is locked in a conformation where no axial beta-protons are available, the E2 pathway will be inhibited.
Q3: My reaction is giving me a low yield with a mixture of starting material, substitution product, and cyclohexene. How can I optimize the reaction for the substitution product?
A3: A mixed result indicates that the SN2 and E2 pathways are competitive under your current conditions. To favor the SN2 pathway, you need to adjust the parameters to be ideal for substitution and unfavorable for elimination.
-
Assess Your Nucleophile: If you are using a strongly basic nucleophile, consider switching to one that is a weaker base but still a good nucleophile (e.g., swapping sodium ethoxide for sodium iodide or sodium azide).[5][7]
-
Change Your Solvent: If using a polar protic solvent, switching to a polar aprotic solvent (e.g., DMSO, DMF) can increase the rate of the SN2 reaction.[2][9] This makes the nucleophile more potent, potentially allowing the substitution to occur at a lower temperature where elimination is less favorable.
-
Lower the Temperature: This is one of the most effective ways to reduce the amount of the E2 side product.
-
Monitor Reaction Time: Ensure the reaction is running long enough for the slower SN2 reaction to proceed to completion at the lower, optimized temperature. Use techniques like Thin Layer Chromatography (TLC) to monitor the consumption of the starting material.
Data Presentation: SN2 vs. E2 Competition
The choice of nucleophile and solvent has a profound impact on the ratio of substitution (SN2) to elimination (E2) products.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Major Product(s) | Notes |
| Cyclohexyl-OTs | N₃⁻ (Sodium Azide) | DMF | 50-70 | Cyclohexyl azide (SN2) | Azide is an excellent nucleophile and a weak base, strongly favoring substitution. |
| Cyclohexyl-OTs | I⁻ (Sodium Iodide) | Acetone | Reflux | Cyclohexyl iodide (SN2) | The Finkelstein reaction conditions are classic for SN2. |
| Cyclohexyl-OTs | CN⁻ (Sodium Cyanide) | DMSO | 60-80 | Cyclohexyl cyanide (SN2) | Cyanide is a good nucleophile and a moderately weak base. |
| Cyclohexyl-OTs | CH₃CH₂O⁻ (Sodium Ethoxide) | Ethanol | 50 | Cyclohexene (E2) | Ethoxide is a strong base, leading almost exclusively to elimination.[5] |
| Cyclohexyl-OTs | (CH₃)₃CO⁻ (Potassium t-butoxide) | t-Butanol | 50 | Cyclohexene (E2) | A bulky, strong base that is a classic reagent for promoting E2 reactions. |
| Cyclohexyl-OTs | SPh⁻ (Sodium Thiophenolate) | Ethanol | RT | Cyclohexyl phenyl sulfide (SN2) | Thiolates are excellent nucleophiles but weak bases, favoring SN2.[7] |
Experimental Protocols
Protocol 1: Synthesis of Cyclohexyl Azide (SN2 Favored)
This protocol outlines a typical procedure for a nucleophilic substitution reaction on this compound where the SN2 pathway is highly favored.
-
Reagents & Setup:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere.
-
-
Procedure:
-
To the round-bottom flask, add this compound and anhydrous DMF (approx. 5-10 mL per gram of tosylate).
-
Add the sodium azide to the stirred solution.
-
Heat the reaction mixture to 60-70 °C using an oil bath.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) until the starting tosylate spot is no longer visible. This may take several hours.
-
Once complete, cool the reaction to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude cyclohexyl azide by vacuum distillation or column chromatography.
-
Protocol 2: Preparation of this compound
This protocol is for the preparation of the starting material from cyclohexanol.
-
Reagents & Setup:
-
Cyclohexanol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Pyridine or Triethylamine (as solvent and base)
-
Round-bottom flask with a magnetic stirrer, placed in an ice bath.
-
-
Procedure:
-
Dissolve cyclohexanol in pyridine in the round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride portion-wise, ensuring the temperature does not rise above 5-10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours or until TLC indicates completion.
-
Pour the reaction mixture into cold dilute hydrochloric acid to neutralize the pyridine.
-
Extract the product with diethyl ether or dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can often be purified by recrystallization from a suitable solvent like ethanol or methanol.
-
Visual Guides
Troubleshooting Workflow
This diagram provides a logical flow for diagnosing and addressing failed reactions.
References
- 1. quora.com [quora.com]
- 2. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. reddit.com [reddit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Understanding the SN2 Versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. SN2 and E2 Rates of Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Optimizing Solvent Choice for Reactions Involving Cyclohexyl Tosylate: A Technical Support Center
For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can significantly influence the outcome of reactions involving cyclohexyl tosylates. The solvent not only affects the reaction rate but also dictates the competition between substitution (SN1 and SN2) and elimination (E1 and E2) pathways, thereby influencing product distribution and yield. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of solvent selection for reactions with cyclohexyl tosylate.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with cyclohexyl tosylate in a question-and-answer format.
Q1: My reaction is proceeding very slowly. How can I increase the rate?
A1: A slow reaction rate can be attributed to several factors related to your solvent and reaction conditions.
-
For SN2/E2 Reactions (Strong Nucleophile/Base):
-
Solvent Choice: Ensure you are using a polar aprotic solvent such as acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). These solvents are ideal for SN2 reactions as they solvate the cation of the nucleophilic salt but leave the anionic nucleophile "naked" and more reactive.[1] Protic solvents (e.g., water, ethanol) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.
-
Nucleophile Concentration: Increasing the concentration of the nucleophile can increase the rate of an SN2 reaction, as the rate is dependent on both the substrate and nucleophile concentrations.
-
Temperature: Increasing the temperature will generally increase the reaction rate. However, be aware that higher temperatures tend to favor elimination over substitution.[1]
-
-
For SN1/E1 Reactions (Weak Nucleophile/Base, Solvolysis):
-
Solvent Polarity: Use a polar protic solvent with a high dielectric constant, such as water, formic acid, or ethanol-water mixtures. These solvents are effective at stabilizing the carbocation intermediate formed in the rate-determining step, thus accelerating the reaction.
-
Temperature: As with SN2/E2 reactions, increasing the temperature will increase the rate of SN1/E1 reactions.
-
Q2: I am getting a high proportion of elimination products (cyclohexene) when I want the substitution product. What can I do?
A2: The competition between substitution and elimination is a common challenge. Here’s how to favor substitution:
-
Choice of Nucleophile/Base:
-
Use a good nucleophile that is a weak base . For example, azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻) are excellent nucleophiles that are relatively weak bases.
-
Avoid strong, bulky bases like potassium tert-butoxide (t-BuOK), as they strongly favor elimination. Even smaller strong bases like ethoxide (EtO⁻) in ethanol will promote E2 reactions.[2][3]
-
-
Temperature: Perform the reaction at a lower temperature . Elimination reactions generally have a higher activation energy than substitution reactions and are more favored at higher temperatures.
-
Solvent:
-
For SN2 reactions, a polar aprotic solvent is preferred.
-
For SN1 reactions, while a polar protic solvent is necessary, be mindful that highly ionizing, weakly nucleophilic solvents can still promote E1.
-
Q3: My reaction is giving a mixture of SN1 and SN2 products. How can I favor one over the other?
A3: Controlling the substitution mechanism depends primarily on the solvent and the nucleophile.
-
To Favor SN2:
-
Use a strong, non-bulky nucleophile at a high concentration.
-
Employ a polar aprotic solvent (e.g., acetone, DMF, DMSO).
-
-
To Favor SN1:
-
Use a weak nucleophile (often the solvent itself, i.e., solvolysis).
-
Employ a polar protic solvent that can stabilize the carbocation intermediate (e.g., water, ethanol, acetic acid).
-
Q4: I am observing unexpected rearranged products. Why is this happening and how can I prevent it?
A4: The formation of rearranged products is a hallmark of reactions proceeding through a carbocation intermediate (SN1 and E1 pathways). The initial secondary cyclohexyl carbocation can undergo a 1,2-hydride shift to form a more stable carbocation, leading to a mixture of products.
-
To prevent rearrangement:
-
Promote an SN2 mechanism , which is a one-step process with no carbocation intermediate. This can be achieved by using a strong nucleophile in a polar aprotic solvent.
-
Frequently Asked Questions (FAQs)
What is the role of the tosylate group?
The hydroxyl group (-OH) of cyclohexanol is a poor leaving group. The tosylate group (p-toluenesulfonate, -OTs) is an excellent leaving group because its negative charge is stabilized by resonance. Converting the alcohol to a tosylate makes the carbon atom susceptible to nucleophilic attack and elimination.
How does solvent polarity affect the reaction pathways of cyclohexyl tosylate?
-
Polar Protic Solvents (e.g., water, ethanol, acetic acid): These solvents have O-H or N-H bonds and can form hydrogen bonds. They are effective at solvating both cations and anions.
-
They favor SN1 and E1 reactions by stabilizing the carbocation intermediate and the tosylate leaving group.
-
They can hinder SN2 reactions by solvating the nucleophile, making it less reactive.
-
-
Polar Aprotic Solvents (e.g., acetone, DMF, DMSO): These solvents have a dipole moment but lack O-H or N-H bonds.
-
They are ideal for SN2 reactions because they solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, increasing its reactivity.
-
They also favor E2 reactions when a strong base is used.
-
Which conditions favor elimination over substitution for cyclohexyl tosylate?
-
Strong, sterically hindered bases: Reagents like potassium tert-butoxide are very effective for E2 reactions and produce the elimination product, cyclohexene, as the major product.[2]
-
High temperatures: Increasing the reaction temperature generally favors elimination pathways.
-
Strongly basic, small nucleophiles in protic solvents: For example, sodium ethoxide in ethanol will give a significant amount of cyclohexene via an E2 mechanism.[3]
Data Presentation: Solvent Effects on Reaction Outcomes
The following tables summarize quantitative data on the effect of solvent choice on the solvolysis of a cyclohexyl tosylate derivative. While the data is for 2-methyl-4-t-butylcyclohexyl tosylate, it provides a valuable guide for understanding the behavior of cyclohexyl tosylate.[4]
Table 1: Product Distribution in the Solvolysis of cis- and trans-2-Methyl-4-t-butylcyclohexyl Tosylates in Acetic Acid (Acetolysis) [4]
| Substrate (Isomer) | % Olefins (E1) | % Acetate (SN1) |
| cis-Isomer | 87% | 13% |
| trans-Isomer | 73% | 27% |
Table 2: Relative Solvolysis Rates of cis- and trans-2-Methyl-4-t-butylcyclohexyl Tosylates in Ethanol (Ethanolysis) [4]
| Substrate (Isomer) | Relative Rate |
| cis-4-t-butylcyclohexyl tosylate (axial OTs) | 1.0 |
| cis-2-methyl-4-t-butylcyclohexyl tosylate (axial OTs, axial Me) | 0.87 |
| cis-2-methyl-4-t-butylcyclohexyl tosylate (axial OTs, equatorial Me) | 9.5 |
| trans-4-t-butylcyclohexyl tosylate (equatorial OTs) | 1.0 |
| trans-2-methyl-4-t-butylcyclohexyl tosylate (equatorial OTs, equatorial Me) | ~0.33 |
| trans-2-methyl-4-t-butylcyclohexyl tosylate (equatorial OTs, axial Me) | 30 |
Note: The data in these tables is for a substituted cyclohexyl tosylate and should be used as a qualitative guide for cyclohexyl tosylate.
Experimental Protocols
Protocol 1: General Procedure for the Tosylation of Cyclohexanol
-
Dissolve cyclohexanol (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq.) to the stirred solution.
-
Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Separate the layers in a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude cyclohexyl tosylate.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: SN2 Reaction of Cyclohexyl Tosylate with Sodium Azide
-
Dissolve cyclohexyl tosylate (1.0 eq.) in anhydrous dimethylformamide (DMF).
-
Add sodium azide (NaN₃) (1.5 eq.) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 3-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into deionized water.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting cyclohexyl azide by column chromatography if necessary.
Visualizations
Caption: Decision workflow for solvent and reagent selection.
Caption: Troubleshooting flowchart for common reaction issues.
References
- 1. researchgate.net [researchgate.net]
- 2. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Stereochemical studies. Part XLVI. The 2-alkylcyclohexyl tosylate solvolysis problem: the solvolysis of the 2-methyl-4-t-butylcyclohexyl tosylates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Removal of p-Toluenesulfonic Acid Byproduct
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing p-toluenesulfonic acid (p-TsOH) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is p-toluenesulfonic acid and why is its removal necessary?
A1: p-Toluenesulfonic acid (p-TsOH or TsOH) is a strong organic acid commonly used as a catalyst in various organic reactions, such as esterification and acetal formation.[1][2][3] It is a white, water-soluble solid that is also soluble in polar organic solvents like alcohols.[1][2][4] Its removal from a reaction mixture is crucial because its acidic nature can interfere with subsequent reaction steps, degrade sensitive products, and complicate product purification.
Q2: What are the most common methods for removing p-TsOH from a reaction mixture?
A2: The most prevalent and effective methods for removing p-TsOH include:
-
Aqueous Workup (Basic Wash/Extraction): This is the most common initial step to remove the bulk of p-TsOH.[5]
-
Recrystallization: This method is effective for purifying solid products from p-TsOH, provided there is a suitable solvent system.[6]
-
Column Chromatography: This technique is used for more challenging separations or when a high degree of purity is required.[7]
-
Anion Exchange Resins: These can be employed as an alternative to aqueous extraction, particularly if emulsions are an issue.[8]
Q3: How do I choose the best method for my specific reaction?
A3: The choice of removal method depends on several factors, including the properties of your desired product (e.g., solubility, stability to acid/base), the solvent used in the reaction, and the required final purity. The flowchart below provides a general decision-making guide.
Troubleshooting Guides
Issue 1: A single basic wash is insufficient to remove all p-TsOH.
-
Possible Cause: The concentration or volume of the basic solution was not enough to neutralize all the p-TsOH. The pH of the aqueous layer may not be sufficiently basic.
-
Solution:
-
Perform multiple extractions with the basic solution (e.g., saturated sodium bicarbonate).
-
Check the pH of the aqueous layer after extraction using pH paper or a pH meter. Ensure it is basic (pH > 8) to maximize the conversion of p-TsOH to its water-soluble salt.[5]
-
If the problem persists, consider using a slightly stronger, yet still mild, base like a dilute solution of sodium carbonate or potassium carbonate.
-
Issue 2: An emulsion forms during the aqueous extraction.
-
Possible Cause: Vigorous shaking or the presence of surfactants can lead to the formation of a stable emulsion between the organic and aqueous layers.
-
Solution:
-
Allow the separatory funnel to stand for a longer period.
-
Gently swirl the funnel instead of shaking it vigorously.
-
Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
-
If the emulsion is persistent, filter the mixture through a pad of Celite.
-
As an alternative to liquid-liquid extraction, consider using an anion exchange resin to capture the p-TsOH.[8]
-
Issue 3: The desired product is also water-soluble, leading to loss during extraction.
-
Possible Cause: The product has significant polarity and partitions into the aqueous layer along with the p-TsOH salt.
-
Solution:
-
Minimize the volume of the aqueous wash solution used.
-
Back-extract the aqueous layers with a fresh portion of the organic solvent to recover some of the lost product.
-
Consider using an anion exchange resin. The reaction mixture can be passed through a column packed with the resin, which will bind the acidic p-TsOH and allow the neutral or basic product to pass through.[8]
-
If the product is a solid, recrystallization may be a more suitable purification method.
-
Experimental Protocols
Method 1: Aqueous Workup (Basic Wash/Extraction)
This is the most common and straightforward method for removing p-TsOH. It relies on the conversion of the water-insoluble p-TsOH into its highly water-soluble sodium salt.[9][10]
Protocol:
-
Cool the reaction mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., THF, acetone), dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution equal to the organic layer.
-
Gently swirl the separatory funnel, venting frequently to release any CO₂ that may form.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with the NaHCO₃ solution one or two more times.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
Method 2: Recrystallization
This method is suitable if the desired product is a solid and exhibits different solubility in a particular solvent system compared to the sodium salt of p-TsOH.
Protocol:
-
After an initial aqueous workup to remove the bulk of the p-TsOH, concentrate the crude product.
-
Select a suitable solvent or solvent system for recrystallization. The ideal solvent will dissolve the product at high temperatures but not at low temperatures, while the impurities (residual p-TsOH salt) remain soluble at all temperatures.
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Method 3: Column Chromatography
This technique is used for purification when other methods are ineffective or when a very high degree of purity is required.
Protocol:
-
After an initial aqueous workup, concentrate the crude product.
-
Choose an appropriate stationary phase (e.g., silica gel) and mobile phase (eluent system). The polarity of the eluent should be optimized to achieve good separation between the product and any remaining p-TsOH or its salt.
-
Pack a chromatography column with the stationary phase.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Solubility of p-Toluenesulfonic Acid and its Sodium Salt
| Compound | Solubility in Water | Solubility in Common Organic Solvents |
| p-Toluenesulfonic Acid (p-TsOH) | Soluble[1][4] | Soluble in alcohols and other polar organic solvents.[1][2] Slightly soluble in hot benzene.[3] |
| Sodium p-toluenesulfonate | Very soluble.[9][11] | Soluble in methanol, slightly soluble in most other organic solvents.[11] |
Table 2: Comparison of p-TsOH Removal Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Aqueous Workup | Acid-base neutralization and extraction | Fast, inexpensive, removes large quantities | Can form emulsions, product loss if water-soluble | Initial bulk removal of p-TsOH |
| Recrystallization | Differential solubility | Can provide very pure product, scalable | Product must be a solid, requires solvent screening, potential for yield loss | Purification of solid products |
| Column Chromatography | Differential adsorption | High purity achievable, versatile | Time-consuming, requires solvents and materials, can be costly | Difficult separations, final purification step |
| Anion Exchange Resin | Ion exchange | Avoids emulsions, good for water-soluble products | Slower than extraction, resin capacity limitations | When emulsions are a problem or the product is water-soluble |
Mandatory Visualizations
References
- 1. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]
- 2. P-Toluenesulfonic_acid [chemeurope.com]
- 3. p-Toluenesulfonic acid CAS#: 104-15-4 [m.chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. toluenesulfonic acid - Chromatography Forum [chromforum.org]
- 8. researchgate.net [researchgate.net]
- 9. Sodium p-toluenesulfonate | C7H8O3S.Na | CID 24195884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Sodium p-toluenesulfonate - Wikipedia [en.wikipedia.org]
- 11. Sodium P-toluenesulfonate [kmchem.com]
Factors affecting the rate of solvolysis of Cyclohexyl p-toluenesulfonate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the solvolysis of cyclohexyl p-toluenesulfonate.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the solvolysis of this compound?
The solvolysis of this compound typically proceeds through a mechanism with significant SN1 character. This involves the departure of the p-toluenesulfonate (tosylate) leaving group to form a cyclohexyl carbocation intermediate, which is then attacked by a solvent molecule (the nucleophile). The reaction rate is primarily dependent on the stability of this carbocation. Elimination (E1) reactions can also occur as a competing pathway, leading to the formation of cyclohexene.
Q2: How does the stereochemistry of the starting material affect the reaction rate and products?
The stereochemistry of the cyclohexyl ring significantly influences the solvolysis rate. For substituted cyclohexyl p-toluenesulfonates, the axial isomer generally reacts faster than the equatorial isomer. For instance, in the phenolysis of cis- and trans-4-t-butylcyclohexyl p-toluenesulfonates at 75°C, the axial cis isomer reacts 3.08 times faster than the equatorial trans isomer in a phenol-benzene mixture[1]. This is attributed to the relief of steric strain in the transition state as the bulky axial tosylate group departs. The product distribution is also affected, with both substitution and elimination products being formed.
Q3: What are the typical products of the solvolysis of this compound?
The primary products are a substitution product, where the solvent molecule replaces the tosylate group, and an elimination product, cyclohexene. For example, in ethanolysis, the products would be cyclohexyl ethyl ether and cyclohexene. In acetolysis, the products would be cyclohexyl acetate and cyclohexene. The ratio of these products depends on the reaction conditions, particularly the solvent and temperature.
Troubleshooting Guides
Issue 1: The solvolysis reaction is proceeding much slower than expected.
-
Possible Cause 1: Inappropriate Solvent. The rate of solvolysis is highly dependent on the polarity and ionizing power of the solvent.
-
Troubleshooting: Use a more polar, protic solvent to stabilize the carbocation intermediate and the departing leaving group. Solvents like ethanol-water mixtures or acetic acid are commonly used. Non-polar solvents will significantly slow down the reaction.
-
-
Possible Cause 2: Low Temperature. The rate of reaction is sensitive to temperature.
-
Troubleshooting: Increase the reaction temperature. As a general rule, the rate of many organic reactions doubles for every 10°C increase in temperature.
-
-
Possible Cause 3: Poor Leaving Group Quality. The p-toluenesulfonate group is an excellent leaving group, but its effectiveness can be compromised if it was not properly synthesized or has degraded.
-
Troubleshooting: Ensure the this compound starting material is pure. If necessary, synthesize a fresh batch. Consider using a substrate with an even better leaving group, such as a triflate (-OTf), which is known to be significantly more reactive than a tosylate.
-
Issue 2: The yield of the desired substitution product is low, with a high proportion of the elimination product (cyclohexene).
-
Possible Cause 1: High Temperature. Higher temperatures tend to favor elimination reactions over substitution reactions.
-
Troubleshooting: Lower the reaction temperature. This will generally decrease the overall reaction rate but may increase the proportion of the substitution product.
-
-
Possible Cause 2: Solvent Basicity. While the solvent also acts as the nucleophile, its basicity can influence the E1/SN1 ratio.
-
Troubleshooting: If possible, choose a solvent that is less basic but still has sufficient nucleophilicity and ionizing power.
-
Issue 3: Inconsistent or non-reproducible kinetic data.
-
Possible Cause 1: Impurities in the Substrate or Solvent. Trace amounts of water or other nucleophiles/bases can affect the reaction rate.
-
Troubleshooting: Use highly purified, anhydrous solvents and ensure the purity of the this compound.
-
-
Possible Cause 2: Inaccurate Temperature Control. Small fluctuations in temperature can lead to significant changes in the reaction rate.
-
Troubleshooting: Use a constant temperature bath with precise temperature control (± 0.1°C) for all kinetic runs.
-
-
Possible Cause 3: Inaccurate Monitoring of the Reaction Progress. The method used to follow the reaction (e.g., titration, conductometry, NMR) may have sources of error.
-
Troubleshooting: Calibrate all instruments. If using titration, ensure the endpoint is determined accurately and consistently. For conductometry, ensure the electrodes are clean and properly calibrated. For NMR, ensure proper integration of signals.
-
Data Presentation
Table 1: Relative Rates of Solvolysis of Substituted Cyclohexyl p-Toluenesulfonates.
| Substrate | Solvent | Temperature (°C) | Relative Rate |
| trans-4-t-Butylthis compound | Phenol-Benzene (1:1 wt) | 75 | 1.00 |
| cis-4-t-Butylthis compound | Phenol-Benzene (1:1 wt) | 75 | 3.08[1] |
Table 2: Effect of Leaving Group on Relative Solvolysis Rates.
| Leaving Group | Abbreviation | Relative Rate (SN1, estimated) |
| Mesylate | -OMs | 1 |
| Tosylate | -OTs | ~1-5 |
| Triflate | -OTf | ~104 - 105 |
Experimental Protocols
Synthesis of this compound
Materials:
-
Cyclohexanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
5% Hydrochloric acid (cold)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve cyclohexanol in anhydrous pyridine and anhydrous dichloromethane.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add p-toluenesulfonyl chloride portion-wise, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 4-6 hours, then let it warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding cold 5% hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with 5% hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane or ethanol-water) to obtain pure this compound.
Monitoring Solvolysis Rate by Titration
Materials:
-
This compound
-
Solvent of choice (e.g., 80% ethanol in water)
-
Standardized sodium hydroxide solution (e.g., 0.01 M)
-
Indicator (e.g., bromothymol blue)
-
Constant temperature bath
-
Burette, pipettes, and flasks
-
Stopwatch
Procedure:
-
Prepare a solution of this compound in the chosen solvent of a known concentration (e.g., 0.1 M).
-
Place a known volume of this solution in a flask and equilibrate it in a constant temperature bath.
-
At time t=0, start the reaction and the stopwatch.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a flask containing a known volume of a suitable solvent (e.g., acetone) at a low temperature.
-
Add a few drops of indicator to the quenched solution.
-
Titrate the liberated p-toluenesulfonic acid with the standardized sodium hydroxide solution until the endpoint is reached.
-
Record the volume of NaOH solution used at each time point.
-
To determine the concentration at infinite time (t=∞), heat a separate aliquot of the reaction mixture to drive the reaction to completion, cool, and then titrate.
-
The first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of titrant at infinite time and Vt is the volume at time t. The slope of this line will be -k.
Visualizations
Caption: Factors influencing the rate of solvolysis.
Caption: General experimental workflow for solvolysis studies.
References
Dealing with steric hindrance in reactions with Cyclohexyl p-toluenesulfonate.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with cyclohexyl p-toluenesulfonate, focusing on challenges posed by steric hindrance.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my substitution reaction with this compound resulting in a low yield of the desired SN2 product and a significant amount of cyclohexene?
A1: This is a classic issue of competing bimolecular substitution (SN2) and elimination (E2) reactions. This compound is a secondary tosylate, where the bulky cyclohexyl ring creates significant steric hindrance around the electrophilic carbon. This hindrance impedes the backside attack required for an SN2 mechanism, allowing the competing E2 pathway, which leads to the formation of cyclohexene, to become more prominent.[1] Several factors can be adjusted to favor the desired SN2 reaction.
Q2: How can I minimize the formation of the cyclohexene (E2 product) and favor the SN2 pathway?
A2: To favor the SN2 pathway, you need to optimize your reaction conditions to specifically suppress the E2 mechanism. Key factors to consider are the nucleophile, solvent, and temperature.
-
Nucleophile Choice: Use a strong nucleophile that is a weak base.[1][2] Good examples include the azide ion (N₃⁻), cyanide (CN⁻), or thiolates (RS⁻).[1][3] Avoid strong, bulky bases like potassium tert-butoxide (t-BuOK), which are known to almost exclusively promote E2 elimination with secondary tosylates.[1]
-
Solvent Selection: Employ a polar aprotic solvent such as DMF (dimethylformamide), DMSO (dimethyl sulfoxide), or acetonitrile.[1][4][5] These solvents solvate the cation of your nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and highly reactive, which enhances the rate of SN2 reactions.[4] Protic solvents can hydrogen-bond with the nucleophile, reducing its nucleophilicity and can favor E1/SN1 pathways.
-
Temperature Control: Lowering the reaction temperature generally favors the SN2 reaction over the E2 reaction. Elimination reactions often have a higher activation energy and benefit more from increased temperature.
Q3: What are the ideal characteristics of a nucleophile for an SN2 reaction with this compound?
A3: The ideal nucleophile should be:
-
Strongly Nucleophilic: To ensure a reasonable reaction rate.
-
Weakly Basic: To minimize the competing E2 reaction. The azide ion is an excellent example as it is a very good nucleophile but the pKa of its conjugate acid (hydrazoic acid, HN₃) is 4.6, making the azide ion a weak base.[5]
-
Non-Bulky: A sterically small nucleophile is crucial to minimize steric hindrance during the backside attack on the cyclohexyl ring.[6]
Q4: My starting material has the tosylate group in an equatorial position. Does this affect the reaction rate?
A4: Yes, the conformation of the cyclohexane ring is critical. For an E2 reaction to occur, the proton on the adjacent carbon and the leaving group must be in an anti-periplanar (180°) arrangement. This is only possible when both the proton and the leaving group are in axial positions.[1] For an SN2 reaction, while not a strict requirement, the attack on a carbon with an axial leaving group is often faster than on one with an equatorial leaving group because the approach of the nucleophile is less sterically hindered.[3] The ring will need to flip to a conformation where the tosylate is axial for the reaction to proceed efficiently, and the stability of this conformation will influence the overall reaction rate.[1]
Data Presentation: SN2 vs. E2 Product Ratios
The following table summarizes the expected major products when reacting this compound under various conditions. The percentages are illustrative, based on established principles of SN2/E2 competition for secondary substrates.
| Nucleophile/Base | Reagent Example | Solvent | Temperature | Expected Major Product | Approx. SN2:E2 Ratio |
| Strong Nucleophile, Weak Base | Sodium Azide (NaN₃) | DMF | Moderate | Cyclohexyl Azide (SN2) | > 90 : < 10 |
| Strong Nucleophile, Weak Base | Sodium Cyanide (NaCN) | DMSO | Moderate | Cyclohexyl Cyanide (SN2) | > 90 : < 10 |
| Strong Base, Strong Nucleophile | Sodium Ethoxide (NaOEt) | Ethanol | Elevated | Cyclohexene (E2) | 20 : 80 |
| Strong, Bulky Base | Potassium tert-butoxide (KOtBu) | tert-Butanol | Moderate | Cyclohexene (E2) | < 5 : > 95 |
| Weak Nucleophile, Weak Base | Acetic Acid (CH₃COOH) | Acetic Acid | Elevated | Slow or No Reaction | - |
Experimental Protocols
Key Experiment: Synthesis of Cyclohexyl Azide via SN2 Reaction
This protocol describes the synthesis of cyclohexyl azide from this compound, a reaction designed to favor the SN2 pathway.
Materials and Equipment:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel, rotary evaporator.
Safety Precautions:
-
Sodium azide is highly toxic. Handle with extreme care in a fume hood, avoiding contact with skin. Do not use metal spatulas. Residual azide should be quenched with an aqueous solution of sodium nitrite followed by dilute acid.
-
Organic azides are potentially explosive. Handle the product with care, avoid heating to high temperatures or subjecting it to shock. Always use a blast shield.
-
DMF is a skin and respiratory irritant. Handle exclusively in a well-ventilated fume hood.
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Addition of Nucleophile: To the stirred solution, carefully add sodium azide (1.5 eq).
-
Reaction: Heat the reaction mixture to 70-80 °C and stir for 12-24 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3 times).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude cyclohexyl azide.
-
If necessary, the product can be further purified by vacuum distillation.
-
Visualizations
Caption: Factors influencing the competition between SN2 and E2 pathways.
Caption: Troubleshooting workflow for low SN2 reaction yields.
References
Technical Support Center: Characterizing Impurities in Cyclohexyl p-Toluenesulfonate Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in cyclohexyl p-toluenesulfonate samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: The most common impurities in this compound typically arise from the synthesis process. These can include:
-
Unreacted Starting Materials: Cyclohexanol and p-toluenesulfonyl chloride (tosyl chloride).
-
Side Products: p-Toluenesulfonic acid, formed from the hydrolysis of tosyl chloride.
-
Degradation Products: Cyclohexene, which can form through elimination reactions, especially under thermal stress.
-
Related Alkyl Tosylates: If other alcohols are present as impurities in the cyclohexanol starting material (e.g., methanol, ethanol), their corresponding p-toluenesulfonate esters may be formed. These are considered potential genotoxic impurities.[1][2]
Q2: Why is it crucial to characterize impurities in this compound?
A2: Characterizing impurities is essential for several reasons. Firstly, impurities can affect the yield and selectivity of subsequent reactions where this compound is used as a reagent. Secondly, some impurities, particularly certain alkyl p-toluenesulfonates, are known to be potentially genotoxic and are strictly regulated in pharmaceutical applications.[1][2] Regulatory bodies like the FDA and EMA have set stringent limits for such impurities.[1][2]
Q3: What are the primary analytical techniques for characterizing these impurities?
A3: The primary analytical techniques for characterizing impurities in this compound are:
-
High-Performance Liquid Chromatography (HPLC): Particularly with UV detection, is a widely used method for quantifying the main component and non-volatile impurities.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile and semi-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main component and any significant impurities present.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions with the stationary phase, especially for p-toluenesulfonic acid. | Use a mobile phase with an appropriate pH to suppress ionization. Consider a mixed-mode column with both reversed-phase and ion-exchange characteristics.[4] |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or temperature. | Ensure proper mobile phase mixing and degassing. Use a column oven for temperature control. |
| Column degradation. | Replace the column or use a guard column to protect the analytical column. | |
| Ghost Peaks | Contamination in the mobile phase or injector. | Use high-purity solvents and flush the injector and system thoroughly. |
| Late eluting peaks from previous injections. | Increase the run time or implement a gradient flush at the end of each run. | |
| Low Sensitivity for Impurities | Inappropriate detection wavelength. | Optimize the UV detection wavelength based on the UV spectra of the expected impurities. For tosylate-containing compounds, a wavelength around 225 nm is often effective.[5] |
| Low concentration of impurities. | Use a more sensitive detector like a mass spectrometer (LC-MS) for trace-level impurities. |
GC-MS Analysis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing for Polar Impurities (e.g., Cyclohexanol) | Active sites in the GC liner or column. | Use a deactivated liner and a column designed for polar analytes. Derivatization of polar impurities can also improve peak shape. |
| Thermal Degradation of this compound | High injection port or oven temperature. | Optimize the temperature program to ensure elution without degradation. A lower injection port temperature with a faster oven ramp may be beneficial. |
| Poor Resolution Between Isomeric Impurities | Inadequate column selectivity. | Use a longer column or a column with a different stationary phase to improve separation. |
| Matrix Interference | Co-elution of impurities with matrix components. | Optimize the temperature program or use selected ion monitoring (SIM) mode for better selectivity and sensitivity. |
NMR Spectroscopy Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Broad Peaks for Protons on Cyclohexyl Ring | Conformational exchange of the cyclohexane ring. | Acquire the spectrum at a lower temperature to slow down the conformational exchange and potentially resolve individual axial and equatorial proton signals. |
| Presence of Unexpected Signals | Impurities from the synthesis or residual solvents. | Compare the spectrum to reference spectra of expected impurities (cyclohexanol, p-toluenesulfonic acid). Use a table of common solvent chemical shifts for identification. |
| Difficulty in Integrating Aromatic Protons | Overlapping signals from the tosyl group of the main component and impurities. | Use a higher field NMR instrument for better signal dispersion. 2D NMR techniques like COSY and HSQC can help in assigning overlapping signals. |
| Water Peak Obscuring Signals | Residual water in the NMR solvent or sample. | Use a fresh, sealed ampule of deuterated solvent. If the sample is not water-sensitive, lyophilize it before analysis. Solvent suppression techniques can also be employed. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol provides a general framework for a stability-indicating HPLC method for the analysis of this compound and its potential impurities.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 225 nm.[5]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Protocol 2: GC-MS Analysis
This protocol outlines a general method for the GC-MS analysis of volatile and semi-volatile impurities in this compound.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp 1: 10 °C/min to 180 °C.
-
Ramp 2: 20 °C/min to 280 °C, hold for 5 min.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Sample Preparation: Dissolve the sample in dichloromethane to a concentration of approximately 1 mg/mL.
Protocol 3: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for impurity detection.
-
Typical spectral width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
Data Presentation
Table 1: Typical HPLC Retention Times and UV λmax for this compound and Potential Impurities
| Compound | Approximate Retention Time (min) | UV λmax (nm) |
| p-Toluenesulfonic Acid | 3.5 | 220, 261 |
| Cyclohexanol | 8.2 | < 210 |
| This compound | 19.5 | 225, 263, 272 |
| p-Toluenesulfonyl Chloride | 17.8 | 230, 265 |
Note: Retention times are approximate and will vary depending on the specific HPLC system and conditions.
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Compound | ¹H NMR Chemical Shifts (δ) | ¹³C NMR Chemical Shifts (δ) |
| This compound | 7.8-7.3 (aromatic), 4.5 (CH-O), 2.4 (Ar-CH₃), 2.0-1.2 (cyclohexyl CH₂) | 144.5, 134.5, 129.8, 127.7 (aromatic), 83.0 (CH-O), 32.5, 25.0, 23.5 (cyclohexyl CH₂), 21.6 (Ar-CH₃) |
| Cyclohexanol | 3.6 (CH-OH), 1.9-1.2 (cyclohexyl CH₂) | 70.3 (CH-OH), 35.5, 25.5, 24.2 (cyclohexyl CH₂) |
| p-Toluenesulfonic Acid | 7.8-7.2 (aromatic), 2.4 (Ar-CH₃) | 143.0, 140.0, 129.0, 126.0 (aromatic), 21.5 (Ar-CH₃) |
| p-Toluenesulfonyl Chloride | 7.9-7.4 (aromatic), 2.5 (Ar-CH₃) | 145.5, 138.0, 130.0, 127.5 (aromatic), 21.8 (Ar-CH₃) |
Note: Chemical shifts are approximate and can be influenced by concentration and solvent effects.
Visualizations
Caption: Experimental workflow for impurity characterization.
Caption: Troubleshooting decision tree for analytical issues.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 953-91-3 | TCI AMERICA [tcichemicals.com]
- 4. helixchrom.com [helixchrom.com]
- 5. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Cyclohexyl Tosylate vs. Mesylate: A Comparative Analysis of Leaving Group Ability for Researchers
In the realm of organic synthesis, the efficient conversion of alcohols to other functional groups is a cornerstone of molecular manipulation. This often necessitates the transformation of the hydroxyl group, a notoriously poor leaving group, into a more facile nucleofuge. Among the most widely employed activating groups are sulfonate esters, with tosylates (p-toluenesulfonates) and mesylates (methanesulfonates) being two of the most common choices. This guide provides a detailed comparison of the leaving group ability of cyclohexyl tosylate and cyclohexyl mesylate, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal group for their synthetic endeavors.
Theoretical Background: What Makes a Good Leaving Group?
The efficacy of a leaving group is fundamentally linked to the stability of the anion formed upon its departure. A more stable, and thus weaker, conjugate base is a better leaving group. This stability is influenced by factors such as the ability to delocalize the negative charge through resonance and inductive effects.
Both tosylate and mesylate anions are highly stabilized by resonance, delocalizing the negative charge across the three oxygen atoms of the sulfonate group. The primary difference between them lies in the nature of the alkyl or aryl substituent on the sulfur atom: a methyl group for mesylate and a p-tolyl group for tosylate.
Quantitative Comparison: Experimental Data
The relative leaving group ability of tosylates and mesylates can be quantitatively assessed by comparing the rates of solvolysis reactions. In these reactions, the solvent acts as the nucleophile, and the rate is dependent on the facility with which the leaving group departs.
A key indicator of leaving group ability is the acidity of its conjugate acid. A lower pKa value for the conjugate acid corresponds to a more stable anion and therefore a better leaving group.
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative SN2 Reaction Rate |
| Cyclohexyl Mesylate | Methanesulfonic Acid | ~ -1.9 | 1.00 (Reference) |
| Cyclohexyl Tosylate | p-Toluenesulfonic Acid | ~ -2.8 | ~0.7 |
Note: Relative SN2 reaction rate data is generalized from various studies and may vary depending on the specific reaction conditions.
While the pKa of p-toluenesulfonic acid is slightly lower than that of methanesulfonic acid, suggesting the tosylate anion is marginally more stable, kinetic data from nucleophilic substitution reactions often show mesylates to be slightly more reactive. For instance, in SN2 reactions, the smaller size of the mesyl group can lead to faster reaction rates due to reduced steric hindrance in the transition state.
In the context of solvolysis of secondary alkyl sulfonates, direct comparison of hydrolysis rates provides valuable insight. For cyclohexyl systems, the rate ratio of hydrolysis for the tosylate versus the mesylate (kOTs/kOMs) has been evaluated. Studies on the hydrolysis of various secondary methanesulfonates have shown that the rate ratios for selected tosylates and mesylates generally range from approximately 0.8 to 2.1 in 50% v/v ethanol-water.[1] For cyclohexyl derivatives specifically, nucleophilic solvent assistance for the mesylate is slightly greater than for the tosylate, suggesting a marginally better leaving group ability for the mesylate under these conditions.[1]
Experimental Protocols
To experimentally determine the relative leaving group abilities of cyclohexyl tosylate and cyclohexyl mesylate, a comparative solvolysis experiment can be performed. The following is a generalized protocol for the acetolysis of these compounds.
Synthesis of Cyclohexyl Tosylate and Cyclohexyl Mesylate
Materials:
-
Cyclohexanol
-
Tosyl chloride (p-toluenesulfonyl chloride)
-
Mesyl chloride (methanesulfonyl chloride)
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (or other suitable solvent)
-
0.1 M HCl
-
Saturated NaHCO3 solution
-
Anhydrous MgSO4
-
Silica gel for column chromatography
Procedure:
-
Tosylation/Mesylation: To a solution of cyclohexanol (1.0 eq) and pyridine (1.5 eq) in dichloromethane at 0 °C, add tosyl chloride (1.2 eq) or mesyl chloride (1.2 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 2-4 hours and then at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with 0.1 M HCl. Separate the organic layer and wash sequentially with 0.1 M HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Kinetic Measurement of Acetolysis
Materials:
-
Cyclohexyl tosylate
-
Cyclohexyl mesylate
-
Anhydrous acetic acid
-
Sodium acetate (to buffer the generated toluenesulfonic acid or methanesulfonic acid)
-
A suitable indicator or a method for titrating the liberated acid (e.g., potentiometric titration)
Procedure:
-
Solution Preparation: Prepare solutions of known concentration of cyclohexyl tosylate and cyclohexyl mesylate in anhydrous acetic acid containing a known concentration of sodium acetate.
-
Reaction Initiation: Place the reaction flasks in a constant temperature bath (e.g., 50 °C).
-
Aliquot Analysis: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction by cooling.
-
Titration: Titrate the liberated acid in each aliquot with a standardized solution of a base (e.g., sodium acetate in acetic acid).
-
Data Analysis: The rate constant (k) for the first-order solvolysis reaction can be determined by plotting ln([R-X]t/[R-X]0) versus time, where the slope is equal to -k. The relative leaving group ability is the ratio of the rate constants (kmesylate / ktosylate).
Logical Framework and Experimental Workflow
The determination of leaving group ability follows a clear logical progression from fundamental principles to experimental verification.
Caption: Logical relationship between theoretical principles and experimental determination of leaving group ability.
The experimental workflow for comparing the leaving group ability of cyclohexyl tosylate and mesylate can be visualized as follows:
References
A Comparative Guide to the Reactivity of Tosylates, Mesylates, and Halides in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the context of drug development and the synthesis of complex molecules, the choice of a suitable leaving group is a critical determinant of reaction efficiency and success. This guide provides an objective comparison of the relative reaction rates of common leaving groups—tosylates, mesylates, and halides (iodide, bromide, and chloride)—in nucleophilic substitution reactions. The information presented is supported by experimental data to aid researchers in making informed decisions for their synthetic strategies.
The Role of the Leaving Group
A leaving group is a molecular fragment that detaches from a substrate during a chemical reaction, taking with it the bonding electrons. In nucleophilic substitution reactions, the facility with which a leaving group departs is a key factor influencing the reaction rate. An ideal leaving group is one that is stable as an anion, which is directly related to the acidity of its conjugate acid. A lower pKa of the conjugate acid indicates a stronger acid, and consequently, a more stable (and weaker) conjugate base. This stability translates to a better leaving group.
Quantitative Comparison of Reaction Rates
The reactivity of a leaving group is intrinsically linked to its ability to stabilize the negative charge it acquires upon departure. Sulfonate esters, such as tosylates and mesylates, are generally superior leaving groups compared to halides (with the exception of iodide) due to the extensive resonance delocalization of the negative charge across the sulfonate group's oxygen atoms.[1] This high degree of charge dispersal results in very stable and weakly basic anions.
The following table summarizes the pKa values of the conjugate acids of the leaving groups and the relative rates of solvolysis of ethyl esters in ethanol. A higher relative rate indicates a better leaving group.
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative Rate of Solvolysis (Ethanol) |
| Tosylate | OTs | p-Toluenesulfonic acid | -2.8 | ~3.6 x 10⁴ |
| Mesylate | OMs | Methanesulfonic acid | -1.9 | ~2.1 x 10⁴ |
| Iodide | I | Hydroiodic acid | -10 | ~1.0 x 10⁵ |
| Bromide | Br | Hydrobromic acid | -9 | 1 |
| Chloride | Cl | Hydrochloric acid | -7 | ~0.02 |
Note: Relative rates are approximate and can vary depending on the substrate, nucleophile, and solvent system.
As the data indicates, sulfonic acids are significantly more acidic than hydrobromic and hydrochloric acids, making their conjugate bases, the sulfonates, excellent leaving groups.[1] While iodide is a highly effective leaving group due to the very low pKa of hydroiodic acid and the high polarizability of the iodide ion, tosylates and mesylates offer a compelling combination of high reactivity and practical advantages. Alkyl tosylates and mesylates are often crystalline solids, which makes them easier to handle, purify, and store compared to the often volatile liquid alkyl halides.[1]
Logical Relationship of Leaving Group Ability
The relationship between the acidity of the conjugate acid, the stability of the leaving group, and the resulting reaction rate can be visualized as a direct correlation. A more stable leaving group, derived from a stronger conjugate acid, will lead to a faster reaction rate.
Caption: Relationship between conjugate acid strength, leaving group stability, and reaction rate.
Experimental Protocols
To experimentally determine the relative reaction rates of these leaving groups, a common method involves a competitive reaction or parallel reactions under identical conditions. Below is a generalized protocol for comparing the rates of S_N2 reactions.
Objective: To Compare the Relative Rates of an S_N2 Reaction for a Series of Alkyl Substrates with Different Leaving Groups.
Materials:
-
Alkyl substrates: e.g., Ethyl tosylate, Ethyl mesylate, Ethyl iodide, Ethyl bromide, Ethyl chloride
-
Nucleophile: e.g., Sodium azide (NaN₃) or Sodium ethoxide (NaOEt)
-
Solvent: e.g., Acetone or Dimethylformamide (DMF) for S_N2 reactions
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware (reaction flasks, condensers, etc.)
-
Thermostatically controlled reaction bath
-
Analytical equipment for monitoring reaction progress (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy)
Experimental Workflow:
Caption: Generalized workflow for determining relative reaction rates.
Procedure:
-
Preparation: In separate, identical reaction flasks, place a standardized solution of the chosen nucleophile in the appropriate solvent.
-
Initiation: Bring the flasks to the desired, constant reaction temperature in a thermostated bath under an inert atmosphere. Initiate the reactions by adding an equimolar amount of each alkyl substrate to its respective flask simultaneously.
-
Monitoring: At regular time intervals, withdraw a small aliquot from each reaction mixture. Quench the reaction in the aliquot immediately (e.g., by rapid cooling and dilution).
-
Analysis: Analyze the quenched aliquots using a suitable analytical technique (GC, HPLC, or NMR) to determine the concentration of the starting material or the product.
-
Data Processing: Plot the concentration of the reactant versus time for each leaving group. From these plots, determine the initial rate of each reaction. The relative rates can then be calculated by normalizing the rates to that of a reference substrate (e.g., ethyl bromide).
Conclusion
The choice of a leaving group is a pivotal decision in the design of a synthetic route. For nucleophilic substitution reactions, the general reactivity trend is Iodide > Tosylate > Mesylate > Bromide > Chloride. While iodide is an excellent leaving group, tosylates and mesylates offer a powerful combination of high reactivity, stability, and ease of handling, making them invaluable tools in the arsenal of the synthetic chemist, particularly in the pharmaceutical industry where robust and reliable reactions are paramount. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers to predict and optimize their chemical transformations.
References
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of Cyclohexyl p-toluenesulfonate
Structural Validation of Cyclohexyl p-toluenesulfonate: A Comparative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier technique for the detailed structural elucidation of organic compounds.[1][2] Its ability to provide information on the connectivity and chemical environment of individual atoms within a molecule is unparalleled. For this compound, both ¹H and ¹³C NMR are instrumental in confirming its structure.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds and established chemical shift ranges for the functional groups present.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2', H-6' (Aromatic) | ~ 7.8 | Doublet | 2H |
| H-3', H-5' (Aromatic) | ~ 7.3 | Doublet | 2H |
| H-1 (Cyclohexyl, CH-O) | ~ 4.5 | Multiplet | 1H |
| Ar-CH₃ (Tolyl) | ~ 2.4 | Singlet | 3H |
| H-2, H-6 (Cyclohexyl, axial & equatorial) | 1.2 - 2.0 | Multiplet | 4H |
| H-3, H-5 (Cyclohexyl, axial & equatorial) | 1.2 - 2.0 | Multiplet | 4H |
| H-4 (Cyclohexyl, axial & equatorial) | 1.2 - 2.0 | Multiplet | 2H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-4' (Aromatic, C-CH₃) | ~ 144 |
| C-1' (Aromatic, C-S) | ~ 134 |
| C-3', C-5' (Aromatic, CH) | ~ 129 |
| C-2', C-6' (Aromatic, CH) | ~ 127 |
| C-1 (Cyclohexyl, CH-O) | ~ 82 |
| C-2, C-6 (Cyclohexyl, CH₂) | ~ 32 |
| C-4 (Cyclohexyl, CH₂) | ~ 25 |
| C-3, C-5 (Cyclohexyl, CH₂) | ~ 23 |
| Ar-CH₃ (Tolyl) | ~ 21 |
Comparison with Alternative Analytical Techniques
While NMR is a powerful tool, a multi-technique approach often provides the most comprehensive structural confirmation.[3][4]
Table 3: Comparison of Analytical Techniques for Structural Elucidation
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity, stereochemistry.[1][4] | Non-destructive, provides unambiguous structural information.[3] | Lower sensitivity compared to Mass Spectrometry.[3] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[5] | High sensitivity, small sample requirement.[3] | Does not provide detailed connectivity information on its own.[6] |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., S=O, C-O).[7][8] | Fast, simple to operate. | Provides limited information on the overall molecular structure.[9] |
Experimental Protocols
A standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a compound like this compound is as follows:
Sample Preparation
-
Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing (modern spectrometers can often lock onto the solvent signal).[10]
-
Transfer the solution to a clean, dry NMR tube.
¹H NMR Acquisition
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the magnetic field to ensure homogeneity.
-
Acquire the spectrum using a standard pulse sequence. Key parameters to consider include the number of scans, relaxation delay, and acquisition time.[11]
¹³C NMR Acquisition
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon environment.[12]
-
Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.[11]
Visualizing the Workflow and Relationships
The following diagrams illustrate the logical workflow for NMR-based structure validation and the complementary nature of different spectroscopic techniques.
Figure 1: Workflow for structure validation of an organic compound using NMR spectroscopy.
Figure 2: Complementary information from different analytical techniques for comprehensive structure validation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 4. NMR vs IR Spectroscopy: Determine Functional Groups [eureka.patsnap.com]
- 5. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. IR and NMR spectroscopy | PPTX [slideshare.net]
- 8. orgosolver.com [orgosolver.com]
- 9. quora.com [quora.com]
- 10. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 11. books.rsc.org [books.rsc.org]
- 12. m.youtube.com [m.youtube.com]
A Comparative Guide to the Reactivity of Cyclohexyl p-Toluenesulfonate and Other Alkyl Tosylates in Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the conversion of alcohols to other functional groups is a fundamental transformation. However, the hydroxyl group is a poor leaving group. This guide provides an in-depth comparison of the reactivity of cyclohexyl p-toluenesulfonate against other common alkyl tosylates (primary, secondary, and tertiary) in nucleophilic substitution reactions. By leveraging experimental data and mechanistic insights, this document serves as a practical resource for designing and executing synthetic strategies.
The p-toluenesulfonyl (tosyl) group is a widely utilized functional group that transforms a poor leaving group, like an alcohol, into an excellent one—the tosylate.[1] The efficacy of the tosylate anion as a leaving group is attributed to the resonance stabilization of its negative charge, which delocalizes across the sulfonyl group and the aromatic ring.[1][2] This makes alkyl tosylates highly versatile substrates for both SN1 and SN2 substitution reactions.[2] Alternatives to tosylates include mesylates and triflates, which also function as excellent leaving groups.
The negative charge is delocalized, increasing stability.
>]; }
"ROTs" -> "ROTs_sub" [style=invis]; "OTs_anion" -> "Resonance" [lhead=cluster_stabilization, label="is stabilized by resonance", color="#34A853"]; } Caption: General overview of alcohol conversion to a tosylate and its subsequent use in substitution reactions.
Mechanistic Overview: SN1 vs. SN2 Pathways
Nucleophilic substitution reactions primarily proceed through two distinct mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). The preferred pathway is dictated by the structure of the alkyl substrate, the nature of the nucleophile, the leaving group, and the solvent.[3][4]
-
SN2 Reaction: A single, concerted step where the nucleophile attacks the carbon center from the backside of the leaving group.[3] This results in an inversion of stereochemistry at the chiral center.[5][6] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[3]
-
SN1 Reaction: A two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate.[3] This is followed by a rapid attack of the nucleophile on the carbocation. This mechanism is favored by substrates that can form stable carbocations (tertiary, allylic, benzylic).[7]
Comparative Reactivity of Alkyl Tosylates
The structure of the alkyl group (R in R-OTs) is the most critical factor in determining whether a substitution reaction follows an SN1 or SN2 pathway.[8]
Acyclic Alkyl Tosylates
-
Methyl and Primary Tosylates (e.g., Methyl Tosylate, Ethyl Tosylate): These substrates strongly favor the SN2 mechanism due to minimal steric hindrance, allowing for easy backside attack by the nucleophile.[4][5] The formation of highly unstable primary carbocations makes the SN1 pathway energetically unfavorable.[3]
-
Secondary Tosylates (e.g., Isopropyl Tosylate): These are at a crossroads and can undergo both SN1 and SN2 reactions.[4][5] The choice of mechanism is highly dependent on the reaction conditions. Strong nucleophiles and polar aprotic solvents favor SN2, while weak nucleophiles and polar protic solvents promote the SN1 pathway by stabilizing the secondary carbocation intermediate.[9]
-
Tertiary Tosylates (e.g., tert-Butyl Tosylate): These substrates react exclusively through the SN1 mechanism.[4][10] The significant steric hindrance around the tertiary carbon prevents backside attack, making the SN2 pathway inaccessible.[3] The high stability of the resulting tertiary carbocation facilitates the SN1 reaction.[7]
This compound: A Special Case
Cyclohexyl tosylate is a secondary alkyl tosylate, but its reactivity is uniquely influenced by the conformational constraints of the cyclohexane ring. The chair conformation places substituents in either axial or equatorial positions.
-
SN2 Reactivity: For an SN2 reaction to occur, the nucleophile must approach the carbon atom from a position 180° opposite to the leaving group (backside attack).[11] This anti-periplanar alignment is readily achieved when the tosylate group is in an axial position. An equatorial tosylate presents greater steric hindrance to the incoming nucleophile from the ring itself, making the SN2 reaction significantly slower. Experimental data shows that axial cyclohexyl tosylate reacts much faster than its equatorial counterpart in SN2 reactions.[12]
-
SN1 Reactivity: In SN1 reactions, the rate-determining step is the formation of the carbocation. The solvolysis of cyclohexyl tosylate generally proceeds slower than that of other open-chain secondary tosylates. This is attributed to the torsional strain in the developing carbocation intermediate.
Quantitative Data Comparison
The following tables summarize the relative reaction rates for various alkyl tosylates in substitution reactions. Note that direct comparison requires identical nucleophiles, solvents, and temperatures. The data presented are illustrative of general trends.
Table 1: Relative Rates of Solvolysis (SN1-type reactions) in 80% Aqueous Ethanol
| Alkyl Tosylate Substrate | Type | Relative Rate | Key Factors |
| Methyl Tosylate | Methyl | Very Slow | Highly unstable carbocation |
| Ethyl Tosylate | Primary | Very Slow | Highly unstable carbocation |
| Isopropyl Tosylate | Secondary | 1 | Reference for secondary systems |
| Cyclohexyl Tosylate | Secondary | ~0.5 - 1 | Slower or comparable to acyclic secondary |
| tert-Butyl Tosylate | Tertiary | ~10⁵ - 10⁶ | Highly stable tertiary carbocation |
| Benzyl Tosylate | Benzylic | ~10² | Resonance-stabilized carbocation[13] |
Note: Values are approximate and compiled from general principles of carbocation stability and solvolysis data.[7][14]
Table 2: Relative Rates of SN2 Reactions with a Strong Nucleophile (e.g., I⁻)
| Alkyl Tosylate Substrate | Type | Relative Rate | Key Factors |
| Methyl Tosylate | Methyl | ~30 | Minimal steric hindrance |
| Ethyl Tosylate | Primary | 1 | Reference for primary systems |
| Isopropyl Tosylate | Secondary | ~0.02 | Increased steric hindrance[3] |
| Cyclohexyl Tosylate (Equatorial) | Secondary | ~0.005 | Significant steric hindrance |
| Cyclohexyl Tosylate (Axial) | Secondary | ~0.1 | Less hindered than equatorial[12] |
| tert-Butyl Tosylate | Tertiary | ~0 | Extreme steric hindrance prevents SN2 |
Note: Values are relative and illustrate the profound impact of steric hindrance on the SN2 reaction rate.[3][5]
Experimental Protocols
Protocol 1: General Procedure for the Tosylation of a Secondary Alcohol (e.g., Cyclohexanol)
This protocol describes the conversion of an alcohol to its corresponding tosylate, a necessary first step for using it in substitution reactions.[2] The stereochemistry at the carbon-oxygen bond is retained during this process.[2]
Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the alcohol (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM). Cool the solution to 0°C using an ice bath.[2]
-
Addition of Reagents: To the stirred solution, add pyridine or triethylamine (1.5 eq). Then, add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5°C.[2]
-
Reaction: Stir the reaction mixture at 0°C for 1-4 hours, then allow it to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[1][2]
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with water, 1M HCl (to remove excess base), saturated NaHCO₃ solution, and finally, brine.[2]
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude tosylate can be purified by recrystallization or column chromatography.[1]
Protocol 2: General SN2 Reaction of an Alkyl Tosylate with Sodium Azide
This protocol provides a representative example of a nucleophilic substitution reaction using an alkyl tosylate as the substrate.
Methodology:
-
Reaction Setup: In a dry round-bottom flask, dissolve the alkyl tosylate (e.g., cyclopentyl tosylate, 1.0 eq) in anhydrous dimethylformamide (DMF).[2]
-
Addition of Nucleophile: Carefully add sodium azide (NaN₃, 1.5 eq) to the solution.[2]
-
Reaction: Heat the mixture to 60-80°C and stir for 3-24 hours, depending on the reactivity of the substrate. Monitor the reaction progress by TLC.[1][2]
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into deionized water. Extract the aqueous mixture with a suitable organic solvent like diethyl ether.[1]
-
Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting alkyl azide can be purified by column chromatography if necessary.[1]
Conclusion
The choice between this compound and other alkyl tosylates in substitution reactions is governed by the desired reaction mechanism and steric considerations.
-
For SN2 reactions , primary tosylates are the substrates of choice due to their low steric hindrance. Cyclohexyl tosylate is a significantly less reactive SN2 substrate, especially when the leaving group is in the more stable equatorial position.
-
For SN1 reactions , tertiary tosylates are ideal due to their ability to form stable carbocations. Cyclohexyl tosylate, as a secondary tosylate, can undergo SN1 reactions but is generally less reactive than tertiary or resonance-stabilized systems.
Understanding these reactivity trends is paramount for synthetic chemists to predict reaction outcomes, optimize conditions, and successfully construct complex molecular architectures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 10. reddit.com [reddit.com]
- 11. SN2 and E2 Rates of Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. Solvolysis mechanisms. Kinetic solvent isotope effects for alkyl tosylates in acetic acid and acetic acid-d. [Benzyl, p methoxyneophyl, methyl, and 1-adamantyl p-toluenesulfonates] (Journal Article) | OSTI.GOV [osti.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Study: Unraveling the Reactivity of Axial vs. Equatorial Cyclohexyl Tosylates
A deep dive into the conformational influence on substitution and elimination reactions, this guide provides researchers, scientists, and drug development professionals with a comparative analysis of the reactivity of axial and equatorial cyclohexyl tosylates. Through the examination of experimental data, this document elucidates the profound impact of stereochemistry on reaction rates and product outcomes.
The spatial arrangement of substituents on a cyclohexane ring plays a pivotal role in its chemical reactivity. This principle is strikingly illustrated in the solvolysis of cyclohexyl tosylates, where the axial or equatorial orientation of the tosylate leaving group dictates the reaction pathway and its corresponding rate. To explore this, we delve into the classic example of the acetolysis of cis- and trans-4-tert-butylcyclohexyl tosylate. The bulky tert-butyl group effectively locks the conformation of the cyclohexane ring, presenting the tosylate group in a predominantly axial position in the cis isomer and an equatorial position in the trans isomer.
Quantitative Analysis of Reactivity
Experimental data from the acetolysis of cis- and trans-4-tert-butylcyclohexyl tosylates in acetic acid at 25°C reveals a significant difference in their reaction rates. The axial tosylate (cis-isomer) undergoes solvolysis at a rate approximately 340 times faster than its equatorial counterpart (trans-isomer). This marked difference in reactivity underscores the energetic favorability of the transition state leading from the axial conformer.
| Isomer | Conformation | Rate Constant (k) at 25°C (s⁻¹) | Relative Rate | Major Product |
| cis-4-tert-Butylcyclohexyl Tosylate | Axial Tosylate | 6.83 x 10⁻⁵ | 340 | 4-tert-Butylcyclohexene |
| trans-4-tert-Butylcyclohexyl Tosylate | Equatorial Tosylate | 2.00 x 10⁻⁷ | 1 | 4-tert-Butylcyclohexene |
The Decisive Role of Steric Factors in Reaction Mechanisms
The enhanced reactivity of the axial tosylate is primarily attributed to the relief of steric strain upon ionization. In the ground state, the axial tosylate experiences significant 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. As the reaction proceeds towards the transition state for the SN1 pathway, the carbon-tosylate bond lengthens, and the carbon atom flattens towards a planar carbocation. This geometric change alleviates the steric crowding present in the axial starting material, resulting in a lower activation energy and a faster reaction rate.
Conversely, the equatorial tosylate resides in a more stable, lower-energy ground state with minimal steric hindrance. The transition to the carbocation intermediate does not offer a comparable degree of steric relief, leading to a higher activation energy and a consequently slower reaction rate.
For elimination (E1) pathways, which compete with substitution, the stereoelectronic requirement for an anti-periplanar arrangement between the leaving group and a β-hydrogen is crucial for the E2 mechanism. This optimal geometry is readily achieved when the tosylate group is in an axial position, allowing for efficient overlap of the developing p-orbitals. While the solvolysis in acetic acid primarily follows an SN1/E1 pathway, the inherent stereoelectronic advantage of the axial conformer for elimination further contributes to its overall higher reactivity.
Experimental Protocols
Acetolysis of cis- and trans-4-tert-Butylcyclohexyl Tosylate:
A solution of the respective tosylate (e.g., 0.01 M) in anhydrous acetic acid containing a non-nucleophilic base (e.g., 0.02 M sodium acetate) to neutralize the liberated p-toluenesulfonic acid is maintained at a constant temperature (e.g., 25°C). The progress of the reaction is monitored by periodically withdrawing aliquots, quenching the reaction, and titrating the amount of p-toluenesulfonic acid produced with a standardized solution of a base (e.g., sodium acetate in acetic acid) using an indicator. The first-order rate constants are then calculated from the titration data. Product analysis is typically performed using gas chromatography (GC) to determine the relative amounts of substitution (cyclohexyl acetates) and elimination (cyclohexene) products.
Visualizing the Reaction Pathways
The logical flow of the experimental and conceptual comparison can be visualized as follows:
Caption: Experimental workflow for the comparative study.
The distinct reaction pathways for the axial and equatorial tosylates, highlighting the key intermediates and transition states, are illustrated below:
Caption: Comparative reaction pathways.
A Comparative Guide to the Kinetic Analysis of Cyclohexyl p-Toluenesulfonate Solvolysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the solvolysis kinetics of cyclohexyl p-toluenesulfonate with selected alternative cycloalkyl p-toluenesulfonates. The data presented herein, supported by detailed experimental protocols, offers insights into the structural and mechanistic factors governing SN1 solvolysis reactions.
Introduction to Solvolysis and the Role of the Substrate
Solvolysis is a fundamental reaction in organic chemistry where the nucleophile is the solvent itself. The rate of solvolysis, particularly for secondary substrates like this compound (cyclohexyl tosylate), is highly sensitive to the structure of the alkyl group, the nature of the leaving group, and the properties of the solvent. The p-toluenesulfonate (tosylate) group is an excellent leaving group due to the stability of the resulting tosylate anion, which is resonance-stabilized.
The solvolysis of secondary cycloalkyl tosylates typically proceeds through an SN1 mechanism, involving the formation of a carbocation intermediate in the rate-determining step. The stability of this carbocation, which is influenced by factors such as ring strain and stereochemistry, directly impacts the reaction rate. This guide compares the acetolysis (solvolysis in acetic acid) of this compound with other cycloalkyl tosylates to elucidate these structure-reactivity relationships.
Comparative Kinetic Data
The following table summarizes the first-order rate constants (k) and relative rates for the acetolysis of various cycloalkyl p-toluenesulfonates at 25.0°C. Acetic acid is a common solvent for solvolysis studies due to its ability to promote ionization while being a weak nucleophile.
Table 1: Acetolysis Rates of Cycloalkyl p-Toluenesulfonates at 25.0°C
| Substrate | k (s⁻¹) | Relative Rate |
| Cyclopentyl p-toluenesulfonate | 1.83 x 10⁻⁵ | 43.6 |
| This compound | 4.20 x 10⁻⁷ | 1.00 |
| Cycloheptyl p-toluenesulfonate | 1.65 x 10⁻⁵ | 39.3 |
| Cyclooctyl p-toluenesulfonate | 2.53 x 10⁻⁴ | 602 |
| 2-Adamantyl p-toluenesulfonate | 6.2 x 10⁻⁹ | 0.015 |
Data compiled from various sources focusing on acetolysis at or near 25°C.
Analysis of Structure-Reactivity Trends
The data in Table 1 reveals significant differences in reactivity among the cycloalkyl tosylates. The solvolysis of this compound is notably slower than that of its five- and seven-membered ring counterparts. This can be attributed to the relative stabilities of the carbocation intermediates. The chair conformation of the cyclohexyl ring is relatively strain-free, and the transition to a planar or near-planar carbocation introduces torsional strain. In contrast, cyclopentyl and cycloheptyl systems experience a relief of steric strain upon ionization.
The exceptionally high reactivity of cyclooctyl p-toluenesulfonate is a well-documented phenomenon, often attributed to the relief of transannular strain in the transition state leading to the carbocation. The rigid, cage-like structure of 2-adamantyl p-toluenesulfonate prevents the formation of a planar carbocation, leading to a significantly destabilized intermediate and a much slower rate of solvolysis. This makes 2-adamantyl systems useful benchmarks for SN1 reactions with minimal solvent assistance.
Experimental Protocols
Synthesis of this compound
Objective: To convert cyclohexanol to its corresponding p-toluenesulfonate ester.
Materials:
-
Cyclohexanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate
-
Ice bath
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of cyclohexanol (1 equivalent) in dry DCM (10 volumes) in a round-bottom flask, cool the mixture to 0°C using an ice bath.
-
Add pyridine (1.5 equivalents) to the cooled solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 equivalents).
-
Stir the reaction mixture at 0°C for 4 hours. If the reaction has not proceeded to completion (as monitored by TLC), allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Upon completion, dilute the reaction mixture with deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with deionized water (2 x 10 volumes) and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
Kinetic Measurement of Solvolysis by Titration
Objective: To determine the first-order rate constant for the solvolysis of a cycloalkyl p-toluenesulfonate by titrating the p-toluenesulfonic acid produced.
Materials:
-
Cycloalkyl p-toluenesulfonate
-
Glacial acetic acid
-
Standardized sodium hydroxide solution (e.g., 0.01 M)
-
Phenolphthalein (or other suitable indicator)
-
Thermostated water bath
-
Burette
-
Pipettes
-
Erlenmeyer flasks
-
Stopwatch
Procedure:
-
Prepare a solution of the cycloalkyl p-toluenesulfonate in glacial acetic acid of a known concentration (e.g., 0.1 M).
-
Place the reaction flask in a thermostated water bath to maintain a constant temperature (e.g., 25.0 ± 0.1°C).
-
At timed intervals (t), withdraw an aliquot (e.g., 5.00 mL) of the reaction mixture and quench the reaction by adding it to a flask containing a suitable solvent (e.g., acetone) at a lower temperature.
-
Add a few drops of phenolphthalein indicator to the quenched sample.
-
Titrate the sample with a standardized sodium hydroxide solution to the endpoint (a persistent pink color). Record the volume of NaOH solution used (Vt).
-
Repeat the process at various time intervals to obtain a series of data points.
-
To determine the infinity titer (V∞), which corresponds to the complete reaction, heat a separate aliquot of the reaction mixture in a sealed ampule at an elevated temperature for a period equivalent to at least ten half-lives, then titrate as before.
-
The first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time (t). The slope of the resulting straight line is equal to -k.
Visualizations
Caption: Experimental workflow for the kinetic analysis of solvolysis by titration.
Caption: Simplified SN1 mechanism for the solvolysis of this compound.
Tosylate vs. Triflate: A Strategic Choice in Leaving Groups for Chemical Synthesis
In the realm of organic synthesis, the selection of an appropriate leaving group is a critical decision that can dictate the success and efficiency of a chemical transformation. Among the most powerful and versatile leaving groups are the sulfonates, with tosylates (-OTs) and triflates (-OTf) being preeminent examples. While triflates are renowned for their exceptional reactivity, tosylates offer a compelling balance of reactivity, stability, and practicality that often makes them the more strategic choice. This guide provides a detailed comparison of tosylates and triflates, supported by experimental data, to inform researchers, scientists, and drug development professionals in making the optimal selection for their synthetic endeavors.
At a Glance: Key Differences Between Tosylates and Triflates
| Feature | Tosylate (-OTs) | Triflate (-OTf) |
| Leaving Group Ability | Excellent | Superb (more reactive) |
| Reactivity | High | Extremely High |
| Stability | Good hydrolytic and thermal stability | More susceptible to hydrolysis |
| Preparation | Readily prepared from tosyl chloride | Prepared from triflic anhydride or other triflating agents |
| Cost | More cost-effective | More expensive |
| Handling | Often crystalline and easy to handle | Can be less stable and require more careful handling |
Delving Deeper: A Quantitative Comparison
The efficacy of a leaving group is fundamentally linked to the stability of the anion formed upon its departure. This stability is often correlated with the acidity of the conjugate acid; a stronger acid corresponds to a more stable conjugate base and thus a better leaving group.
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative SN2 Reaction Rate[1] |
| Triflate (-OTf) | Triflic Acid (CF₃SO₃H) | ~-14[2] | 56,000 |
| Tosylate (-OTs) | p-Toluenesulfonic Acid (TsOH) | ~-2.8[3] | 0.70 |
The significantly lower pKa of triflic acid compared to p-toluenesulfonic acid indicates that the triflate anion is a much more stable species than the tosylate anion.[1] This is attributed to the powerful electron-withdrawing inductive effect of the three fluorine atoms in the trifluoromethyl group, which effectively delocalizes the negative charge on the sulfonate.[4][5] This enhanced stability translates to a dramatically higher reactivity for triflates in nucleophilic substitution reactions, as evidenced by the relative SN2 reaction rates.[1]
Why Choose a Tosylate Over a Triflate?
Despite the superior reactivity of triflates, there are numerous scenarios in which a tosylate is the more advantageous leaving group. The choice often hinges on a careful consideration of factors beyond sheer reactivity, including stability, selectivity, cost, and ease of handling.
Enhanced Stability and Controllable Reactivity
The very high reactivity of triflates can be a double-edged sword. Alkyl triflates are extremely reactive and must be stored in conditions free of nucleophiles, including water, as they are prone to hydrolysis.[6] This high reactivity can also lead to undesired side reactions or decomposition of sensitive substrates.
Tosylates, being less reactive, offer a greater degree of stability and predictability.[7] They are generally more robust and can be carried through multiple synthetic steps without decomposition. This makes them particularly suitable for complex, multi-step syntheses where a leaving group needs to be installed early and endure various reaction conditions. Their moderate reactivity allows for more controlled nucleophilic substitution reactions, minimizing the risk of side products.
Cost-Effectiveness and Availability
For large-scale synthesis, particularly in drug development and manufacturing, cost is a significant factor. p-Toluenesulfonyl chloride (TsCl), the reagent used to prepare tosylates, is considerably less expensive than triflic anhydride (Tf₂O) or other triflating agents. The lower cost and ready availability of TsCl make tosylates a more economical choice for industrial applications.
Ease of Handling and Purification
Alkyl tosylates are often crystalline solids, which makes them easier to handle, purify by recrystallization, and store compared to the often liquid and more sensitive alkyl triflates.[8] The presence of the aromatic ring in the tosylate group also facilitates reaction monitoring by thin-layer chromatography (TLC) as it is UV-active.[8]
Steric Considerations
While the triflate group is sterically smaller than the tosylate group, which can be an advantage in reactions at crowded centers, the bulkier nature of the tosyl group can sometimes be leveraged for stereochemical control. The larger size of the tosylate can influence the approach of a nucleophile, in some cases leading to higher diastereoselectivity.
Experimental Protocols
Synthesis of an Alkyl Tosylate from an Alcohol
This protocol outlines the general procedure for the conversion of a primary alcohol to an alkyl tosylate.
Materials:
-
Primary alcohol (e.g., 1-butanol)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the primary alcohol (1.0 eq) in a mixture of DCM and pyridine at 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Stir the reaction at 0 °C for several hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl to remove excess pyridine, followed by water, and then saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude alkyl tosylate.
-
The product can be further purified by recrystallization or column chromatography.
Synthesis of an Alkyl Triflate from an Alcohol
This protocol describes a general method for the preparation of a primary alkyl triflate.
Materials:
-
Primary alcohol (e.g., 1-butanol)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine or a non-nucleophilic base (e.g., 2,6-lutidine)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the primary alcohol (1.0 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere (e.g., argon or nitrogen).
-
Add the non-nucleophilic base (1.1 eq).
-
Slowly add triflic anhydride (1.1 eq) to the stirred solution.
-
Allow the reaction to slowly warm to 0 °C and stir for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the addition of saturated ammonium chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude triflate is often used immediately due to its instability.
Visualizing the Concepts
References
- 1. benchchem.com [benchchem.com]
- 2. brainly.com [brainly.com]
- 3. A trifluoromethanesulfonate (triflate) can be used in a manner si... | Study Prep in Pearson+ [pearson.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Tosylate | bartleby [bartleby.com]
- 6. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Purity Assessment of Cyclohexyl p-Toluenesulfonate: GC-MS vs. HPLC Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for Cyclohexyl p-toluenesulfonate, a key intermediate in pharmaceutical synthesis, is critical for ensuring the safety and efficacy of final drug products. This compound and related alkyl sulfonates are recognized as potential genotoxic impurities (PGIs), necessitating highly sensitive analytical methods for their control.[1][2] This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound, supported by experimental data and detailed protocols.
Method Comparison: GC-MS vs. HPLC
Both GC-MS and HPLC are powerful analytical techniques for the analysis of pharmaceutical impurities. The choice between them often depends on the analyte's properties, the required sensitivity, and the complexity of the sample matrix.[3][4]
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique, particularly well-suited for the analysis of volatile and semi-volatile compounds.[4] For tosylates, GC-MS offers excellent separation and definitive identification of impurities.[5]
High-Performance Liquid Chromatography (HPLC) is a versatile method suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[4] HPLC with UV detection is a widely accepted method for quantifying p-toluenesulfonate esters at trace levels in active pharmaceutical ingredients (APIs).[2]
The following table summarizes the key performance parameters of a typical GC-MS method and a comparable HPLC-UV method for the analysis of tosylate impurities.
| Parameter | GC-MS Method (for related tosylates) | HPLC-UV Method (for related tosylates) |
| Limit of Detection (LOD) | 0.055 - 0.102 ppm[6] | < 5 ng/mL[1] |
| Limit of Quantitation (LOQ) | 0.10 - 1.05 ng/mL[7] | < 13.5 ng/mL[1] |
| Linearity (Correlation Coefficient, r²) | > 0.9993[7] | > 0.9998[1] |
| Accuracy (% Recovery) | 75 - 120%[7] | 90 - 99%[1] |
| Precision (%RSD) | < 10.0%[6] | < 7%[8] |
| Typical Run Time | ~20-30 minutes | ~15-25 minutes |
Experimental Protocols
GC-MS Method for the Analysis of this compound and Potential Impurities
This protocol is a representative method based on established procedures for other tosylate and sulfonate esters.[5][6]
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (GC-MS).
-
Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Reagents and Materials:
-
This compound reference standard
-
Potential impurities (e.g., p-toluenesulfonic acid, cyclohexanol, other alkyl p-toluenesulfonates) reference standards
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade)
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the chosen solvent.
-
Filter the solution through a 0.22 µm syringe filter into a GC vial.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 10:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-450
Data Analysis:
-
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total peak area.
-
Impurities are identified by comparing their mass spectra and retention times with those of reference standards.
HPLC Method for the Analysis of this compound and Potential Impurities
This protocol is based on a validated method for other p-toluenesulfonate esters.[1][9]
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents and Materials:
-
This compound reference standard
-
Potential impurities reference standards
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Diluent: Acetonitrile/Water (50:50, v/v)
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 225 nm
-
Gradient Program:
-
0-5 min: 40% B
-
5-15 min: 40% to 80% B
-
15-20 min: 80% B
-
20-21 min: 80% to 40% B
-
21-25 min: 40% B
-
Data Analysis:
-
Purity is determined by area normalization.
-
Impurities are identified and quantified based on their retention times and response factors relative to the main component.
Visualizing the Workflow
To aid in understanding the analytical processes, the following diagrams illustrate the experimental workflows for the GC-MS and HPLC methods.
Caption: GC-MS Experimental Workflow for Purity Assessment.
Caption: HPLC-UV Experimental Workflow for Purity Assessment.
Conclusion
Both GC-MS and HPLC-UV are highly capable and validated methods for assessing the purity of this compound.
-
GC-MS offers superior sensitivity and specificity, making it an excellent choice for identifying and quantifying unknown volatile and semi-volatile impurities at very low levels. The use of a mass spectrometric detector provides structural information that is invaluable for impurity profiling.
-
HPLC-UV is a robust and versatile technique that is particularly advantageous for the routine quality control of both volatile and non-volatile impurities. Its simpler instrumentation and operation can make it a more accessible option in many laboratory settings.
The selection of the most appropriate method will depend on the specific requirements of the analysis, including the need for structural elucidation of unknown impurities, the desired level of sensitivity, and the available instrumentation. For comprehensive purity analysis and impurity profiling, a combination of both techniques may be the most effective approach.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Three Alkyl Camphorsulfonates as Potential Genotoxic Impurities Using GC-FID and GC-MS by Analytical QbD [mdpi.com]
- 7. Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oatext.com [oatext.com]
- 9. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alcohol Activation: Alternatives to Cyclohexyl p-Toluenesulfonate
For researchers, scientists, and drug development professionals, the efficient conversion of alcohols to other functional groups is a cornerstone of organic synthesis. This often requires the activation of the hydroxyl group, a notoriously poor leaving group, into a more reactive species. While cyclohexyl p-toluenesulfonate serves this purpose, a range of alternative reagents offer distinct advantages in terms of reactivity, selectivity, and reaction conditions. This guide provides an objective comparison of common alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal activation strategy.
Comparison of Key Alternatives
The most common strategy for alcohol activation involves the conversion of the hydroxyl group into a sulfonate ester. The reactivity of these esters is directly related to the stability of the corresponding sulfonate anion, which acts as the leaving group. More stable anions, derived from stronger sulfonic acids, are better leaving groups. Beyond sulfonate esters, other reagents like thionyl chloride and the Mitsunobu reagents provide effective, though mechanistically distinct, pathways for alcohol activation.
The generally accepted order of leaving group ability among the most common sulfonate esters is: Triflate > Tosylate > Mesylate .[1] This hierarchy is a direct result of the stability of the corresponding sulfonate anions, which is influenced by the electron-withdrawing nature of their substituents and the degree of charge delocalization.[1][2] Triflate, with its three highly electronegative fluorine atoms, is an exceptionally good leaving group, making it ideal for reactions with unreactive substrates or when rapid reaction rates are desired.[1] Tosylates and mesylates are also excellent leaving groups that are widely used due to their stability and ease of preparation.[1][3]
Other methods of alcohol activation include the use of thionyl chloride (SOCl₂) to form alkyl chlorides and the Mitsunobu reaction, which utilizes triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) to activate the alcohol for displacement by a nucleophile.[4][5]
Data Presentation
The following tables summarize key quantitative data for comparing the performance of different alcohol activation agents.
Table 1: Comparison of Sulfonate Ester Leaving Group Ability
| Leaving Group | Abbreviation | Structure of Anion | Conjugate Acid | pKa of Conjugate Acid | Relative SN2 Rate |
| Triflate | -OTf | CF₃SO₃⁻ | Triflic Acid (CF₃SO₃H) | ~ -12 to -13[1] | 56,000[1] |
| Tosylate | -OTs | CH₃C₆H₄SO₃⁻ | p-Toluenesulfonic Acid | ~ -6.5[1] | 0.70[1] |
| Mesylate | -OMs | CH₃SO₃⁻ | Methanesulfonic Acid | ~ -1.2 to -2[1] | 1.00[1] |
Key Observations:
-
Triflate is an extremely reactive leaving group, with a relative SN2 reaction rate that is orders of magnitude faster than both tosylate and mesylate.[1] This is attributed to the powerful electron-withdrawing effect of the trifluoromethyl group, which effectively delocalizes the negative charge on the triflate anion.[1]
-
Tosylate and mesylate are both excellent and commonly used leaving groups.[1] The slightly better leaving group ability of mesylate in this specific dataset is noted, though tosylates are also widely employed and effective.
Experimental Protocols
Detailed methodologies for key alcohol activation experiments are provided below.
Protocol 1: General Procedure for Mesylation of a Primary Alcohol
This protocol describes the conversion of a primary alcohol to its corresponding mesylate ester.
Materials:
-
Primary alcohol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alcohol (1.0 eq.) in anhydrous DCM (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq.) to the solution.
-
Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 4 hours. If monitoring by TLC indicates incomplete reaction, the mixture can be allowed to warm to room temperature and stirred for an additional 2 hours.[6]
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate.[7]
Protocol 2: General Procedure for Tosylation of an Alcohol
This protocol details the synthesis of a tosylate ester from an alcohol.
Materials:
-
Alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP) (catalytic)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the alcohol (1.0 eq.) in anhydrous DCM (5 mL per mmol of alcohol) at 0 °C, add TEA (1.5 eq.) and a catalytic amount of DMAP (0.2 eq.).[8]
-
Slowly add a solution of tosyl chloride (1.5 eq.) in anhydrous DCM (5 mL per mmol of TsCl) dropwise.[8]
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to 15 °C and stir for 12 hours.[8]
-
Quench the reaction with water.
-
Separate the organic layer and wash it twice with saturated NaHCO₃ solution, followed by brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude tosylate.[8]
Protocol 3: General Procedure for Triflation of an Alcohol
This protocol outlines the formation of a highly reactive triflate ester.
Materials:
-
Alcohol
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the alcohol (1.0 eq.) in anhydrous DCM (10 volumes).
-
Cool the solution to 0 °C.
-
Add pyridine (1.5 eq.).
-
Slowly add triflic anhydride (1.2 eq.) dropwise to the stirred solution.[9][10]
-
Monitor the reaction by TLC. The reaction is typically rapid.
-
Upon completion, the reaction mixture can often be used directly for the subsequent nucleophilic substitution, or it can be worked up by washing with water and brine, followed by drying and solvent removal.
Protocol 4: Mitsunobu Reaction for Alcohol Activation and Substitution
This protocol describes the one-pot activation and substitution of an alcohol.
Materials:
-
Alcohol
-
Nucleophile (e.g., carboxylic acid, pKa ≤ 15)[11]
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve the alcohol (1.0 eq.), the nucleophile (1.0-1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.[4][11]
-
Cool the solution to 0 °C using an ice bath.[4]
-
Slowly add DEAD or DIAD (1.5 eq.), typically as a solution in THF, to the reaction mixture.[4][11]
-
Stir the reaction at room temperature for several hours, monitoring by TLC.[4]
-
After the reaction is complete, the triphenylphosphine oxide byproduct can often be precipitated and removed by filtration.[11]
-
The filtrate is then typically washed with aqueous solutions (e.g., water, NaHCO₃, brine) to remove byproducts and unreacted starting materials, dried, and concentrated. The crude product is then purified, usually by column chromatography.[11]
Protocol 5: Conversion of an Alcohol to an Alkyl Chloride using Thionyl Chloride
This protocol details the direct conversion of an alcohol to a chloride.
Materials:
-
Alcohol
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, as a base)
-
Dichloromethane (DCM) or neat SOCl₂
Procedure:
-
With Solvent: To a solution of the alcohol in DCM at 0 °C, slowly add thionyl chloride (typically 1.1-1.5 equivalents). A base like pyridine can be added to neutralize the HCl generated. The reaction is then typically stirred at room temperature or refluxed until completion.[3]
-
Neat: The alcohol can be added directly to an excess of thionyl chloride, often at reflux (76 °C).[3] This method is suitable for simple, robust alcohols.
-
The reaction produces gaseous byproducts (SO₂ and HCl), which should be handled in a well-ventilated fume hood.
-
After the reaction is complete, the excess thionyl chloride is carefully removed by distillation or evaporation under reduced pressure. The crude alkyl chloride is then typically purified by distillation or chromatography.
Mandatory Visualization
Caption: General workflow for alcohol activation and subsequent nucleophilic substitution.
Caption: Hierarchy of sulfonate leaving group ability compared to the hydroxide group.
References
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl) [commonorganicchemistry.com]
- 8. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]
- 11. organic-synthesis.com [organic-synthesis.com]
A Comparative Guide to Sulfonate Esters in Organic Synthesis: Efficacy in Nucleophilic Substitution and Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate leaving group is a critical parameter in the optimization of numerous organic transformations. Sulfonate esters, prized for their versatility and reactivity, are routinely employed to activate alcohols for nucleophilic substitution and to serve as electrophilic partners in cross-coupling reactions. This guide provides an objective comparison of the efficacy of commonly used sulfonate esters—mesylates (OMs), tosylates (OTs), and triflates (OTf)—supported by experimental data to facilitate informed decision-making in synthetic route design.
The Hierarchy of Reactivity: A Quantitative Comparison
The efficacy of a sulfonate ester as a leaving group is intrinsically linked to the stability of the corresponding sulfonate anion formed upon its departure. A more stable anion, being a weaker base, is a better leaving group. This stability is largely governed by the electronic properties of the substituent on the sulfonyl group. Electron-withdrawing groups enhance the stability of the anion through inductive effects and resonance, thereby increasing the reactivity of the sulfonate ester.
The generally accepted order of reactivity for these common sulfonate esters is:
Triflate > Tosylate > Mesylate
This hierarchy is quantitatively supported by the acidity of their conjugate acids and by direct comparison of their reaction rates in nucleophilic substitution reactions. A lower pKa of the conjugate acid corresponds to a more stable anion and thus a better leaving group.[1]
| Leaving Group | Abbreviation | Structure of Anion | Conjugate Acid | pKa of Conjugate Acid | Relative Rate (SN2) |
| Triflate | -OTf | CF₃SO₃⁻ | Triflic Acid (CF₃SO₃H) | ~ -12 to -13 | 56,000 |
| Tosylate | -OTs | CH₃C₆H₄SO₃⁻ | p-Toluenesulfonic Acid | ~ -6.5 | 0.70 |
| Mesylate | -OMs | CH₃SO₃⁻ | Methanesulfonic Acid | ~ -1.2 to -2 | 1.00 |
Note: Relative rates are for a typical SN2 reaction and are normalized to the reactivity of the mesylate group. These values can vary with the substrate, nucleophile, and solvent.[1]
The powerful electron-withdrawing effect of the three fluorine atoms in the triflate group makes triflic acid an exceptionally strong acid, and consequently, the triflate anion is a superb leaving group.[2] This translates to reaction rates that can be orders of magnitude faster than those for tosylates and mesylates.[1] Tosylates, with the resonance-stabilizing aromatic ring, are generally better leaving groups than mesylates, which only have an inductively donating methyl group.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
In addition to nucleophilic substitution, sulfonate esters, particularly of phenols and vinyl alcohols, are valuable electrophiles in a variety of palladium-catalyzed cross-coupling reactions. Their reactivity in these transformations generally follows the same trend as in SN2 reactions, with triflates being the most reactive, followed by tosylates and then mesylates.
| Cross-Coupling Reaction | Sulfonate Ester | Typical Performance and Observations |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Triflates, Tosylates, Mesylates | Triflates are highly reactive and often used for less reactive boronic acids. Tosylates and mesylates are increasingly popular as more cost-effective and stable alternatives, with specialized catalyst systems developed to accommodate their lower reactivity.[3] |
| Heck Reaction | Aryl/Vinyl Triflates, Tosylates, Mesylates | Aryl and vinyl triflates are common substrates for the Heck reaction.[4] Tosylates and mesylates can also be used, providing a less expensive option, though they may require more forcing conditions or specialized catalysts.[5] |
| Buchwald-Hartwig Amination | Aryl Triflates, Tosylates | Both aryl triflates and tosylates are effective electrophiles in Buchwald-Hartwig amination. The choice often depends on the reactivity of the amine and the desired reaction conditions.[6][7] |
| Negishi Coupling | Aryl/Vinyl Triflates, Tosylates | Triflates are commonly used in Negishi coupling.[8] Tosylates have also been shown to be viable coupling partners under specific catalytic conditions. |
| Sonogashira Coupling | Aryl Triflates, Tosylates, Mesylates | Aryl triflates are frequently employed. Recent advances have enabled the use of the more economical and stable aryl tosylates and mesylates in Sonogashira couplings.[9][10] |
Visualizing the Underlying Principles and Workflows
To better understand the factors influencing the efficacy of sulfonate esters and their application in organic synthesis, the following diagrams illustrate the key logical relationships and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]
- 8. Negishi coupling - Wikipedia [en.wikipedia.org]
- 9. Palladium-catalyzed sonogashira coupling of aryl mesylates and tosylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of Cyclohexyl p-Toluenesulfonate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. Cyclohexyl p-toluenesulfonate, a common laboratory chemical, requires careful consideration for its disposal to ensure personnel safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to address the proper management of this compound.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance, causing skin, eye, and respiratory tract irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. All operations should be conducted in a well-ventilated area or a chemical fume hood.
In the event of accidental release, the spilled material should be collected and placed in a suitable, closed container for disposal. Avoid generating dust.
Quantitative Hazard Data
To understand the potential hazards associated with this compound and its potential decomposition products, the following toxicity data is provided. Hydrolysis of this compound would yield cyclohexanol and p-toluenesulfonic acid.
| Chemical Compound | CAS Number | Molecular Formula | LD50 (Oral, Rat) | Key Hazards |
| This compound | 953-91-3 | C13H18O3S | No data available | Skin, eye, and respiratory irritant[1] |
| Cyclohexanol | 108-93-0 | C6H12O | 2060 mg/kg[2][3] | Moderately toxic, combustible |
| p-Toluenesulfonic acid monohydrate | 6192-52-5 | C7H10O4S | 2570 mg/kg[4] | Causes severe skin burns and eye damage |
Step-by-Step Disposal Protocol
Disposal of this compound should be carried out in accordance with local, state, and federal regulations. The primary recommended method of disposal is through a licensed chemical waste disposal company. However, for small quantities typically used in a laboratory setting, a chemical degradation procedure can be employed. The following protocol is based on the general reactivity of sulfonate esters.
Experimental Protocol: Base-Catalyzed Hydrolysis
This procedure aims to hydrolyze the ester into the more readily disposable cyclohexanol and p-toluenesulfonate salt.
Materials:
-
This compound waste
-
1 M Sodium hydroxide (NaOH) solution
-
Ethanol (or other suitable solvent)
-
Large beaker
-
Stir plate and stir bar
-
pH paper or pH meter
-
Appropriate PPE (goggles, gloves, lab coat)
Procedure:
-
Dissolution: In a well-ventilated fume hood, dissolve the this compound waste in a minimal amount of ethanol in a large beaker.
-
Hydrolysis: While stirring, slowly add an excess of 1 M sodium hydroxide solution to the dissolved waste. The amount of NaOH should be at least 1.5 times the molar equivalent of the this compound.
-
Reaction: Gently heat the mixture to approximately 50-60°C and stir for several hours to ensure complete hydrolysis. The reaction can be monitored by thin-layer chromatography (TLC) if necessary.
-
Neutralization: After the reaction is complete, allow the solution to cool to room temperature. Neutralize the solution by slowly adding a suitable acid (e.g., 1 M hydrochloric acid) until the pH is between 6 and 8.
-
Disposal: The resulting aqueous solution containing cyclohexanol, sodium p-toluenesulfonate, and sodium chloride can now be disposed of as aqueous chemical waste, in accordance with institutional and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Alternative Disposal Method: Incineration
If chemical degradation is not feasible or practical, the primary disposal method is incineration.[3] The material should be collected in a suitable container, clearly labeled, and sent to a licensed chemical destruction plant. Controlled incineration with flue gas scrubbing is a suitable method for its destruction.
By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling Cyclohexyl p-toluenesulfonate
This guide provides immediate, essential safety and logistical information for handling Cyclohexyl p-toluenesulfonate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[1] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3]
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory system irritation.[1] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, butyl rubber).[4] | Prevents skin contact and irritation.[5] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[4][5] A face shield may be necessary for splash hazards. | Protects against serious eye irritation from splashes or dust.[1][4] |
| Skin and Body Protection | Laboratory coat. | Protects against skin contact. |
| Respiratory Protection | Use in a well-ventilated area with local exhaust ventilation.[6] If ventilation is inadequate, a NIOSH-approved respirator is required. | Prevents respiratory tract irritation from dust or vapors.[5] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is critical for the safe handling of this compound.
-
Preparation:
-
Ensure a safety shower and eye wash station are readily accessible.
-
Work within a designated area, such as a chemical fume hood, to ensure adequate ventilation.[7]
-
Assemble all necessary equipment and reagents before handling the chemical.
-
-
Handling:
-
Post-Handling:
-
Wash hands and any exposed skin thoroughly after handling.[5]
-
Clean the work area and any equipment used.
-
Remove and properly store or dispose of contaminated PPE.
-
Emergency Procedures Workflow
The following diagram outlines the immediate steps to be taken in case of an emergency.
Caption: Emergency response workflow for this compound incidents.
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical:
-
Contaminated Materials:
-
Contaminated packaging, absorbents, and PPE should be collected in a designated, labeled hazardous waste container.
-
Dispose of these materials as hazardous waste in accordance with local, state, and federal regulations.[8]
-
Physical and Chemical Properties
| Property | Value |
| CAS Number | 953-91-3[1] |
| Molecular Formula | C13H18O3S[9] |
| Molecular Weight | 254.34 g/mol [9] |
| Appearance | White to light yellow powder or crystalline solid[10] |
| Melting Point | 43.0 to 47.0 °C[10] |
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C13H18O3S | CID 13722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. mcrsafety.com [mcrsafety.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. capitalresin.com [capitalresin.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chemeo.com [chemeo.com]
- 10. This compound | 953-91-3 | TCI EUROPE N.V. [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
